Product packaging for FL118-14-Propanol(Cat. No.:)

FL118-14-Propanol

Cat. No.: B10861715
M. Wt: 450.4 g/mol
InChI Key: CUXVKKNRAHURNN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FL118-14-Propanol is a useful research compound. Its molecular formula is C24H22N2O7 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O7 B10861715 FL118-14-Propanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(5S)-5-ethyl-5-hydroxy-14-(3-hydroxypropyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C24H22N2O7/c1-2-24(30)16-7-18-21-14(9-26(18)22(28)15(16)10-31-23(24)29)12(4-3-5-27)13-6-19-20(33-11-32-19)8-17(13)25-21/h6-8,27,30H,2-5,9-11H2,1H3/t24-/m0/s1

InChI Key

CUXVKKNRAHURNN-DEOSSOPVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O

Origin of Product

United States

Foundational & Exploratory

FL118: A Technical Guide to its Molecular Structure, Chemical Properties, and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FL118, a novel camptothecin analog with potent anti-cancer properties. This document details its molecular structure, chemical properties, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and visualizing complex biological processes through diagrams.

Molecular Structure and Chemical Properties

FL118, with the chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin.[1] Its chemical structure is distinguished by a 10,11-methylenedioxy group, which is believed to contribute to its unique mechanism of action compared to other camptothecin analogs like irinotecan and topotecan.[1]

PropertyValueReference
Chemical Name10,11-methylenedioxy-20(S)-camptothecin[2]
Molecular Weight392 g/mol [3]
Chemical FormulaC21H16N2O5Inferred from structure
CAS Number135415-73-5[2]
PubChem CID72403[3]
NSC Number634724[3]
SolubilityPoor in aqueous solutions, soluble in DMSO[4]

Mechanism of Action: A Novel 'Molecular Glue Degrader'

Unlike its parent compound camptothecin and its clinically used analogs that primarily target DNA topoisomerase I (Top1), FL118 exhibits a distinct and potent anti-cancer effect through a novel mechanism of action.[1][5] While it has some Top1 inhibitory activity at higher concentrations, its primary anti-cancer efficacy is attributed to its function as a "molecular glue degrader."[6][7]

FL118 directly binds to the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68.[6][8] This binding leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[6][8] DDX5 acts as a master regulator of several oncogenic proteins.[6] By degrading DDX5, FL118 effectively downregulates the expression of multiple key survival proteins, including:

  • Inhibitor of Apoptosis Proteins (IAPs): Survivin, XIAP, and cIAP2[2][4]

  • Bcl-2 family: Mcl-1[2][4]

  • Oncogenes: c-Myc and mutant Kras[6]

This multi-targeted approach allows FL118 to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in a p53-independent manner.[3][4]

Signaling Pathway of FL118

FL118_Signaling_Pathway FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds PI3K PI3K FL118->PI3K Inhibits Proteasome Proteasome DDX5->Proteasome Degradation Survivin Survivin DDX5->Survivin Downregulation XIAP XIAP DDX5->XIAP Downregulation cIAP2 cIAP2 DDX5->cIAP2 Downregulation Mcl1 Mcl-1 DDX5->Mcl1 Downregulation cMyc c-Myc DDX5->cMyc Downregulation mKras mutant Kras DDX5->mKras Downregulation Ub Ubiquitin Ub->DDX5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Survivin->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis Mcl1->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) cMyc->CellCycleArrest mKras->CellCycleArrest

Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of multiple anti-apoptotic and oncogenic proteins and inhibition of the PI3K/AKT/mTOR pathway.

In Vitro Anti-Cancer Activity

FL118 demonstrates potent cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-small cell lung carcinoma8.94 ± 1.54[2]
MDA-MB-231Breast carcinoma24.73 ± 13.82[2]
RM-1Mouse prostate carcinoma69.19 ± 8.34[2]
HCT-116Colorectal carcinoma< 6.4[4]
MCF-7Breast carcinoma< 6.4[4]
HepG-2Hepatocellular carcinoma< 6.4[4]
ES-2Ovarian cancerProliferation inhibited at 0-200 nM[2]
SK-O-V3Ovarian cancerProliferation inhibited at 0-200 nM[2]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in xenograft mouse models have shown the superior anti-tumor efficacy of FL118 compared to clinically approved drugs like irinotecan and topotecan.[3] FL118 has been shown to eliminate tumors and overcome acquired resistance to other chemotherapeutic agents.[3]

A study in SCID mice with human tumor xenografts revealed a favorable pharmacokinetic profile. Following intravenous administration, FL118 is rapidly cleared from the bloodstream but effectively accumulates in tumor tissues with a long retention half-life.[3][4]

ParameterObservationReference
Blood ClearanceRapid[3][4]
Tumor AccumulationEffective with long retention half-life[3][4]
EfficacyEliminates irinotecan and topotecan-resistant tumors[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline based on standard MTT assay procedures.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]

  • Treatment: Treat cells with various concentrations of FL118 (e.g., 0.001 nM to 1000 nM) or vehicle control (DMSO) for 72 hours.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (PARP Cleavage)
  • Cell Treatment: Treat subconfluent cancer cells with desired concentrations of FL118 (e.g., 10 nM) for various time points (e.g., 24, 36, 48 hours).[9]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved PARP and an internal control (e.g., Actin or GAPDH) overnight at 4°C.

  • Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with FL118 (e.g., 10 nM) for 24 hours.[10]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.[11]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow Start Cancer Cell Culture Treatment FL118 Treatment Start->Treatment MTT MTT Assay Treatment->MTT Apoptosis Apoptosis Assay (PARP Cleavage) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Viability Cell Viability (IC50) MTT->Viability ApoptosisResult Apoptosis Induction Apoptosis->ApoptosisResult CellCycleResult Cell Cycle Arrest CellCycle->CellCycleResult

Caption: A generalized workflow for in vitro evaluation of FL118's anti-cancer effects.

Conclusion

FL118 is a promising anti-cancer agent with a unique mechanism of action that distinguishes it from other camptothecin analogs. Its ability to act as a molecular glue to induce the degradation of the master regulator DDX5 leads to the downregulation of multiple critical cancer survival proteins. This multi-targeted approach results in potent anti-tumor activity in a wide range of cancers, including those resistant to conventional therapies. The favorable pharmacokinetic profile and superior in vivo efficacy of FL118 warrant its further development towards clinical applications for the treatment of various malignancies.

References

FL118: A Multi-Targeted Agent Redefining Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Targets of FL118 in Cancer Cells

FL118, chemically known as 10,11-Methylenedioxy-20(S)-camptothecin, is a novel small molecule anti-cancer agent. While structurally similar to camptothecin analogs like irinotecan and topotecan, FL118 exhibits a distinct and superior mechanism of action, allowing it to overcome common drug resistance pathways and demonstrate potent efficacy in a wide range of preclinical cancer models.[1][2] This guide provides a detailed examination of the molecular targets of FL118, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Discovered through a high-throughput screening campaign using the survivin gene promoter as a biomarker, FL118 was initially identified as a potent survivin inhibitor.[3][4] However, subsequent research has revealed a more complex and powerful mechanism, identifying the oncoprotein DEAD-box helicase 5 (DDX5) as its primary, direct target.[5][6] By functioning as a "molecular glue," FL118 induces the dephosphorylation and subsequent proteasomal degradation of DDX5, leading to a cascade of downstream effects that cripple cancer cell survival and proliferation machinery.[7][8]

The Primary Target: DDX5 (p68 RNA Helicase)

The central mechanism of FL118's action is its direct binding to and degradation of DDX5, an RNA helicase that acts as a master regulator of multiple oncogenic pathways.[6][9] DDX5 is overexpressed in many cancers and plays a critical role in gene transcription, RNA processing, and ribosome biogenesis, making it a pivotal target for cancer therapy.[6][7] FL118's ability to induce DDX5 degradation effectively shuts down numerous downstream survival signals simultaneously.

Table 1: FL118 Direct Target Identification and Binding

Parameter Method Finding Reference
Direct Target FL118 Affinity Purification & Mass Spectrometry DEAD-box helicase 5 (DDX5/p68) was identified as the direct binding protein. [9]
Binding Confirmation Isothermal Titration Calorimetry (ITC) Confirmed direct, high-affinity binding between FL118 and DDX5. [9]
Functional Effect Western Blot after FL118 Treatment Induces dephosphorylation of DDX5 on tyrosine residues, followed by its degradation via the proteasome pathway. [9][10]

| Target Necessity | DDX5 Knockout (KO) Cell Lines | Pancreatic ductal adenocarcinoma (PDAC) cells with DDX5 KO are resistant to FL118 treatment. |[6][9] |

G cluster_FL118 FL118 Action cluster_DDX5 Primary Target cluster_downstream Downstream Consequences FL118 FL118 (Molecular Glue) DDX5_active DDX5 (p68) (Phosphorylated, Active) FL118->DDX5_active Binds to Ub Ubiquitin Regulators FL118->Ub Glues DDX5_degraded DDX5 Degradation (Proteasome) DDX5_active->DDX5_degraded Dephosphorylation & Ubiquitination Targets Suppression of Downstream Targets (Survivin, Mcl-1, c-Myc, etc.) DDX5_degraded->Targets Ub->DDX5_active

Caption: FL118 acts as a molecular glue to induce the degradation of its primary target, DDX5.

Downstream Targets and Modulated Signaling Pathways

The degradation of the DDX5 master regulator initiates a widespread shutdown of key cancer survival proteins and pathways. FL118's efficacy is largely attributed to this multi-pronged attack on the cellular machinery that promotes apoptosis evasion, proliferation, and drug resistance.

Inhibition of Anti-Apoptotic Proteins

FL118 potently suppresses the expression of key members of both the Inhibitor of Apoptosis (IAP) and the Bcl-2 families. This action lowers the threshold for apoptosis, making cancer cells more susceptible to cell death signals.[1][3] The inhibition of these targets by FL118 occurs independently of p53 status, a significant advantage for treating cancers with p53 mutations.[11][12]

Table 2: FL118-Mediated Inhibition of Key Survival Proteins

Target Protein Protein Family Effect Effective Concentration Cancer Types Reference
Survivin IAP Downregulation of promoter activity and protein expression. 0.1–10 nM Colorectal, Lung, Pancreatic, Ovarian [1][3][4][13]
XIAP IAP Downregulation of protein expression. ~10 nM Colorectal, Pancreatic [1][3][14]
cIAP2 IAP Downregulation of protein expression. ~10 nM Colorectal, Head & Neck [1][3][15]
Mcl-1 Bcl-2 Downregulation of promoter activity and protein expression. ~10 nM Colorectal, Pancreatic [1][3][12]
c-Myc Oncogene Downregulation via DDX5 degradation. Not specified Colorectal, Pancreatic [5][6]
mutant Kras Oncogene Downregulation via DDX5 degradation. Not specified Pancreatic [5][16]
CIP2A Oncoprotein Downregulation of mRNA and protein levels. Not specified Colorectal [17]

| RAD51 | DNA Repair | Downregulation via Survivin suppression. | Not specified | Colorectal |[18] |

Induction of Pro-Apoptotic Proteins and Apoptosis

Concurrently with the suppression of survival proteins, FL118 treatment leads to the upregulation of pro-apoptotic Bcl-2 family members and the activation of the caspase cascade, hallmarks of apoptosis.[1][3]

Table 3: Induction of Pro-Apoptotic Factors and Cellular Effects by FL118

Factor/Effect Class Observation Effective Concentration Cancer Types Reference
Bax Pro-Apoptotic Protein Increased expression. ~10 nM Pancreatic, Colorectal [1][14][16]
Bim Pro-Apoptotic Protein Increased expression. ~10 nM Colorectal [1]
Caspase-3 Apoptosis Marker Increased cleavage/activation. 10 nM Colorectal [3]
PARP Apoptosis Marker Increased cleavage. 1-10 nM Colorectal, Lung [3][10]

| G2/M Arrest | Cell Cycle | Arrests cells in the G2/M phase. | ~10 nM | Lung, Colorectal |[10][18] |

G cluster_anti Anti-Apoptotic Proteins cluster_pro Pro-Apoptotic Proteins FL118 FL118 Survivin Survivin FL118->Survivin Mcl1 Mcl-1 FL118->Mcl1 XIAP XIAP / cIAP2 FL118->XIAP Bax Bax FL118->Bax Bim Bim FL118->Bim Caspases Caspase Activation Survivin->Caspases Mcl1->Caspases XIAP->Caspases Bax->Caspases Bim->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: FL118 induces apoptosis by inhibiting survival proteins and upregulating pro-apoptotic factors.

Modulation of Key Signaling Pathways

FL118's influence extends to several critical cancer signaling networks:

  • p53 Pathway: In cancer cells with wild-type p53, FL118 activates the p53 pathway, leading to p53/p21-dependent senescence.[11] This occurs partly through the degradation of MdmX, a negative regulator of p53.[19] Importantly, in p53-deficient tumors, FL118 remains highly effective by inducing p53-independent apoptosis, highlighting its versatile therapeutic potential.[11]

  • CIP2A/PP2A Axis: FL118 downregulates the oncoprotein CIP2A (Cancerous inhibitor of protein phosphatase 2A).[17] The reduction in CIP2A relieves its inhibition on the tumor suppressor protein phosphatase 2A (PP2A), leading to increased PP2A activity and subsequent anti-proliferative and pro-apoptotic effects.[17]

  • DNA Damage and Repair: Treatment with FL118 induces DNA damage, as indicated by increased levels of γH2AX.[14][18] It further cripples the cell's ability to recover by inhibiting the homologous recombination repair pathway through the downregulation of RAD51, an effect mediated by its suppression of survivin.[18]

  • PI3K/AKT/mTOR Pathway: In ovarian cancer cells, FL118 has been shown to effectively inhibit the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[10]

G cluster_p53 p53 Pathway (WT p53 cells) cluster_cip2a CIP2A/PP2A Axis FL118 FL118 MdmX MdmX FL118->MdmX Degradation CIP2A CIP2A FL118->CIP2A Downregulation p53 p53 MdmX->p53 Senescence Cellular Senescence p53->Senescence PP2A PP2A CIP2A->PP2A Proliferation Cell Proliferation PP2A->Proliferation

Caption: FL118 modulates the p53 and CIP2A/PP2A signaling pathways to halt cancer cell growth.

Other Relevant Mechanisms

Topoisomerase 1 (Top1) Inhibition

Although FL118 is a structural analog of camptothecins, which are known Top1 inhibitors, its anti-cancer efficacy is not primarily driven by Top1 inhibition.[1][20] FL118 inhibits cancer cell growth at nanomolar or even sub-nanomolar concentrations, whereas its inhibition of Top1 activity only occurs at much higher micromolar concentrations.[3][21] Furthermore, its effectiveness is independent of Top1 expression levels in tumors.[20][22] It is hypothesized that the weak Top1 inhibition may contribute to some of the hematopoietic side effects, similar to other camptothecins, rather than its therapeutic effect.[20][21]

Overcoming Drug Resistance

A key therapeutic advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, FL118 is not a substrate for the ABCG2 and MDR1 (P-gp) efflux pumps.[1][2] This means that cancer cells overexpressing these pumps, which would be resistant to other drugs, remain sensitive to FL118.[2]

Key Experimental Protocols

The elucidation of FL118's targets and mechanisms involved a series of standard and advanced molecular biology techniques.

  • Target Identification (Affinity Purification-Mass Spectrometry): To identify the direct binding target, FL118 was immobilized on agarose resin beads. These beads were used as bait to "pull down" binding proteins from cancer cell lysates. The captured proteins were then eluted and identified using mass spectrometry.[9]

  • Western Blotting: This technique was used extensively to quantify changes in protein expression levels after FL118 treatment. Cells were treated with varying concentrations of FL118 for specific time periods, then lysed. Proteins were separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., DDX5, Survivin, Mcl-1, cleaved PARP).[3][9]

  • Luciferase Reporter Assays: To determine if FL118 affects the transcription of target genes, reporter constructs were created where the promoter of a target gene (e.g., survivin) was linked to a luciferase gene. Cancer cells expressing this construct were treated with FL118, and the resulting luciferase activity (light emission) was measured. A decrease in light indicated that FL118 was inhibiting the promoter's activity.[3][13]

  • Gene Silencing and Overexpression: To confirm the role of a specific target in FL118's action, its expression was either knocked down (using siRNA or shRNA) or forcibly overexpressed (using plasmids). For example, overexpressing Mcl-1 or survivin was shown to protect cancer cells from FL118-induced cell death, confirming they are critical downstream targets.[15] Knocking out DDX5 rendered cells resistant to FL118, confirming it as the essential upstream target.[9]

  • Cell Viability (MTT) Assay: To measure the cytotoxic effects of FL118, cancer cells were plated and treated with a range of FL118 concentrations. After a set period (e.g., 72 hours), MTT reagent was added, which is converted by living cells into a colored formazan product. The amount of color, measured by a spectrophotometer, is proportional to the number of viable cells.[3][13]

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry): To analyze apoptosis, treated cells were stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells) and analyzed by flow cytometry. For cell cycle analysis, cells were stained with a DNA-binding dye (like 7-AAD) to quantify the proportion of cells in each phase (G1, S, G2/M).[3]

  • In Vivo Xenograft Models: To test efficacy in a living system, human cancer cells were implanted into immunocompromised mice. Once tumors were established, mice were treated with FL118 or control agents. Tumor volume was measured regularly to assess anti-tumor activity. These studies demonstrated FL118's superior ability to shrink and eliminate tumors compared to conventional chemotherapies.[3][12]

G cluster_workflow Experimental Workflow for FL118 Target Validation A Hypothesis: FL118 inhibits Protein X B Western Blot: Treat cells with FL118. Measure Protein X levels. A->B Test Expression C Gene Silencing: Knockdown Protein X (siRNA). Treat with FL118. Measure cell viability. B->C Validate Necessity D Overexpression: Overexpress Protein X. Treat with FL118. Measure cell viability. B->D Validate Sufficiency E Conclusion: Protein X is a key downstream target of FL118 C->E D->E

Caption: A typical experimental workflow used to validate a downstream target of FL118.

Conclusion

FL118 represents a paradigm of a modern anti-cancer agent, characterized by a highly specific, multi-targeted mechanism of action. Its primary function as a molecular glue degrader of the DDX5 oncoprotein distinguishes it from conventional chemotherapies and other camptothecin analogs. By targeting DDX5, FL118 triggers the simultaneous collapse of numerous, often redundant, cancer survival pathways, including the potent inhibition of IAP and Bcl-2 family proteins, the modulation of the p53 and PP2A tumor suppressor pathways, and the disruption of DNA repair. This comprehensive attack, combined with its ability to circumvent major drug resistance mechanisms, underscores its significant potential as a next-generation therapeutic for a broad spectrum of malignancies. The ongoing clinical investigations will be crucial in translating these profound preclinical findings into effective treatments for patients.[23][24]

References

FL118: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FL118, a novel camptothecin analogue, has demonstrated significant potential as an anticancer agent. This technical guide provides an in-depth overview of its pharmacokinetic and pharmacodynamic properties, summarizing key data and experimental methodologies to support further research and development.

Pharmacokinetics

FL118 exhibits a favorable pharmacokinetic profile, characterized by rapid clearance from systemic circulation and effective accumulation and retention in tumor tissues. This differential distribution is a key contributor to its high efficacy and potentially lower systemic toxicity compared to other camptothecin analogues.

Preclinical Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters from a study in female SCID mice bearing human tumor xenografts is presented below. Following a single intravenous (IV) administration of 1.5 mg/kg FL118, concentrations were measured in plasma and tumor tissues.

TissueT1/2 (hr)Tmax (hr)Cmax (ng/g or ng/mL)
Plasma1.7880.16743
FaDu Tumor6.8520.167115
SW620 Tumor12.750.167158
Data sourced from MedChemExpress, citing Zhao H, et al.
Experimental Protocol: Pharmacokinetic Analysis in Xenograft Models

The following outlines a typical protocol for assessing the pharmacokinetics of FL118 in tumor-bearing mice.

1. Animal Model:

  • Severe combined immunodeficient (SCID) mice are commonly used.

  • Human tumor xenografts are established by subcutaneously implanting cancer cells (e.g., FaDu or SW620).

  • Treatment is initiated when tumors reach a specified volume (e.g., 100-200 mm³).

2. Drug Administration:

  • FL118 is formulated for intravenous (IV) administration. A typical formulation may include DMSO and hydroxypropyl-β-cyclodextrin in saline.

  • A single dose (e.g., 1.5 mg/kg) is administered via tail vein injection.

3. Sample Collection:

  • At designated time points (e.g., 10 minutes, 1, 4, 12, 24, and 48 hours), blood and tumor tissues are collected from cohorts of mice.

4. Bioanalytical Method:

  • FL118 concentrations in plasma and tumor homogenates are determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • Pharmacokinetic parameters, including half-life (T1/2), time to maximum concentration (Tmax), and maximum concentration (Cmax), are calculated using appropriate software.

Pharmacodynamics

FL118 exerts its anticancer effects through a multi-targeted mechanism of action, leading to the induction of apoptosis, cell cycle arrest, and inhibition of DNA repair. A key feature of FL118 is its ability to overcome common mechanisms of drug resistance.

In Vitro Activity

FL118 demonstrates potent cytotoxic activity against a range of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Duration (hrs)
A-549Lung Carcinoma8.94 ± 1.5424
MDA-MB-231Breast Carcinoma24.73 ± 13.8224
RM-1Mouse Prostate Carcinoma69.19 ± 8.3424
Bel-7402Hepatocellular Carcinoma21.7572
Data sourced from MedChemExpress.[1]
In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have consistently shown the superior antitumor activity of FL118, including in models resistant to other chemotherapies.

Tumor ModelTreatment ScheduleEfficacy
LOVO (Colorectal)0.5 and 0.75 mg/kg, once weeklySignificant tumor growth inhibition compared to control.[2]
Irinotecan-resistant FaDu and SW6201.5 mg/kg, every other day for 5 dosesEffective elimination of tumors that had acquired irinotecan resistance.[3]
Topotecan-resistant FaDu and SW620Not specifiedEffective elimination of tumors that had acquired topotecan resistance.[3]
Mechanism of Action

FL118's primary mechanism involves the direct binding to and degradation of the oncoprotein DDX5 (p68). This leads to the downregulation of multiple key survival and oncogenic proteins.[1]

Key Molecular Targets and Cellular Effects:

  • Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of survivin, Mcl-1, XIAP, and cIAP2.[4][5] This shifts the balance within cancer cells towards apoptosis.

  • Induction of Pro-Apoptotic Proteins: The drug induces the expression of Bax and Bim, further promoting programmed cell death.[4]

  • Cell Cycle Arrest: FL118 causes cell cycle arrest at the G2/M phase.[1]

  • Inhibition of DNA Repair: By downregulating survivin, FL118 subsequently reduces the expression of RAD51, a critical component of the homologous recombination DNA repair pathway. This sensitizes cancer cells to DNA damage.[2]

  • p53-Independent and -Dependent Activity: FL118's efficacy is largely independent of the p53 tumor suppressor status, a common factor in drug resistance.[4] In cells with wild-type p53, FL118 can also induce p53-dependent senescence.[6]

  • Overcoming Drug Efflux Pumps: FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to resistance to other camptothecin analogues like irinotecan and topotecan.[3][7]

Experimental Protocols

Cell Viability Assay (MTT/XTT or similar):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of FL118 for a specified duration (e.g., 24, 48, 72 hours).

  • A viability reagent (e.g., MTT) is added, and after incubation, the absorbance is read on a plate reader.

  • IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining):

  • Cells are treated with FL118 at the desired concentration and time points.

  • Both adherent and floating cells are collected.

  • Cells are washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Western Blot Analysis:

  • Cells are treated with FL118, and whole-cell lysates are prepared.

  • Protein concentrations are determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Membranes are blocked and incubated with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5, RAD51, cleaved PARP, Actin).

  • After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model:

  • Cell Preparation: Human cancer cells (e.g., LOVO, FaDu, SW620) are cultured and harvested.

  • Implantation: A suspension of cells (e.g., 1-3 x 10^6) in media or Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-250 mm³). Mice are then randomized into control and treatment groups.

  • Treatment: FL118 (or vehicle control) is administered according to a predetermined schedule and route (e.g., 0.75 mg/kg, i.p., once weekly).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors from all groups are excised and weighed.

Visualizations

Signaling Pathway of FL118

FL118_Pathway FL118 Mechanism of Action FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & promotes degradation Proteasome Proteasomal Degradation DDX5->Proteasome Survivin Survivin DDX5->Survivin Controls expression of Mcl1 Mcl-1 DDX5->Mcl1 XIAP XIAP DDX5->XIAP cIAP2 cIAP2 DDX5->cIAP2 RAD51 RAD51 Survivin->RAD51 Regulates Cell_Survival Cell Survival Survivin->Cell_Survival Mcl1->Cell_Survival XIAP->Cell_Survival cIAP2->Cell_Survival DNA_Repair Homologous Recombination DNA Repair RAD51->DNA_Repair Apoptosis Apoptosis DNA_Repair->Cell_Survival Cell_Survival->Apoptosis

Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of downstream targets.

Experimental Workflow for In Vivo Efficacy

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (to 100-250 mm³) implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer FL118 or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat dosing endpoint Study Endpoint Reached monitoring->endpoint Tumor size limit analysis Excise Tumors & Perform Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of FL118 in a xenograft model.

Pharmacokinetic and Pharmacodynamic Relationship

PKPD_Relationship FL118 Pharmacokinetic/Pharmacodynamic Relationship pk Pharmacokinetics (PK) 'What the body does to the drug' pd Pharmacodynamics (PD) 'What the drug does to the body' pk->pd Drives toxicity Reduced Systemic Toxicity pk->toxicity efficacy High Therapeutic Efficacy pd->efficacy pk_props Rapid Blood Clearance High Tumor Accumulation Long Tumor Retention pk_props->pk pd_effects Inhibition of DDX5 & Targets Induction of Apoptosis Tumor Regression pd_effects->pd

References

FL118: A Multi-Targeted Agent Inducing Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel analog of camptothecin with potent antitumor activity demonstrated across a spectrum of cancer types in both in vitro and in vivo models.[1] Unlike other camptothecin derivatives that primarily function as DNA topoisomerase 1 (Top1) inhibitors, FL118 exhibits a distinct and multifaceted mechanism of action.[2][3] Its superior efficacy stems from its ability to selectively modulate the expression of key proteins that regulate apoptosis and cell cycle progression, largely independent of the p53 tumor suppressor status, making it a promising candidate for cancers that have developed resistance to conventional DNA-damaging agents.[4][5]

This technical guide provides a comprehensive overview of FL118's core mechanisms, focusing on its roles in inducing programmed cell death (apoptosis) and cell cycle arrest. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates.

Core Mechanism of Action: Apoptosis and Cell Cycle Arrest

FL118 exerts its anticancer effects through two primary, interconnected mechanisms: the robust induction of apoptosis and the promotion of cell cycle arrest.

Induction of Apoptosis

FL118 promotes apoptosis by simultaneously downregulating multiple key anti-apoptotic proteins and upregulating pro-apoptotic proteins. This dual action effectively shifts the cellular balance towards programmed cell death.

Downregulation of Anti-Apoptotic Proteins: FL118 has been shown to selectively inhibit the expression of several critical survival proteins:

  • Inhibitor of Apoptosis (IAP) Family: It significantly reduces the levels of survivin (BIRC5), X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP2 (cIAP2).[4][5] Survivin, in particular, is a key target, and its downregulation by FL118 is a central aspect of its pro-apoptotic activity.[6]

  • Bcl-2 Family: FL118 decreases the expression of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, further lowering the threshold for apoptosis induction.[4][7]

  • Upstream Regulation via DDX5: FL118 can bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[4] DDX5 acts as a master regulator for several of these anti-apoptotic proteins, including survivin and Mcl-1.[4]

Upregulation of Pro-Apoptotic Proteins: Concurrently, FL118 treatment leads to an increased expression of pro-apoptotic Bcl-2 family members, such as Bax and Bim.[4][5] The induction of these proteins facilitates the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway.

This concerted modulation of IAP and Bcl-2 family proteins leads to the activation of effector caspases, such as caspase-3, and the subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[8] A significant feature of FL118's pro-apoptotic activity is its independence from the p53 status of the cancer cells, allowing it to be effective in tumors with mutant or null p53, which are often resistant to conventional therapies.[2][4][9]

Induction of Cell Cycle Arrest

FL118 disrupts the normal progression of the cell cycle, primarily causing an arrest in the G2/M phase.[6] This effect is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1.[6] By preventing cells from completing mitosis, FL118 inhibits proliferation and can lead to mitotic catastrophe, another form of cell death.

In cancer cells that possess wild-type p53, FL118 can also induce a state of permanent cell cycle arrest known as senescence.[10][11] This p53-dependent senescence is triggered by FL118's ability to promote the degradation of MdmX, a negative regulator of p53.[11][12] This leads to the activation of p53 signaling and the upregulation of its downstream target, the cell cycle inhibitor p21.[5][10] Therefore, FL118 demonstrates a dual mechanism of action depending on the p53 status:

  • p53 Wild-Type Cells: Induces both p53-independent apoptosis and p53/p21-dependent senescence.[10][11]

  • p53 Deficient/Mutant Cells: Exclusively induces p53-independent apoptosis.[10][11]

Signaling Pathways Modulated by FL118

FL118's effects on apoptosis and the cell cycle are mediated through its influence on several critical signaling pathways.

FL118_Apoptosis_Pathway cluster_FL118 FL118 cluster_Upstream Upstream Targets cluster_IAP IAP Family cluster_Bcl2 Bcl-2 Family cluster_Caspase Caspase Cascade FL118 FL118 DDX5 DDX5 FL118->DDX5 Survivin Survivin FL118->Survivin XIAP XIAP FL118->XIAP cIAP2 cIAP2 FL118->cIAP2 Mcl1 Mcl-1 FL118->Mcl1 Bax Bax FL118->Bax Bim Bim FL118->Bim DDX5->Survivin regulates DDX5->XIAP regulates DDX5->cIAP2 regulates DDX5->Mcl1 regulates Caspase3 Activated Caspase-3 Survivin->Caspase3 XIAP->Caspase3 cIAP2->Caspase3 Mcl1->Caspase3 Bax->Caspase3 Bim->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis cPARP Cleaved PARP

Caption: FL118-induced intrinsic apoptosis pathway.

FL118_Cell_Cycle_Pathway cluster_FL118 FL118 cluster_p53_wt p53 Wild-Type Cells cluster_any_p53 p53-Independent FL118 FL118 MdmX MdmX FL118->MdmX promotes degradation CyclinB1 Cyclin B1 FL118->CyclinB1 p53 p53 MdmX->p53 p21 p21 p53->p21 Senescence Senescence p21->Senescence G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest

Caption: FL118-induced cell cycle arrest and senescence pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of FL118 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
A-549Human Lung Carcinoma8.94 ± 1.54[4]
MDA-MB-231Human Breast Carcinoma24.73 ± 13.82[4]
RM-1Mouse Prostate Carcinoma69.19 ± 8.34[4]
HCT-116Human Colorectal Carcinoma< 6.4
MCF-7Human Breast Adenocarcinoma< 6.4
HepG2Human Liver Carcinoma< 6.4
Table 2: Summary of FL118's Effect on Key Protein Expression and Cellular Processes
Target/ProcessEffect of FL118p53 StatusCellular OutcomeReference
SurvivinDownregulationIndependentApoptosis[4][6]
Mcl-1DownregulationIndependentApoptosis[4][7]
XIAPDownregulationIndependentApoptosis[4][5]
cIAP2DownregulationIndependentApoptosis[4][5]
BaxUpregulationIndependentApoptosis[5][13]
BimUpregulationIndependentApoptosis[5]
Caspase-3ActivationIndependentApoptosis[8]
PARPCleavageIndependentApoptosis[8]
Cyclin B1DownregulationIndependentG2/M Arrest[6]
MdmXDegradationWild-Typep53 Activation[11][12]
p21UpregulationWild-TypeSenescence[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of FL118's activity.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate overnight to allow attachment A->B C 3. Treat cells with various concentrations of FL118 B->C D 4. Incubate for a specified period (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C (allows formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H 8. Read absorbance on a microplate reader (e.g., at 570 nm) G->H

Caption: General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[8][14]

  • Compound Treatment: Prepare serial dilutions of FL118 in culture medium. Remove the old medium from the wells and add 100 µL of the FL118-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[1][8]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow A 1. Treat cells with FL118 for the desired time and concentration B 2. Harvest cells (including supernatant) and wash with cold PBS A->B C 3. Centrifuge and resuspend cell pellet in 1X Annexin V Binding Buffer B->C D 4. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) C->D E 5. Add Propidium Iodide (PI) staining solution D->E F 6. Incubate for 15 min at room temperature in the dark E->F G 7. Analyze immediately by flow cytometry F->G

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with FL118 as required. Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[15]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5-10 µL of Propidium Iodide (PI) solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.

Methodology:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge, discard the supernatant, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C for later analysis.[16]

  • Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[16]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[2][17]

  • PI Staining: Add PI staining solution (final concentration ~50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate red channel (e.g., FL2 or FL3). The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the levels of specific proteins (e.g., survivin, Mcl-1, cleaved PARP) in cell lysates.

Methodology:

  • Sample Preparation: Treat cells with FL118, then wash with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control protein (e.g., actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

References

An In-depth Technical Guide on the Early-Stage Efficacy of FL118

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

FL118, a novel camptothecin analogue, has demonstrated significant preclinical antitumor activity across a range of cancer types. While structurally similar to topoisomerase I (Top1) inhibitors like irinotecan and topotecan, its primary mechanism of action is distinct, allowing it to overcome common resistance pathways.[1][2] Early-stage research indicates that FL118 functions as a "molecular glue degrader," targeting the oncoprotein DDX5 and subsequently downregulating multiple key cancer survival proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[3][4] This multi-targeted approach, independent of p53 status, results in potent cancer cell apoptosis, cell cycle arrest, and inhibition of DNA repair mechanisms.[5][6] Furthermore, FL118 exhibits a favorable efficacy profile in vivo, including in models resistant to standard therapies, positioning it as a promising candidate for further clinical development.[7]

Core Mechanism of Action and Signaling Pathways

FL118 exerts its anticancer effects through a novel mechanism that diverges from traditional camptothecins. Its primary target is the oncoprotein DDX5 (p68), an RNA helicase. FL118 binds to, dephosphorylates, and ultimately degrades DDX5.[3][8] The degradation of DDX5, a master regulator, leads to the transcriptional suppression of several critical oncogenes.[3]

This action initiates a cascade of downstream effects:

  • Inhibition of Anti-Apoptotic Proteins: FL118 potently downregulates key anti-apoptotic proteins. These include Survivin (BIRC5), Mcl-1 (from the Bcl-2 family), and the Inhibitor of Apoptosis (IAP) family members XIAP and cIAP2.[4][6] This inhibition is achieved irrespective of the tumor's p53 mutation status.[1]

  • Induction of Pro-Apoptotic Proteins: Concurrently, FL118 treatment has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bim.[6]

  • Inhibition of DNA Repair: By suppressing Survivin, FL118 also downregulates RAD51, a critical component of the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[5][9] This action sensitizes cancer cells to DNA damage.

  • Cell Cycle Arrest: Treatment with FL118 has been observed to induce cell cycle arrest, primarily at the G2/M checkpoint.[5][8]

  • Inhibition of Other Oncogenic Pathways: FL118 has also been reported to inhibit the PI3K/AKT/mTOR signaling pathway in ovarian cancer cells.[8]

FL118_Mechanism_of_Action FL118 Core Mechanism of Action cluster_downstream Downstream Targets & Pathways cluster_outcomes Cellular Outcomes FL118 FL118 (Molecular Glue Degrader) DDX5 DDX5 (p68) FL118->DDX5 Binds & Degrades CellCycle G2/M Arrest FL118->CellCycle Survivin Survivin (BIRC5)↓ DDX5->Survivin Master Regulator Mcl1 Mcl-1↓ DDX5->Mcl1 Master Regulator IAP XIAP, cIAP2↓ DDX5->IAP Master Regulator cMyc c-Myc↓ DDX5->cMyc Master Regulator mKras mutant Kras↓ DDX5->mKras Master Regulator RAD51 RAD51↓ Survivin->RAD51 Regulates Apoptosis ↑ Apoptosis Survivin->Apoptosis Mcl1->Apoptosis IAP->Apoptosis DNARepair ↓ DNA Repair (HR Inhibition) RAD51->DNARepair

Caption: FL118 binds and degrades DDX5, leading to downregulation of key survival proteins.

Preclinical Efficacy: Quantitative Summary

In Vitro Efficacy

FL118 demonstrates potent cytotoxic activity against a variety of cancer cell lines at nanomolar concentrations. Its efficacy is notably independent of p53 status and can be significantly greater than that of other camptothecin analogs.

Cancer TypeCell Line / ModelEfficacy MetricValue / FindingCitation
Multiple MyelomaPanel of 6 MM cell linesEC507.4 nM to 344.8 nM[10]
Multiple MyelomaPrimary patient samples (RR)Cell Lysis≥20% lysis in 15 of 27 samples; more effective in relapsed/refractory patients[10]
Lung Cancer (NSCLC)A549, MDA-MB-231, RM-1CytotoxicitySignificant activity observed (0-1 µM)[8]
Lung Cancer (NSCLC)A549 derived stem cellsCell ViabilitySignificant inhibition at 100-300 nM[11]
Ovarian CancerES-2, SK-O-V3ProliferationInhibition observed (0-200 nM)[8]
Colorectal CancerHCT-8Growth Inhibition~25-fold more potent than topotecan[7]
Various CancersGeneralApoptosis InductionEffective at ≤ nM levels[7]
In Vivo Efficacy

In xenograft animal models, FL118 effectively inhibits tumor growth and can lead to complete tumor regression, even in models resistant to standard chemotherapies.

Cancer TypeAnimal ModelDosing & AdministrationKey ResultCitation
Multiple MyelomaXenotransplant mouse model0.2 mg/kg for 5 daysReduced initial tumor volume to 14%; delayed growth by 5 weeks[10]
Head & Neck, ColorectalSCID mice xenograftsWeekly x 4 schedule (i.p.)Elimination of large tumors; superior efficacy vs. irinotecan, cisplatin, etc.[4][6]
Head & Neck, ColorectalIrinotecan/Topotecan-resistant xenograftsWeekly schedule (i.p.)Effectively eliminated tumors that had acquired resistance to irinotecan or topotecan[7]
Colorectal CancerLOVO SN38-resistant xenografts0.75 mg/kg weeklySignificantly suppressed tumor growth in irinotecan-resistant models[9]
Pancreatic CancerPatient-Derived Xenograft (PDX)5 mg/kg (oral) weekly x 4High efficacy in tumors with high DDX5 expression[3]
Head & Neck, ColorectalSCID mice xenografts1.5 - 2.5 mg/kg (i.v.) daily x 5Tumor elimination with intravenous formulation[12][13]

Overcoming Drug Resistance

A key therapeutic advantage of FL118 is its ability to bypass and overcome established mechanisms of chemotherapy resistance. Unlike irinotecan (and its active metabolite SN-38) and topotecan, FL118 is not a substrate for major drug efflux pump proteins like ABCG2 and P-gp (MDR1).[2][11][14] This means that cancer cells overexpressing these pumps, a common cause of acquired drug resistance, remain sensitive to FL118.

FL118_Resistance_Bypass FL118 Mechanism for Overcoming Drug Resistance cluster_drugs Camptothecin Analogs cluster_cell Cancer Cell Irinotecan Irinotecan / SN-38 Topotecan EffluxPumps Efflux Pumps (ABCG2, P-gp/MDR1) Irinotecan->EffluxPumps Is a Substrate FL118 FL118 FL118->EffluxPumps NOT a Substrate Target Intracellular Targets FL118->Target Reaches Target EffluxPumps->Irinotecan Ejects Drug Outcome_Resist Drug Resistance (Reduced Efficacy) EffluxPumps->Outcome_Resist Outcome_Efficacy Sustained Efficacy Target->Outcome_Efficacy

Caption: FL118 bypasses efflux pumps that cause resistance to other camptothecins.

Key Experimental Protocols

In Vitro Cell Viability Assay (MTT-Based)

This protocol is adapted from methodologies implied in studies assessing growth inhibition.[7]

  • Cell Seeding: Plate cancer cells (e.g., HCT-8, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of FL118 (e.g., from 0.1 nM to 1 µM) in complete cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the EC50/IC50 value using non-linear regression analysis.

Generation of Drug-Resistant Xenograft Models

This protocol is based on the methods described for developing irinotecan-resistant tumors.[7]

  • Tumor Implantation: Subcutaneously inject 2 x 10⁶ human cancer cells (e.g., FaDu, SW620) into the flank of severe combined immunodeficiency (SCID) mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Initial Drug Treatment: Begin treatment with the primary drug (e.g., irinotecan or topotecan) on a defined schedule.

  • Resistance Development: Continue treatment cycles. Monitor tumor volume. Acquired resistance is defined as tumor regrowth despite ongoing drug administration.

  • FL118 Efficacy Testing: Once tumors are confirmed resistant, switch the treatment to FL118 using an appropriate dose and schedule (e.g., weekly i.p. or i.v. injections).

  • Monitoring: Measure tumor volume and mouse body weight regularly to assess FL118 efficacy and toxicity.

Xenograft_Workflow Workflow for Testing FL118 on Drug-Resistant Tumors start Start implant 1. Implant Cancer Cells in SCID Mice start->implant growth 2. Allow Tumor Growth (~150 mm³) implant->growth treat_std 3. Treat with Irinotecan (Repeated Cycles) growth->treat_std check_resist Tumor Regrowth? treat_std->check_resist check_resist->treat_std No (Tumor Shrinks) treat_fl118 4. Switch Treatment to FL118 check_resist->treat_fl118 Yes (Resistance) monitor 5. Monitor Tumor Volume & Mouse Weight treat_fl118->monitor end End monitor->end

Caption: Experimental workflow for evaluating FL118 efficacy in resistant xenograft models.
FL118 In Vivo Formulation

The formulation of FL118 is critical for its administration and bioavailability in animal studies.

  • Intraperitoneal (i.p.) Formulation: FL118 is first dissolved in DMSO (e.g., to 1 mg/mL). This stock is then diluted into a vehicle containing Tween-80 (10-20%) and saline to a final concentration of ~0.05 mg/mL FL118 in 5% DMSO.[15]

  • Intravenous (i.v.) Formulation: To avoid Tween-80, a clinically compatible formulation was developed. FL118 is dissolved in a vehicle containing 5% DMSO and 0.05-0.125% hydroxypropyl-β-cyclodextrin in saline.[7]

Clinical Development Status

The promising preclinical data has led to the initiation of clinical investigation. A Phase I clinical trial was designed to evaluate the safety, side effects, and optimal dose of FL118 in patients with advanced pancreatic ductal adenocarcinoma.[16][17] The study protocol involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[17] This marks a critical step in translating the extensive preclinical efficacy of FL118 into potential patient benefit.

References

In Vitro Efficacy of FL118: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FL118, a novel camptothecin analogue (10,11-methylenedioxy-20(S)-camptothecin), has emerged as a promising anti-cancer agent with potent activity across a wide range of malignancies.[1][2] Discovered through high-throughput screening for inhibitors of the survivin gene promoter, FL118 distinguishes itself from other camptothecin derivatives like irinotecan and topotecan through a unique multi-targeted mechanism of action and its ability to overcome common drug resistance pathways.[1][3] This technical guide provides an in-depth overview of the in vitro studies on FL118, focusing on its molecular mechanisms, activity in various cancer cell lines, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

FL118 exerts its potent anti-cancer effects by modulating multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis. Its action is largely independent of p53 status, making it effective against a broad spectrum of tumors, including those with p53 mutations.[4][5][6]

Inhibition of Anti-Apoptotic Proteins

A primary mechanism of FL118 is the concurrent downregulation of several key anti-apoptotic proteins. It selectively inhibits the expression of members of the Inhibitor of Apoptosis (IAP) family, including survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[3][4] This multi-pronged inhibition of survival pathways shifts the cellular balance towards apoptosis. Studies have shown that FL118 can inhibit the promoter activity of survivin and Mcl-1, suggesting a transcriptional regulatory mechanism.[3] Concurrently, FL118 treatment leads to an increased expression of pro-apoptotic proteins like Bax and Bim.[4][6]

Degradation of Oncoprotein DDX5

Recent findings have identified the oncoprotein DDX5 (also known as p68) as a direct biochemical target of FL118.[7] FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[7][8] DDX5 acts as a master regulator for multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[7] By promoting the degradation of DDX5, FL118 effectively shuts down the expression of this network of cancer-promoting proteins.[7][8]

Modulation of Signaling Pathways

FL118 has been shown to interfere with several other crucial cancer-related signaling pathways:

  • PI3K/AKT/mTOR Pathway: In ovarian cancer cell lines, FL118 inhibits the activation of the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival.[8][9]

  • Wnt/β-catenin Pathway: In breast cancer cells, FL118 suppresses the Wnt/β-catenin signaling pathway. This leads to decreased nuclear expression of β-catenin and its downstream targets, survivin and cyclin D1, thereby inhibiting epithelial-mesenchymal transition (EMT), migration, and invasion.[10]

  • p53 Signaling: In cancer cells with wild-type p53, FL118 can activate the p53 pathway, leading to p53-dependent senescence.[1][11][12] This occurs through the promotion of MdmX protein degradation.[1][12] However, its potent apoptotic effects are also maintained in p53-deficient cells, highlighting its broad applicability.[4][11]

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, FL118 is not a substrate for major drug efflux pump proteins like ABCG2 (BCRP) and P-glycoprotein (P-gp/MDR1).[2][6][13][14] This allows FL118 to maintain its efficacy in tumors that have developed resistance to other chemotherapeutics through the upregulation of these transporters.[2][14]

Data Presentation: In Vitro Activity of FL118

The following tables summarize the quantitative data on FL118's effects on various cancer cell lines.

Table 1: IC50 Values of FL118 in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay/Duration
A549Non-Small Cell Lung Cancer8.94 ± 1.54MTT / 24h[8]
H460Non-Small Cell Lung Cancer--
H520Non-Small Cell Lung Cancer--
ES-2Ovarian CancerDose-dependent inhibitionMTT / 24-72h[8][15]
SK-O-V3Ovarian CancerDose-dependent inhibitionMTT / 24-72h[8][15]
HCT-116Colorectal Cancer< 6.4- / -[1]
HCT-8Colorectal CancerSub-nM rangeMTT / 72h[16]
SW620Colorectal CancerSub-nM rangeMTT / 72h[16]
LOVOColorectal Cancer--
LS1034Colorectal Cancer--
MDA-MB-231Breast Cancer24.73 ± 13.82MTT / 24h[8]
MCF-7Breast Cancer< 6.4- / -[1]
HepG-2Hepatocellular Carcinoma< 6.4- / -[1]
HPAF-IIPancreatic Cancer (KRASG12D)Dose-dependent inhibitionMTT / 48h[17]
BxPC-3Pancreatic Cancer (KRASWT)Dose-dependent inhibitionMTT / 48h[17]
PANC-1Pancreatic Cancer--
MIA PaCa-2Pancreatic Cancer--
RM-1Mouse Prostate Carcinoma69.19 ± 8.34MTT / 24h[8]
FaDuHead and Neck Cancer--

Note: IC50 values can vary based on the specific assay conditions and duration of treatment. "-" indicates that specific values were not provided in the cited literature, though the cell lines were studied.

Table 2: Effect of FL118 on Key Protein Expression
Protein TargetEffectCancer Type(s)
Anti-Apoptotic Proteins
SurvivinDownregulatedColorectal, H&N, Ovarian, Prostate, Lung, Breast, Pancreatic[1][3][10][17]
Mcl-1DownregulatedColorectal, H&N, Ovarian, Prostate, Lung[1][3]
XIAPDownregulatedColorectal, H&N, Ovarian, Prostate, Lung, Pancreatic[1][3][17]
cIAP2DownregulatedColorectal, H&N, Ovarian, Prostate, Lung[1][3]
Bcl-2Minimal effect / DownregulatedColorectal, Lung[3][18][19]
Bcl-xLDownregulatedPancreatic[17]
Pro-Apoptotic Proteins
BaxUpregulatedColorectal, H&N, Lung, Pancreatic[4][17][18]
BimUpregulatedColorectal, H&N[4]
Cleaved Caspase-3UpregulatedColorectal, Pancreatic[3][20][21]
Cleaved PARPUpregulatedColorectal, Lung, Pancreatic[3][18][20][21]
Cell Cycle & Proliferation
Cyclin B1DownregulatedColorectal[22]
Cyclin D1DownregulatedBreast[10]
c-MycDownregulatedPancreatic, Colorectal[7][8]
Signaling & Other Targets
DDX5 (p68)DegradedPancreatic, Colorectal[7][8]
p-AKT / p-mTORDownregulatedOvarian[8][9]
Nuclear β-cateninDownregulatedBreast[10]
RAD51DownregulatedColorectal[23]
E-cadherinUpregulatedBreast, Lung[10][18]
VimentinDownregulatedBreast[10]
Cytoglobin (CYGB)UpregulatedOvarian[9][15]
Drug Resistance Proteins
ABCG2DownregulatedLung[14]
P-glycoprotein (P-gp)DownregulatedLung[14]
ERCC1DownregulatedLung[14]

Mandatory Visualizations

Diagram 1: Core Apoptotic Mechanism of FL118

FL118_Apoptosis_Pathway cluster_FL118 FL118 Action cluster_targets Direct & Indirect Targets cluster_proteins Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Effectors FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds & Degrades Promoters Survivin, Mcl-1, XIAP, cIAP2 Gene Promoters FL118->Promoters Inhibits Activity Bax_Bim Bax, Bim FL118->Bax_Bim Induces Survivin Survivin DDX5->Survivin Master Regulator Mcl1 Mcl-1 DDX5->Mcl1 Master Regulator XIAP XIAP DDX5->XIAP Master Regulator cIAP2 cIAP2 DDX5->cIAP2 Master Regulator Promoters->Survivin Transcription Promoters->Mcl1 Transcription Promoters->XIAP Transcription Promoters->cIAP2 Transcription Caspases Caspase Activation Survivin->Caspases Mcl1->Caspases XIAP->Caspases cIAP2->Caspases Bax_Bim->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: FL118 induces apoptosis by inhibiting multiple anti-apoptotic proteins and degrading DDX5.

Diagram 2: FL118 Inhibition of PI3K/AKT/mTOR Signaling

FL118_PI3K_Pathway FL118 FL118 PI3K PI3K FL118->PI3K Inhibits Pathway Activation AKT AKT PI3K->AKT p-AKT mTOR mTOR AKT->mTOR p-mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: FL118 inhibits the pro-survival PI3K/AKT/mTOR signaling pathway in ovarian cancer cells.

Diagram 3: FL118 Experimental Workflow for Cell Viability

FL118_Workflow start Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight (Allow attachment) start->incubation1 treatment Treat with varying concentrations of FL118 incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 mtt_add Add MTT Reagent (or similar, e.g., CCK-8) incubation2->mtt_add incubation3 Incubate for 2-4 hours (Formazan formation) mtt_add->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Calculate % Viability and determine IC50 read->analyze

Caption: A standard experimental workflow for determining FL118's effect on cancer cell viability.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize FL118. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • FL118 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette, plate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Drug Treatment: Prepare serial dilutions of FL118 in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.1%. Remove the old medium from the wells and add 100 µL of the FL118 dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[16]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking for 15-20 minutes.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of FL118 that inhibits cell growth by 50%).

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Survivin, Mcl-1, Cleaved PARP, Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with FL118 for the desired time (e.g., 24-48 hours), wash cells with cold PBS and lyse them using RIPA buffer.[22]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Mix the protein lysate with Laemmli buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like Actin or GAPDH to ensure equal protein loading.[16][21]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with FL118 for the desired duration (e.g., 24 or 48 hours).[14]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[18]

Luciferase Reporter Assay for Promoter Activity

This assay is used to measure the effect of FL118 on the transcriptional activity of a specific gene promoter (e.g., survivin).

Materials:

  • Cancer cells

  • Luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-Survivin)

  • Transfection reagent

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Transfection: Seed cells in a 24- or 48-well plate. Transfect them with the luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Drug Treatment: After 16-24 hours, replace the medium with fresh medium containing FL118 at various concentrations.[3]

  • Incubation: Incubate for an additional 24 hours.[3]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the promoter activity relative to the vehicle-treated control cells.

Conclusion

The in vitro profile of FL118 demonstrates its potential as a highly effective anti-cancer agent. Its unique ability to simultaneously inhibit multiple key survival proteins (Survivin, Mcl-1, XIAP, cIAP2), degrade the master regulator DDX5, and bypass major drug resistance mechanisms provides a strong rationale for its continued development.[4][6][7] The data consistently show that FL118 induces cell cycle arrest and apoptosis across a diverse panel of cancer cell lines, often at nanomolar concentrations.[3][8][22] The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of FL118 and its derivatives.

References

FL118's effect on tumor microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to FL118's Effect on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix components. It plays a critical role in tumor progression, metastasis, and response to therapy.[1][2] Effective cancer therapeutics often need to modulate this intricate network. FL118, a novel camptothecin analogue, has emerged as a potent anti-cancer agent with superior efficacy compared to clinically used analogues like irinotecan and topotecan.[3][4][5] While structurally similar to other camptothecins, its mechanism of action is distinct and multifaceted, primarily targeting key survival and resistance pathways within cancer cells.[6][7]

This technical guide provides a comprehensive overview of the known effects of FL118, focusing on its impact on the cancer cell component of the TME. It details the molecular pathways affected, summarizes quantitative data, outlines key experimental methodologies, and visualizes the core mechanisms. While direct effects on immune and stromal cells are still an emerging area of research, this guide lays the foundational knowledge of FL118's potent, cancer-cell-centric activities that ultimately reshape the TME.

Core Mechanism of Action: Direct Targeting of the DDX5 Oncoprotein

Recent studies have identified the DEAD-box RNA helicase DDX5 (also known as p68) as a direct biochemical target of FL118.[7][8] FL118 acts as a 'molecular glue degrader,' binding strongly to DDX5, which leads to its dephosphorylation and subsequent degradation via the proteasome pathway.[7][9] This action is critical, as DDX5 functions as a master regulator for multiple oncogenic proteins.[7][8] The degradation of DDX5 by FL118 results in the downstream suppression of key cancer survival proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[7][8] This direct targeting explains the pleiotropic effects of FL118 on various cancer cell survival pathways.

FL118_Core_Mechanism FL118 binds to and promotes the degradation of the DDX5 oncoprotein, leading to the downregulation of multiple survival factors. FL118 FL118 DDX5 DDX5 (p68) Oncoprotein FL118->DDX5 Proteasome Proteasome Degradation DDX5->Proteasome Targets for Survivin Survivin DDX5->Survivin Regulates Mcl1 Mcl-1 DDX5->Mcl1 Regulates XIAP XIAP DDX5->XIAP Regulates cIAP2 cIAP2 DDX5->cIAP2 Regulates cMyc c-Myc DDX5->cMyc Regulates mKras mutant Kras DDX5->mKras Regulates

Caption: FL118's core mechanism involves binding and degrading the DDX5 oncoprotein.

Dual-Mode Regulation of Apoptosis and Senescence

FL118 exhibits a potent ability to induce cancer cell death and growth arrest through mechanisms that are both dependent and independent of the p53 tumor suppressor protein. This dual action makes it effective against a broad range of tumors, including late-stage cancers that have lost functional p53.[10]

  • p53-Independent Apoptosis : FL118 was initially identified as a survivin inhibitor.[11] It selectively downregulates the expression of several anti-apoptotic proteins from both the Inhibitor of Apoptosis (IAP) family (survivin, XIAP, cIAP2) and the Bcl-2 family (Mcl-1).[3][12] Concurrently, it increases the expression of pro-apoptotic proteins like Bax and Bim.[3] This concerted action effectively pushes cancer cells toward apoptosis, regardless of their p53 status.[3][11]

  • p53-Dependent Senescence : In cancer cells with wild-type p53, FL118 activates the p53 pathway.[10] It achieves this through a novel mechanism that involves changing the target specificity of the Mdm2-MdmX E3 ligase complex from p53 to MdmX, an oncogenic negative regulator of p53.[10] This leads to the accelerated degradation of MdmX, thereby stabilizing and activating p53, which in turn induces p21-dependent cellular senescence.[10]

FL118_p53_Mechanism FL118 induces p53-independent apoptosis by inhibiting survival proteins and p53-dependent senescence by promoting MdmX degradation. cluster_p53_independent p53-Independent Pathway cluster_p53_dependent p53-Dependent Pathway (WT p53 cells) FL118 FL118 IAP Inhibits IAP Family (Survivin, XIAP, cIAP2) FL118->IAP Bcl2 Inhibits Bcl-2 Family (Mcl-1) FL118->Bcl2 MdmX MdmX Degradation FL118->MdmX Apoptosis Apoptosis IAP->Apoptosis Bcl2->Apoptosis p53 p53 Activation MdmX->p53 Activates Senescence Senescence p53->Senescence

Caption: FL118's dual action on apoptosis and senescence based on p53 status.

Impact on Cancer Stem Cells and Drug Resistance

A key feature of the TME is the presence of cancer stem cells (CSCs), which are implicated in therapy resistance, tumor recurrence, and metastasis.[13][14] FL118 demonstrates significant efficacy against this resilient cell population.

  • Inhibition of CSC Phenotype : FL118 down-regulates the expression of CSC markers such as ABCG2, ALDH1A1, and Oct4.[13][14] This suggests FL118 can revert the CSC phenotype and reduce their self-renewal capacity.

  • Overcoming Chemoresistance : CSCs often overexpress drug efflux pumps and DNA repair proteins. FL118 suppresses the expression of drug resistance proteins like P-glycoprotein (P-gp) and ERCC1.[13][14] Furthermore, FL118 is not a substrate for the ABCG2 and P-gp efflux pumps, allowing it to bypass this common mechanism of resistance to drugs like irinotecan and topotecan.[4][6][11]

  • Inhibition of DNA Repair : FL118 has been shown to reduce levels of survivin, which in turn downregulates RAD51, a critical component of the homologous recombination DNA repair pathway.[15] This inhibition of DNA repair contributes to its efficacy, particularly in overcoming resistance to DNA-damaging agents.[15][16]

FL118_Resistance_Mechanism FL118 overcomes drug resistance by evading efflux pumps and inhibiting the Survivin-RAD51 DNA repair pathway. cluster_pumps Efflux Pump Evasion cluster_repair DNA Repair Inhibition FL118 FL118 FL118_Bypass Bypasses Pumps (Not a substrate) Survivin Survivin FL118->Survivin Inhibits Pumps Drug Efflux Pumps (ABCG2, P-gp/MDR1) Resistance Drug Resistance Pumps->Resistance FL118_Bypass->Pumps Evades RAD51 RAD51 Survivin->RAD51 Downregulates DNA_Repair Homologous Recombination Repair RAD51->DNA_Repair DNA_Repair->Resistance

Caption: Mechanisms by which FL118 overcomes common drug resistance pathways.

Modulation of Other Oncogenic Signaling Pathways

Beyond its core mechanisms, FL118 has been shown to inhibit several other signaling pathways that are crucial for tumor growth and metastasis.

  • Wnt/β-catenin Pathway : In breast cancer cells, FL118 inhibits the Wnt/β-catenin signaling pathway. This leads to decreased nuclear expression of β-catenin and its targets, survivin and cyclin D1, resulting in the suppression of epithelial-mesenchymal transition (EMT), migration, and invasion.[17]

  • PI3K/AKT/mTOR Pathway : FL118 treatment in ovarian cancer cells was found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9]

  • RAF/ERK Pathway : In pancreatic cancer cells with KRAS mutations, FL118, alone or in combination, inhibits downstream effectors of KRAS, including B-RAF, ERK, and p-ERK.[18]

  • VEGFA Signaling : Enriched pathway analysis has shown that FL118 treatment can decrease VEGFA signaling pathways more effectively than SN-38 (the active metabolite of irinotecan).[16] This suggests a potential anti-angiogenic effect, a key aspect of modulating the TME.

Quantitative Data Summary

The potent anti-cancer activity of FL118 is demonstrated by its efficacy at low concentrations and its broad effects on key regulatory proteins.

Table 1: Effect of FL118 on Key Protein Expression

Target ProteinEffectCancer Type / Cell LineCitation
DDX5 (p68) DegradationColorectal, Pancreatic[7][9]
Survivin DownregulationMultiple (Lung, Colon, Pancreatic)[3][13][18]
Mcl-1 DownregulationMultiple[3][7][11]
XIAP DownregulationMultiple[3][7][11][18]
cIAP2 DownregulationMultiple[3][7][11]
MdmX DegradationColorectal
Bax, Bim UpregulationMultiple[3]
RAD51 DownregulationColorectal[15]
ABCG2, P-gp, ERCC1 DownregulationLung (CSCs)[13][14]
c-Myc, mutant Kras DownregulationPancreatic[7]
β-catenin (nuclear) DownregulationBreast[17]
VEGFA Signaling Pathway InhibitionColorectal[16]

Table 2: Effective Concentrations of FL118

EffectConcentration RangeCell LinesCitation
Inhibit Survivin Promoter 1-10 nM-[11]
Inhibit Cancer Cell Growth Sub-nM to low nMMultiple (EKVX, HCT-8, etc.)[3]
Induce Apoptosis in CSCs 10 nMA549, H460 derived CSCs[13]
Inhibit CSC Viability 1-300 nMA549, H460 derived CSCs[13]
Induce Apoptosis nM levelsHPAF-II, BxPC-3[18]

Experimental Protocols

The findings described in this guide are supported by a range of standard and advanced molecular biology techniques.

1. Protein Expression and Interaction Analysis

  • Methodology : Western Blotting and Immunoprecipitation (IP).

  • Protocol Outline :

    • Cancer cells are treated with FL118 at specified concentrations and durations.

    • Cells are lysed to extract total protein. Protein concentration is quantified (e.g., using a BCA assay).

    • For Western Blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Survivin, Mcl-1, DDX5, p53, RAD51).

    • Blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.[3][13][17]

    • For IP, cell lysates are incubated with an antibody against a protein of interest (e.g., DDX5) to pull down the protein and its binding partners. The resulting complexes are analyzed by Western Blot.[7][8]

2. Gene Expression Analysis

  • Methodology : Real-time Quantitative Reverse Transcription PCR (qRT-PCR).

  • Protocol Outline :

    • Total RNA is extracted from FL118-treated and control cells.

    • RNA is reverse-transcribed into cDNA.

    • Real-time PCR is performed using primers specific for target genes (e.g., survivin, ABCG2).[13][18]

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, actin) and quantified.

3. Cell Viability and Apoptosis Assays

  • Methodology : CCK-8/MTT assays and Annexin V/PI Flow Cytometry.

  • Protocol Outline :

    • Viability : Cells are seeded in 96-well plates and treated with a range of FL118 concentrations. After incubation (e.g., 24-72h), CCK-8 or MTT reagent is added. The absorbance, which correlates with the number of viable cells, is measured.[13][17]

    • Apoptosis : Treated cells are harvested, washed, and stained with Annexin V-FITC (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells). The cell populations are then quantified using a flow cytometer.[13][18]

4. Cancer Stem Cell Analysis

  • Methodology : Mammosphere/Spheroid Formation Assay.

  • Protocol Outline :

    • Single cancer cells are plated at low density in ultra-low attachment plates with serum-free stem cell medium.[13]

    • Cells are treated with FL118.

    • After a period of incubation (e.g., 7-14 days), the number and size of the resulting spheres (mammospheres or spheroids), which are enriched for CSCs, are quantified. A reduction indicates inhibition of CSC self-renewal properties.[19]

5. Target Identification Workflow

  • Methodology : Affinity Purification coupled with Mass Spectrometry.

  • Protocol Outline :

    • FL118 is chemically immobilized onto resin beads to create an affinity purification column.

    • Cancer cell lysate is passed through the column, allowing proteins that bind to FL118 to be captured.

    • After washing, the bound proteins are eluted.

    • The eluted proteins are identified using mass spectrometry.[7][8]

    • Candidate targets (like DDX5) are validated using functional assays, such as gene silencing (siRNA/shRNA) or knockout (CRISPR), to confirm their role in mediating FL118's effects.[7]

Experimental_Workflow Workflow for identifying and validating the direct biochemical target of FL118. cluster_discovery Target Discovery cluster_validation Functional Validation Lysate Cancer Cell Lysate Column FL118-Affinity Column Lysate->Column MassSpec Mass Spectrometry (Protein ID) Column->MassSpec Candidate Identify Candidate (e.g., DDX5) MassSpec->Candidate Silencing Gene Silencing / KO of Candidate Candidate->Silencing Treatment Treat with FL118 Silencing->Treatment Assay Functional Assays (Viability, Apoptosis) Treatment->Assay Result Confirm Loss of FL118 Efficacy Assay->Result

Caption: Experimental workflow for FL118 target identification and validation.

Conclusion and Future Directions

FL118 is a highly potent anti-cancer agent that modulates the tumor microenvironment primarily by targeting cancer cells through a unique set of mechanisms. Its ability to directly bind and degrade the DDX5 oncoprotein triggers the collapse of multiple, often redundant, cancer survival pathways. This, combined with its dual p53-independent and -dependent activities and its efficacy against drug-resistant cancer stem cells, positions FL118 as a promising therapeutic candidate.

While current research has robustly defined its cancer-cell-intrinsic effects, the impact of FL118 on other crucial components of the TME, such as immune cells (T-cells, macrophages, MDSCs) and cancer-associated fibroblasts (CAFs), remains to be fully elucidated. Future research should focus on:

  • Investigating the immunomodulatory consequences of downregulating targets like survivin and Mcl-1.

  • Assessing changes in cytokine and chemokine profiles within the TME following FL118 treatment.

  • Exploring the potential synergy of FL118 with immunotherapies, such as checkpoint inhibitors.

A deeper understanding of how FL118 reshapes the entire TME will be crucial for its successful clinical development and for designing rational combination therapies to overcome cancer.

References

FL118: A Comprehensive Technical Guide to a Novel Multi-Targeted Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper on the History, Development, and Therapeutic Potential of FL118

Audience: Researchers, scientists, and drug development professionals.

Abstract: FL118, a novel synthetic analog of camptothecin, has emerged as a promising therapeutic candidate with potent antitumor activity across a spectrum of malignancies. Discovered through a high-throughput screening for inhibitors of the anti-apoptotic protein survivin, FL118 has demonstrated a unique multi-targeted mechanism of action that distinguishes it from other camptothecin derivatives. This document provides an in-depth technical overview of the history, preclinical development, and mechanistic underpinnings of FL118, with a focus on its potential as a next-generation cancer therapeutic. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction and Discovery

FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, was identified through a high-throughput screening of small molecule libraries utilizing a survivin gene promoter-driven luciferase reporter system.[1] While structurally similar to the FDA-approved camptothecin analogs irinotecan and topotecan, FL118 exhibits a distinct and more potent anticancer profile.[2] A key differentiator is its ability to overcome common mechanisms of chemotherapy resistance, positioning it as a potential treatment for refractory cancers.[3][4]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

FL118 exerts its anticancer effects through the modulation of multiple critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Its mechanism is notably independent of p53 status in many cases, offering a therapeutic window for tumors with mutated or deficient p53.[1]

Inhibition of Anti-Apopoptotic Proteins

A primary mechanism of FL118 is the transcriptional repression of several key anti-apoptotic proteins. This multi-targeted approach is a significant departure from more selective inhibitors and is thought to contribute to its broad efficacy. The primary targets include:

  • Survivin (BIRC5): A member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in most human cancers and is associated with a poor prognosis. FL118 was initially identified as a potent inhibitor of survivin expression.[1]

  • Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is frequently amplified in cancer and contributes to therapeutic resistance.

  • XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family that directly inhibits caspases.

  • cIAP2 (Cellular inhibitor of apoptosis protein 2): Also an IAP family member involved in regulating apoptosis and immune signaling.

The coordinated downregulation of these proteins by FL118 shifts the cellular balance towards apoptosis.

Modulation of the p53 Pathway via MdmX Degradation

In cancer cells with wild-type p53, FL118 activates the p53 tumor suppressor pathway through a novel mechanism involving the degradation of MdmX (also known as MDM4).[5] FL118 promotes the ubiquitination and subsequent proteasomal degradation of MdmX, a negative regulator of p53.[5][6] This leads to p53 stabilization and activation, resulting in cell-cycle arrest and senescence.[5]

Targeting the DDX5 Oncoprotein

Recent studies have identified the DEAD-box helicase DDX5 (p68) as a direct binding partner of FL118.[7][8] FL118 binds to DDX5 with high affinity, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[7][8] DDX5 is an oncoprotein that regulates the expression of several cancer-driving genes, including c-Myc and survivin.[7] By targeting DDX5, FL118 disrupts these downstream oncogenic signaling networks.

Overcoming Drug Resistance

FL118 has demonstrated the ability to circumvent several common mechanisms of drug resistance. It is not a substrate for the efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2, which are major contributors to multidrug resistance.[4] This allows FL118 to be effective in tumors that have developed resistance to other chemotherapies, including irinotecan and topotecan.[3][4] Furthermore, FL118 has shown efficacy in cancer stem-like cells, which are often resistant to conventional treatments.[9]

Preclinical Efficacy

Extensive preclinical studies have demonstrated the potent in vitro and in vivo antitumor activity of FL118 across a wide range of cancer types.

In Vitro Cytotoxicity

FL118 exhibits potent cytotoxicity against various human cancer cell lines at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)Reference(s)
A-549Lung Carcinoma8.94 ± 1.54[10]
MDA-MB-231Breast Carcinoma24.73 ± 13.82[10]
RM-1Mouse Prostate69.19 ± 8.34[10]
HCT-116Colorectal Cancer< 6.4[2]
MCF-7Breast Cancer< 6.4[2]
HepG-2Liver Cancer< 6.4[2]
K562CML51.9[8]
Various ColonColorectal CancerLower than SN38[11]
In Vivo Antitumor Activity

In xenograft models of human cancers, FL118 has demonstrated superior antitumor efficacy compared to several standard-of-care chemotherapeutic agents.[1] Notably, FL118 has been shown to eradicate established tumors and overcome resistance to irinotecan and topotecan in colon and head-and-neck cancer models.[3][12] In a preclinical model of multiple myeloma, FL118 treatment led to a significant reduction in tumor volume and delayed tumor growth.[13]

Clinical Development

Based on its promising preclinical profile, FL118 is currently being evaluated in a Phase I clinical trial for the treatment of patients with advanced pancreatic ductal adenocarcinoma (NCT04449335).[14] This dose-escalation and expansion study is assessing the safety, tolerability, and optimal dose of orally administered FL118.[14] The dosing schedule involves administration on days 1, 8, and 15 of a 28-day cycle.[14]

Key Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action and efficacy of FL118.

Survivin Promoter Activity Assay

Methodology:

  • Cancer cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of the human survivin promoter.

  • These cells are then treated with varying concentrations of FL118 for a specified period (e.g., 24 hours).[1][15]

  • Following treatment, the cells are lysed, and the luciferase substrate is added.

  • The resulting luminescence, which is proportional to the survivin promoter activity, is measured using a luminometer.[1][15]

Western Blot Analysis for Protein Degradation (e.g., MdmX, DDX5)

Methodology:

  • Cancer cells are treated with FL118 at various concentrations and for different time points.[6][7]

  • To confirm proteasomal degradation, cells can be co-treated with a proteasome inhibitor (e.g., MG132).[6][7]

  • Cells are lysed, and total protein is quantified.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for the protein of interest (e.g., MdmX, DDX5) and a loading control (e.g., actin).[6][7]

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using chemiluminescence.

DDX5 Binding Affinity Assays

Methodology:

  • Affinity Purification and Mass Spectrometry: FL118 is immobilized on beads to create an affinity column. Cell lysates are passed through the column, and proteins that bind to FL118 are eluted and identified using mass spectrometry.[16]

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change that occurs when FL118 binds to purified DDX5 protein, allowing for the determination of the binding affinity (KD).[7]

Conclusion and Future Directions

FL118 is a promising anticancer agent with a unique multi-targeted mechanism of action that overcomes key resistance pathways. Its ability to inhibit multiple anti-apoptotic proteins, modulate the p53 pathway via MdmX degradation, and target the oncoprotein DDX5 underscores its potential for broad clinical utility. The ongoing Phase I clinical trial in pancreatic cancer will provide crucial insights into its safety and efficacy in a clinical setting. Future research should continue to explore the full spectrum of FL118's activity, identify predictive biomarkers for patient selection, and investigate its potential in combination therapies. The development of FL118 represents a significant advancement in the pursuit of more effective and durable cancer treatments.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with FL118

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of FL118, a novel anti-cancer agent, for in vivo studies. The information is compiled from preclinical research to ensure safe and effective formulation for animal models.

FL118 is a small molecule that selectively inhibits the expression of several key cancer survival-associated gene products, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] Its potent antitumor activity has been demonstrated in various human tumor xenograft models.[3][4] Proper formulation is critical for achieving optimal efficacy and minimizing toxicity in preclinical studies.

Data Presentation: FL118 Formulation Comparison

Two primary formulations have been documented for the parenteral administration of FL118 in animal studies: a Tween 80-containing formulation for intraperitoneal (i.p.) injection and a newer, Tween 80-free formulation suitable for both intravenous (i.v.) and i.p. routes.[1][2] A formulation for oral administration has also been developed.[5]

Table 1: Injectable Formulations for FL118

ParameterIntraperitoneal (i.p.) Formulation (with Tween 80)Intravenous (i.v.) & Intraperitoneal (i.p.) Formulation (Tween 80-free)
FL118 Concentration 0.05 mg/mL0.1 - 0.5 mg/mL
Primary Solvent Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO)
DMSO Concentration 5% (v/v)5% (v/v)
Surfactant/Solubilizer Tween-80 (10 - 20% v/v)Hydroxypropyl-β-cyclodextrin (0.05 - 0.25% w/v)
Vehicle Saline (75 - 85% v/v)Saline
Administration Route Intraperitoneal (i.p.) onlyIntravenous (i.v.) or Intraperitoneal (i.p.)
Reference [1][1][6]

Table 2: Maximum Tolerated Doses (MTD) of FL118 in Different Formulations and Schedules

FormulationAdministration RouteDosing ScheduleMaximum Tolerated Dose (MTD)
Tween 80-containingi.p.daily x 50.2 mg/kg
Tween 80-containingi.p.q2d x 30.5 mg/kg
Tween 80-containingi.p.weekly x 41.5 mg/kg
Tween 80-freei.v.daily x 51.5 mg/kg
Tween 80-freei.v.q2d x 51.5 - 2.0 mg/kg
Tween 80-freei.v.weekly x 45.0 mg/kg
Reference [7]

q2d: every other day

Experimental Protocols

Protocol 1: Preparation of FL118 for Intraperitoneal (i.p.) Administration (Tween 80-Containing Formulation)

This formulation is suitable only for i.p. administration due to the presence of Tween 80.[1][8]

Materials:

  • FL118 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Stock Solution: Dissolve FL118 in DMSO to achieve a concentration of 1 mg/mL.[1] Ensure complete dissolution.

  • Prepare Final Formulation:

    • For a final concentration of 0.05 mg/mL FL118, dilute the stock solution in a vehicle containing Tween-80 and saline.

    • The final composition of the solution should be:

      • 5% DMSO (v/v)

      • 10 - 20% Tween-80 (v/v)

      • 75 - 85% Saline (v/v)[1]

  • Vehicle Control: Prepare a control solution with the same concentrations of DMSO, Tween-80, and saline, but without FL118.[1]

  • Administration: Administer the formulated solution via i.p. injection according to the desired dosing schedule.

Protocol 2: Preparation of FL118 for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration (Tween 80-Free Formulation)

This newer formulation is compatible with both i.v. and i.p. routes and has shown a better safety profile.[1][2]

Materials:

  • FL118 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Hydroxypropyl-β-cyclodextrin (HPβCD), sterile powder

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Formulation Vehicle:

    • Dissolve Hydroxypropyl-β-cyclodextrin in saline to the desired concentration (e.g., 0.05 - 0.25% w/v).[6]

    • Add DMSO to a final concentration of 5% (v/v).

  • Dissolve FL118: Add FL118 powder to the prepared vehicle to achieve the final desired concentration (e.g., 0.1 - 0.5 mg/mL).[1][6] Ensure complete dissolution.

  • Vehicle Control: Prepare a control solution containing 5% DMSO and the same concentration of Hydroxypropyl-β-cyclodextrin in saline, without FL118.[6]

  • Administration: Administer the formulated solution via i.v. or i.p. injection based on the experimental design.

Protocol 3: Preparation of FL118 for Oral Administration

An orally compatible formulation of FL118 has been developed using 2-hydroxypropyl-β-cyclodextrin.[5] While detailed, publicly available protocols are limited, the principle involves forming a complex with cyclodextrin to improve solubility and oral bioavailability.

Materials:

  • FL118 drug substance

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

General Procedure Outline:

  • FL118 is formulated with 2-hydroxypropyl-β-cyclodextrin.[5] The precise ratios and manufacturing process (e.g., co-amorphous dispersion) are key to the formulation's success.[5]

  • For preclinical studies in rats, a thick suspension formulated with hypromellose (HPMC) has also been utilized for oral administration.[5]

Mandatory Visualizations

FL118_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_formulations Final Formulation cluster_ip i.p. Formulation (Tween 80) cluster_iv i.v./i.p. Formulation (Tween 80-Free) cluster_admin Administration FL118_powder FL118 Powder Stock_Solution 1 mg/mL FL118 in DMSO FL118_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Final_IP Final i.p. Solution (0.05 mg/mL FL118) Stock_Solution->Final_IP Dilute Stock_Solution_IV_dummy Tween80 Tween-80 Tween80->Final_IP Saline_IP Saline Saline_IP->Final_IP Animal_Model_IP Animal Model Final_IP->Animal_Model_IP i.p. Injection HPBCD HPβCD Vehicle_IV HPβCD in Saline + 5% DMSO HPBCD->Vehicle_IV Saline_IV Saline Saline_IV->Vehicle_IV Final_IV Final i.v. Solution (0.1-0.5 mg/mL FL118) Vehicle_IV->Final_IV Animal_Model_IV Animal Model Final_IV->Animal_Model_IV i.v. or i.p. Injection Stock_Solution_IV_dummy->Vehicle_IV Add FL118 Stock (or powder directly) FL118_Signaling_Pathway cluster_targets Direct & Indirect Targets cluster_outcomes Cellular Outcomes FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to, dephosphorylates, & degrades Survivin Survivin FL118->Survivin Inhibits Expression Mcl1 Mcl-1 FL118->Mcl1 Inhibits Expression XIAP XIAP FL118->XIAP Inhibits Expression cIAP2 cIAP2 FL118->cIAP2 Inhibits Expression CellCycleArrest Cell Cycle Arrest FL118->CellCycleArrest DDX5->Survivin Regulates expression of DDX5->Mcl1 Regulates expression of DDX5->XIAP Regulates expression of DDX5->cIAP2 Regulates expression of Apoptosis Apoptosis Survivin->Apoptosis Inhibition of these anti-apoptotic proteins leads to Mcl1->Apoptosis Inhibition of these anti-apoptotic proteins leads to XIAP->Apoptosis Inhibition of these anti-apoptotic proteins leads to cIAP2->Apoptosis Inhibition of these anti-apoptotic proteins leads to TumorRegression Tumor Regression Apoptosis->TumorRegression CellCycleArrest->TumorRegression

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118 is a novel, water-soluble camptothecin analogue with potent anticancer activity demonstrated across a range of cancer cell lines and in preclinical xenograft models.[1][2] Structurally distinct from irinotecan and topotecan, FL118 exhibits a unique mechanism of action that overcomes common drug resistance pathways.[2] These application notes provide detailed protocols for utilizing FL118 in cell culture experiments to investigate its cytotoxic and mechanistic properties.

Mechanism of Action

FL118 exerts its anticancer effects through a multi-targeted approach. It was initially identified as a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family.[3] Subsequent studies have revealed that FL118 also downregulates other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[4] This activity appears to be independent of p53 status, suggesting broad applicability across different tumor types.[4]

A key molecular target of FL118 is the DEAD-box helicase 5 (DDX5), an oncoprotein. FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[5][6][7] The degradation of DDX5 disrupts the expression of its downstream targets, which include survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[5][7] Furthermore, FL118 has been shown to inhibit the PI3K/AKT/mTOR and RAF/ERK signaling pathways, which are critical for cancer cell proliferation and survival.[3][4]

Data Presentation

Table 1: FL118 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Human Lung Carcinoma8.94 ± 1.54[3]
MDA-MB-231Human Breast Carcinoma24.73 ± 13.82[3]
RM-1Mouse Prostate Carcinoma69.19 ± 8.34[3]
HCT-116Human Colorectal Carcinoma< 6.4[8]
MCF-7Human Breast Adenocarcinoma< 6.4[8]
HepG2Human Liver Cancer< 6.4[8]
ES-2Human Ovarian CancerVaries (dose-dependent)[3]
SK-OV-3Human Ovarian CancerVaries (dose-dependent)[3]

Experimental Protocols

1. Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the cytotoxic effects of FL118 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FL118 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO or Solubilization Solution

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]

  • Prepare serial dilutions of FL118 in complete culture medium. Recommended starting concentrations range from 0.1 nM to 1 µM.[1][3]

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of FL118. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[3][9]

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate for 15 minutes on an orbital shaker.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis of FL118-Modulated Proteins

This protocol is for detecting changes in the expression of proteins regulated by FL118.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • FL118

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-DDX5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with FL118 at desired concentrations (e.g., 10 nM, 100 nM) for 6, 24, or 48 hours.[3][9]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of FL118 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • FL118

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with FL118 (e.g., 10 nM) for 24 or 48 hours.[3]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[10][11]

4. Apoptosis Assay

This protocol describes the detection of apoptosis through the analysis of caspase-3 activation and PARP cleavage by Western blot, or by using a fluorometric caspase-3 activity assay.

A. Western Blot for Cleaved Caspase-3 and PARP:

  • Follow the Western Blot protocol described above (Protocol 2).

  • Use primary antibodies specific for cleaved caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins is indicative of apoptosis.[12]

B. Fluorometric Caspase-3 Activity Assay: Materials:

  • Cancer cell line of interest

  • 96-well plates (black, clear bottom)

  • FL118

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with FL118 as described for the cell viability assay.

  • Lyse the cells directly in the wells with cell lysis buffer.[13]

  • Prepare the caspase-3 reaction mix by adding the caspase-3 substrate to the assay buffer.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[14] An increase in fluorescence indicates higher caspase-3 activity.

Mandatory Visualization

FL118_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Effects FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds to & promotes dephosphorylation PI3K PI3K FL118->PI3K Inhibits RAF RAF FL118->RAF Inhibits Apoptosis Apoptosis FL118->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) FL118->CellCycleArrest Induces Proteasome Proteasome DDX5->Proteasome Degradation Survivin Survivin DDX5->Survivin Regulates expression Mcl1 Mcl-1 DDX5->Mcl1 Regulates expression XIAP XIAP DDX5->XIAP Regulates expression cIAP2 cIAP2 DDX5->cIAP2 Regulates expression cMyc c-Myc DDX5->cMyc Regulates expression mKras mutant Kras DDX5->mKras Regulates expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK ERK RAF->ERK ERK->Proliferation Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit

Caption: FL118 signaling pathway leading to apoptosis and cell cycle arrest.

Experimental_Workflow_FL118 cluster_assays Downstream Assays cluster_endpoints Endpoints start Start: Cancer Cell Culture treat Treat with FL118 (Varying concentrations and time points) start->treat viability Cell Viability Assay (MTT / CCK-8) treat->viability western Western Blot Analysis (Protein Expression) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Caspase Activity / PARP Cleavage) treat->apoptosis ic50 Determine IC50 viability->ic50 protein_changes Quantify Protein Level Changes western->protein_changes cycle_distribution Analyze Cell Cycle Distribution cell_cycle->cycle_distribution apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant

Caption: General experimental workflow for studying FL118 in cell culture.

References

FL118: Application Notes and Protocols for Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

Introduction:

FL118, a novel camptothecin analog, has demonstrated significant preclinical antitumor activity in various cancer models. Its unique mechanism of action, which involves the selective inhibition of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status, positions it as a promising therapeutic agent.[1][2] Furthermore, FL118 has been shown to overcome resistance to conventional chemotherapeutics like irinotecan and topotecan.[3] These application notes provide a comprehensive overview of FL118 dosage and administration in mouse models, compiled from peer-reviewed research, to guide researchers in designing their preclinical studies.

Data Presentation: Quantitative Summary of FL118 Administration in Mouse Models

The following tables summarize the key quantitative data from various studies on the administration of FL118 in different mouse models.

Table 1: Intravenous (i.v.) Administration of FL118

Cancer ModelMouse StrainDosage (mg/kg)Dosing ScheduleFormulationKey FindingsReference
Head & Neck (FaDu)SCID1.5, 2.5daily x 5Tween 80-free i.v. formulationDose-dependent tumor regression.[4]
Colon (SW620)SCID1.5, 2.5daily x 5Tween 80-free i.v. formulationSignificant tumor growth inhibition.[4]
Head & Neck (FaDu)SCID1.5, 2.5q2d x 5Tween 80-free i.v. formulationTumor elimination with rare relapse.[5]
Colon (SW620)SCID1.5, 2.5q2d x 5Tween 80-free i.v. formulationEffective tumor regression.[5]
Head & Neck (FaDu)SCID3.5, 5weekly x 4Tween 80-free i.v. formulationSustained antitumor activity.[6]
Colon (SW620)SCID3.5, 5weekly x 4Tween 80-free i.v. formulationSuperior efficacy compared to irinotecan.[6]
Multiple Myeloma (UM9)Humanized BM niche0.05, 0.1, 0.2daily x 5Not specifiedDose-dependent reduction in tumor volume and delayed growth.[7]

Table 2: Intraperitoneal (i.p.) Administration of FL118

Cancer ModelMouse StrainDosage (mg/kg)Dosing ScheduleFormulationKey FindingsReference
Irinotecan-resistant Head & Neck (FaDu)SCID1.5q2d x 5Basic formulationEffective regression of irinotecan-resistant tumors.[3]
Topotecan-resistant Head & Neck (FaDu)SCIDNot specifiedq2d x 5Basic formulationRegression of topotecan-resistant tumors.[3]
Pancreatic CancerNot specified0.75 (in combo with cisplatin)weekly x 4Not specifiedSynergistic antitumor effect with cisplatin.[8]
Head & Neck (Primary)SCIDMTD (not specified)weekly x 4Not specifiedSuperior efficacy compared to irinotecan.[9]

Table 3: Oral (p.o.) Administration of FL118

Cancer ModelMouse StrainDosage (mg/kg)Dosing ScheduleFormulationKey FindingsReference
Pancreatic CancerSCID10weekly x 4Oral formulationMTD established; favorable toxicology.[8]
Pancreatic Ductal Adenocarcinoma (PDX)SCID5weekly x 4Oral formulationSignificant antitumor efficacy in patient-derived xenografts.[10]
Colorectal (SW620)SCID2.5, 5, 7.5, 10weekly x 4Glacial acetic acid-processedDose-dependent tumor elimination with minimal toxicity.[10]
Ovarian CancerBALB/c nude5, 10Not specifiedNot specifiedInhibition of tumor growth.[11]

Experimental Protocols

Human Tumor Xenograft Model Establishment

This protocol describes the general procedure for establishing human tumor xenografts in immunocompromised mice.

Materials:

  • Human cancer cell lines (e.g., FaDu, SW620)

  • Immunocompromised mice (e.g., SCID, BALB/c nude), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture human cancer cells to 80-90% confluency.

  • Harvest the cells by trypsinization and wash with sterile PBS.

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-3 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-3 x 10^6 cells) into the flank of each mouse.[5]

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Measure tumor volume regularly using calipers with the formula: Volume = (Length x Width^2) / 2.

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-250 mm³).[4][5][6]

FL118 Formulation and Administration

This section details the preparation of FL118 for different administration routes.

a) Intravenous (i.v.) Formulation (Tween 80-free):

  • Composition: FL118, DMSO, and hydroxypropyl-β-cyclodextrin in saline.[3]

  • Preparation:

    • Dissolve FL118 in a small amount of DMSO (e.g., 5% of the final volume).

    • In a separate tube, dissolve hydroxypropyl-β-cyclodextrin (e.g., 0.05-0.125% w/v) in saline.

    • Slowly add the FL118/DMSO solution to the cyclodextrin solution while vortexing to achieve the final desired concentration (e.g., 0.1-0.25 mg/mL).[3]

  • Administration: Administer via tail vein injection.

b) Intraperitoneal (i.p.) Formulation:

  • The same Tween 80-free i.v. formulation can be used for i.p. administration.[3]

  • Administration: Administer via intraperitoneal injection.

c) Oral (p.o.) Formulation:

  • A suspension of FL118 can be prepared for oral gavage. The exact composition of the oral formulation is often proprietary but has been shown to be stable.[8][10]

Assessment of Antitumor Efficacy

Parameters:

  • Tumor Volume: Measured as described in Protocol 1.

  • Maximum Tumor Growth Inhibition (MTGI): Calculated as MTGI = [(Mean Tumor Volume of Control - Mean Tumor Volume of Treated) / Mean Tumor Volume of Control] x 100%.[2]

  • Tumor Response:

    • Partial Response (PR): Tumor volume reduced by at least 50% of the initial size.[2]

    • Complete Response (CR): Inability to detect the tumor.[2]

  • Cure: Complete tumor regression for ≥30 days after treatment termination.[2]

  • Body Weight: Monitored as an indicator of toxicity. A body weight loss of >20% is generally considered a sign of significant toxicity.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FL118_Mechanism_of_Action cluster_FL118 FL118 cluster_Targets Direct Targets cluster_Downstream Downstream Effects FL118 FL118 Survivin Survivin FL118->Survivin Mcl1 Mcl-1 FL118->Mcl1 XIAP XIAP FL118->XIAP cIAP2 cIAP2 FL118->cIAP2 CellCycleArrest G2/M Arrest FL118->CellCycleArrest Apoptosis Apoptosis Survivin->Apoptosis RAD51 RAD51 Survivin->RAD51 downregulates Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis DNARepair Inhibition of Homologous Recombination RAD51->DNARepair

Caption: Simplified signaling pathway of FL118's anticancer effects.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment & Analysis CellCulture 1. Culture Cancer Cells Harvest 2. Harvest & Resuspend Cells CellCulture->Harvest Injection 3. Subcutaneous Injection into Mice Harvest->Injection TumorGrowth 4. Monitor Tumor Growth Injection->TumorGrowth Treatment 5. Administer FL118/ Vehicle TumorGrowth->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis 7. Data Analysis Monitoring->Analysis

Caption: Experimental workflow for FL118 efficacy studies in xenograft models.

References

Application Notes and Protocols for Measuring FL118 Activity in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118 is a novel camptothecin analogue with potent antitumor activity demonstrated in a variety of preclinical cancer models.[1] Unlike its predecessors, irinotecan and topotecan, FL118 exhibits a unique mechanism of action that circumvents common drug resistance pathways.[2] Its primary activity stems from the ability to modulate the expression of multiple key proteins involved in cell survival and apoptosis, making it a promising candidate for cancer therapy.[3][4] FL118 has been shown to bind to the oncoprotein DDX5, leading to its degradation and the subsequent downregulation of several anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[5][6] Its efficacy is generally independent of the p53 tumor suppressor status, although the specific pathways activated may differ.[3][7]

These application notes provide a comprehensive overview of established techniques and detailed protocols for measuring the diverse activities of FL118 in both in vitro and in vivo tumor models.

Section 1: In Vitro Methodologies for FL118 Activity

In vitro assays are fundamental for determining the direct cellular effects of FL118, including its cytotoxicity, mechanism of action, and impact on specific molecular targets.

Cell Viability and Cytotoxicity Assays

Application Note: The initial assessment of FL118 activity involves determining its effect on cancer cell proliferation and viability. Assays like MTT or CCK-8 are used to quantify the dose-dependent cytotoxic effects of FL118 and to calculate its half-maximal inhibitory concentration (IC50), a key measure of drug potency. Studies show FL118 effectively inhibits cancer cell growth at sub-nanomolar concentrations.[7]

Quantitative Data Summary: FL118 In Vitro Efficacy (IC50)

Cell LineCancer TypeIC50 Value (nM)Assay Type
HCT-116Colorectal Cancer< 6.4Not Specified
MCF-7Breast Cancer< 6.4Not Specified
HepG-2Liver Cancer< 6.4Not Specified
HPAF-IIPancreatic Cancer~20MTT
BxPC-3Pancreatic Cancer~20MTT
LOVO SN38RColorectal (SN38-Resistant)Not specified, but effectiveCCK-8

Data compiled from multiple sources.[1][8][9]

Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HPAF-II, BxPC-3) in a 96-well microplate at a density of 4 x 10⁴ cells/well and incubate overnight.[8]

  • Drug Treatment: Treat the cells with a range of FL118 concentrations (e.g., 0-200 nM) for desired time points (e.g., 48 or 72 hours).[5][8] Include a vehicle control (DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly for 20 minutes at room temperature.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]

Apoptosis Detection Assays

Application Note: A key mechanism of FL118 is the induction of apoptosis. This can be quantitatively measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells in late-stage apoptosis or necrosis. FL118 treatment leads to a significant increase in Annexin V-positive cells.[3][7] Further confirmation of apoptosis is achieved by detecting the cleavage of PARP and the activation of Caspase-3 via Western blot.[10]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Culture subconfluent cancer cells (e.g., HCT-8) and treat with or without FL118 (e.g., 10 nM) for a specified period (e.g., 36 hours).[7]

  • Cell Harvesting: Harvest the cells, including any floating cells from the media, by trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The cell population can be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by FL118.

Western Blot Analysis of Target Proteins

Application Note: Western blotting is essential for measuring FL118's activity on its specific molecular targets. FL118 has been shown to decrease the expression of anti-apoptotic proteins like Survivin, Mcl-1, XIAP, and cIAP2, and its direct target, DDX5.[3][5] Concurrently, it induces markers of apoptosis such as cleaved PARP and activated Caspase-3.[10] This technique provides direct evidence of target engagement and downstream pathway modulation.

Protocol: Western Blot Analysis

  • Sample Preparation (Cell Lysate):

    • Treat subconfluent cancer cells with FL118 (e.g., 1-100 nM) for 24-48 hours.[5][10]

    • Wash cells with ice-cold PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[11]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]

  • SDS-PAGE:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[12][13]

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[12]

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-DDX5, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-Actin) overnight at 4°C with gentle agitation.[7][14]

    • Wash the membrane three times with TBST for 10 minutes each.[12]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify band intensity using software like ImageJ to determine the relative change in protein expression compared to controls.

Section 2: In Vivo and Ex Vivo Methodologies

In vivo studies using animal models are critical for evaluating the therapeutic efficacy, pharmacodynamics, and overall antitumor activity of FL118 in a complex biological system.

Human Tumor Xenograft Models

Application Note: To assess the antitumor efficacy of FL118 in vivo, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of FL118 treatment on tumor growth, regression, and overall animal survival is then monitored. Numerous studies have shown that FL118 exhibits superior antitumor activity in xenograft models, often leading to complete tumor regression, compared to other standard chemotherapeutic agents.[4][15]

Quantitative Data Summary: FL118 In Vivo Efficacy

Animal ModelTumor TypeFL118 Dose & ScheduleOutcome
SCID MiceHCT116-SN50 (Colon)1.5 mg/kg, IP, weekly x 4Significantly delayed tumor progression compared to irinotecan
SCID MiceH460 (Lung)1.5 mg/kg, IP, weekly x 4Significantly delayed tumor progression compared to irinotecan
Nude MiceVarious Human TumorsWeekly x 4 scheduleMajority of mice showed tumor regression; able to eliminate large tumors

Data compiled from multiple sources.[6][15]

Protocol: Antitumor Efficacy in Xenograft Models

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[6]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer FL118 via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 1.5 mg/kg, once weekly).[6] Include a vehicle control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as an indicator of toxicity.[6]

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize animals according to ethical guidelines.

  • Data Analysis: Plot tumor growth curves and animal survival (Kaplan-Meier) curves.[6] At the end of the study, tumors can be excised for further ex vivo analysis (e.g., IHC or Western blot).

Immunohistochemistry (IHC) of Tumor Tissues

Application Note: IHC is used to visualize the expression and localization of FL118's target proteins within the tumor microenvironment from ex vivo tissue samples. This technique validates in vitro findings by confirming that FL118 modulates its targets within the complex architecture of a solid tumor. It is a powerful tool for pharmacodynamic (PD) biomarker assessment.

Protocol: IHC for FL118 Target Proteins

  • Tissue Preparation:

    • Excise tumors from treated and control animals at the end of the in vivo study.

    • Fix the tissue in 10% neutral buffered formalin for 24 hours.[16]

    • Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 90%, 100%) and clear with xylene.[17]

    • Embed the tissue in paraffin and section into 4-5 µm slices onto glass slides.[18]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.[17]

    • Rehydrate the tissue sections by immersing them in decreasing concentrations of ethanol (100%, 95%, 70%, 50%) and finally in deionized water.[17]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic sites.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum (e.g., 1% horse serum in PBS) for 30 minutes.[17]

    • Incubate the sections with primary antibodies against FL118 targets (e.g., Survivin, Mcl-1, cleaved Caspase-3) overnight at 4°C.[17]

    • Wash with buffer and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Visualization and Counterstaining:

    • Apply a chromogen substrate (e.g., DAB) to develop the color.

    • Counterstain the sections with hematoxylin to visualize cell nuclei.[18]

  • Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Analysis: Image the slides with a microscope and quantify the staining intensity and percentage of positive cells, either manually by a pathologist or using image analysis software.

Section 3: Signaling Pathways and Experimental Workflows

Visualizing the complex mechanisms of FL118 and the experimental strategies to measure its activity is crucial for a comprehensive understanding.

FL118_Signaling_Pathway cluster_drug Drug Action cluster_downstream Downstream Effects cluster_p53 p53 Pathway Modulation cluster_apoptosis Cellular Outcome FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & Induces Degradation MdmX MdmX FL118->MdmX Induces Degradation ProApoptotic Bax, Bim (Induced) FL118->ProApoptotic Survivin Survivin DDX5->Survivin Transcription Inhibition Mcl1 Mcl-1 DDX5->Mcl1 Transcription Inhibition XIAP XIAP DDX5->XIAP Transcription Inhibition cIAP2 cIAP2 DDX5->cIAP2 Transcription Inhibition Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis p53 p53 p53_effect Cell Senescence (p53 wild-type) p53->p53_effect MdmX->p53 ProApoptotic->Apoptosis

Caption: FL118 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis start Treat Tumor Model with FL118 (In Vitro or In Vivo) viability Cell Viability (MTT, CCK-8) start->viability apoptosis Apoptosis Assay (Annexin V / PI) start->apoptosis western Western Blot (Target Proteins) start->western xenograft Xenograft Study start->xenograft ic50 ic50 viability->ic50 Determine IC50 apop_rate apop_rate apoptosis->apop_rate Quantify Apoptosis Rate protein_exp protein_exp western->protein_exp Measure Protein Levels end_node Comprehensive Assessment of FL118 Activity ic50->end_node apop_rate->end_node protein_exp->end_node ihc Immunohistochemistry (IHC) xenograft->ihc Excise Tumors for Ex Vivo Analysis tumor_growth tumor_growth xenograft->tumor_growth Measure Tumor Growth & Survival pd_markers pd_markers ihc->pd_markers Assess PD Biomarkers in Tumor Tissue tumor_growth->end_node pd_markers->end_node

Caption: Experimental workflow for assessing FL118 activity.

References

Application Notes and Protocols: Combining FL118 with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118 is a novel small molecule inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Beyond its effect on survivin, FL118 has been shown to downregulate other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, making it a promising agent for cancer therapy.[2][3] Its mechanism of action, which is independent of p53 status, suggests a broad applicability across various tumor types, even those with common resistance mechanisms.[2][4] Preclinical studies have demonstrated that FL118 not only exhibits potent single-agent antitumor activity but also enhances the efficacy of conventional chemotherapy agents, often synergistically. These notes provide a summary of key preclinical data and detailed protocols for evaluating FL118 in combination with other chemotherapeutics.

Data Presentation: Efficacy of FL118 in Combination Therapies

The following tables summarize the quantitative data from preclinical studies investigating the combination of FL118 with various chemotherapy agents across different cancer cell lines and xenograft models.

Combination Cancer Type Model FL118 Concentration Chemotherapy Agent & Concentration Effect Reference
FL118 + CisplatinPancreatic CancerPANC-1 cells10 nMCisplatin (20 µM)Synergistically killed resistant pancreatic cancer cells and reduced spheroid formation of cancer stem-like cells.[5]
FL118 + CisplatinNon-Small Cell Lung CancerA549/DDP (cisplatin-resistant) cells10-300 nMCisplatinFL118 showed a superior inhibitory effect compared to cisplatin alone in resistant cells.[6]
FL118 + GemcitabinePancreatic CancerPatient-Derived Xenograft (PDX)5 mg/kgGemcitabine (40 mg/kg)Combination eliminated PDX tumors that were less sensitive to FL118 alone.[5][7]
FL118 + Irinotecan (SN-38)Colorectal CancerLOVO (SN-38 resistant) cellsNot specifiedSN-38FL118 reduces cell viability in SN-38 resistant cells.[3][8]
FL118 + MelphalanMultiple MyelomaPrimary Patient SamplesNot specifiedMelphalanSynergistic effects observed.[9]
FL118 + BortezomibMultiple MyelomaPrimary Patient SamplesNot specifiedBortezomibAdditive effects observed.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FL118 and provide a general workflow for assessing its combination efficacy.

FL118_Mechanism_of_Action cluster_FL118 FL118 cluster_downstream Downstream Effects FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds to and degrades G2M_Arrest G2M_Arrest FL118->G2M_Arrest Survivin Survivin DDX5->Survivin Regulates Mcl1 Mcl1 DDX5->Mcl1 Regulates XIAP XIAP DDX5->XIAP Regulates cIAP2 cIAP2 DDX5->cIAP2 Regulates Apoptosis Apoptosis Survivin->Apoptosis Inhibits Mcl1->Apoptosis Inhibits XIAP->Apoptosis Inhibits cIAP2->Apoptosis Inhibits

Caption: FL118 mechanism of action targeting DDX5 and downstream anti-apoptotic proteins.

Experimental_Workflow cluster_assays In Vitro / In Vivo Assessment start Cancer Cell Lines / Animal Models treatment Treatment Groups: - Vehicle Control - FL118 alone - Chemo agent alone - FL118 + Chemo agent start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Protein expression) treatment->western invivo In Vivo Xenograft (Tumor Growth) treatment->invivo analysis Data Analysis: - Synergy (e.g., CI) - Statistical Significance viability->analysis apoptosis->analysis western->analysis invivo->analysis conclusion Conclusion on Combination Efficacy analysis->conclusion

Caption: General experimental workflow for evaluating FL118 combination therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of FL118 and a combination agent on cancer cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • FL118 (stock solution in DMSO)

  • Chemotherapy agent of choice (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • DMSO or solubilization buffer[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of FL118 and the chemotherapy agent in culture medium.

  • Treat the cells with FL118 alone, the chemotherapy agent alone, and the combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.[10]

  • Measure the absorbance at 570-590 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by FL118 and a combination agent using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • FL118 and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of FL118, the chemotherapy agent, the combination, and a vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution.[12]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Western Blot Analysis

This protocol is for assessing changes in the expression of key proteins involved in apoptosis and cell survival.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell lines of interest

  • FL118 and chemotherapy agent

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Survivin, Mcl-1, XIAP, cIAP2, cleaved PARP, Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of FL118 in combination with other agents in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)[4][14]

  • Cancer cell line of interest (prepared in PBS or Matrigel)

  • FL118 formulation for in vivo use

  • Chemotherapy agent formulation for in vivo use

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, FL118 alone, chemotherapy agent alone, combination).

  • Administer treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing will be dependent on the specific agent and prior toxicology studies.[7][15]

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor mouse body weight and overall health as an indicator of toxicity.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for FL118 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FL118, a novel small molecule inhibitor, in patient-derived xenograft (PDX) models of cancer. The information compiled from preclinical studies offers insights into FL118's mechanism of action, protocols for its application in in vivo studies, and methods for evaluating its efficacy.

Introduction to FL118

FL118 is a camptothecin analogue with a distinct mechanism of action that demonstrates potent antitumor activity.[1] It functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[2] This action, in turn, downregulates the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[2][3] Notably, FL118's efficacy is independent of the p53 tumor suppressor protein status, making it a promising therapeutic agent for a broad range of cancers, including those with p53 mutations.[4] Preclinical studies in PDX models have shown its effectiveness in pancreatic and colorectal cancers.[2]

Key Signaling Pathways Affected by FL118

FL118 exerts its anticancer effects by modulating several critical signaling pathways. A primary mechanism is the degradation of DDX5, a key regulator of multiple oncogenes. This leads to the downstream inhibition of anti-apoptotic proteins and cell cycle regulators. Additionally, FL118 has been shown to induce apoptosis through the activation of caspase-3 and cleavage of PARP.[5]

FL118_Signaling_Pathway FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & promotes degradation Ub_Proteasome Ubiquitin-Proteasome System DDX5->Ub_Proteasome Degraded by Survivin Survivin DDX5->Survivin Regulates Mcl1 Mcl-1 DDX5->Mcl1 Regulates XIAP XIAP DDX5->XIAP Regulates cIAP2 cIAP2 DDX5->cIAP2 Regulates cMyc c-Myc DDX5->cMyc Regulates mKras mutant Kras DDX5->mKras Regulates Apoptosis Apoptosis Survivin->Apoptosis Inhibits Mcl1->Apoptosis Inhibits XIAP->Apoptosis Inhibits cIAP2->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Promotes Proliferation mKras->CellCycleArrest Promotes Proliferation

Caption: FL118 signaling pathway.

Quantitative Data from FL118 PDX Studies

The following tables summarize the quantitative data from preclinical studies of FL118 in various patient-derived xenograft models.

Table 1: Efficacy of FL118 in Pancreatic Cancer PDX Models

PDX ModelTreatmentDosing ScheduleOutcomeReference
PDX19015FL118 (2.5 mg/kg, oral)Weekly x 4Tumor regression[2][6]
PDX17624FL118 (2.5 mg/kg, oral)Weekly x 4Tumor regression[2][6]
PDX12872FL118 (2.5 mg/kg, oral)Weekly x 4Delayed tumor growth[2][6]
PDX12872FL118 (5 mg/kg, oral) + Gemcitabine (40 mg/kg, i.p.)Weekly x 4Tumor elimination[2][6]
PDX14244FL118 (5 mg/kg, i.p.)Weekly x 4Tumor elimination[7]
PDX17624FL118 (5 mg/kg, i.p.)Weekly x 4Tumor elimination[7]
PDX10978FL118 (5 mg/kg, i.p.)Weekly x 4Delayed tumor growth[7]
PDX10978FL118 (0.75 mg/kg) + Gemcitabine (60 mg/kg)Weekly x 4Significant tumor growth inhibition[7]

Table 2: Efficacy of FL118 in Colorectal Cancer Xenograft Models

Xenograft ModelTreatmentDosing ScheduleOutcomeReference
SW620FL118 (1.5 mg/kg, i.v.)Daily x 5Tumor regression[1][8]
SW620FL118 (2.5 mg/kg, i.v.)Daily x 5Tumor elimination[1][8]
FaDu (Head & Neck)FL118 (1.5 mg/kg, i.v.)Daily x 5Tumor regression[1][8]
FaDu (Head & Neck)FL118 (2.5 mg/kg, i.v.)Daily x 5Tumor elimination[1][8]

Table 3: Biomarker Modulation by FL118 in Cancer Models

Cell LineTreatmentDurationEffect on BiomarkersReference
HCT-8 (Colon)FL118 (10 nM)24h96% reduction in survivin, 12-fold increase in activated caspase-3, 48-fold increase in cleaved PARP[5]
A549 & H460 (NSCLC) CSCsFL118 (10 nM)48hDownregulation of survivin mRNA and protein[9]
K562 (CML)FL118-Decreased protein and mRNA expression of BIRC5 (survivin), induced caspase-3 activation[10]
MiaPaca2 & SW620 (Pancreatic & Colon)FL11824hInhibition of c-Myc and survivin mRNA and protein expression[2]

Experimental Protocols

Establishment and Propagation of PDX Tumors

This protocol outlines the general steps for establishing and passaging PDX tumors in immunodeficient mice.

PDX_Workflow PatientTumor Patient Tumor Tissue Implantation Subcutaneous Implantation PatientTumor->Implantation P0_Mouse P0 Mouse Implantation->P0_Mouse TumorGrowth Tumor Growth Monitoring P0_Mouse->TumorGrowth Harvest Tumor Harvest TumorGrowth->Harvest Tumor reaches ~1000 mm³ Passaging Passaging to New Mice (P1, P2...) Harvest->Passaging Cryopreservation Cryopreservation Harvest->Cryopreservation DrugStudy Enrollment in Drug Efficacy Study Passaging->DrugStudy

Caption: Workflow for PDX establishment.

Materials:

  • Fresh patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG)[11]

  • Surgical instruments

  • Matrigel (optional)

  • Cell culture medium (e.g., DMEM/F12)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Sterile PBS

Procedure:

  • Obtain fresh tumor tissue from surgical resection under sterile conditions and transport it in a suitable medium on ice.

  • In a laminar flow hood, wash the tissue with cold PBS containing antibiotics.

  • Mince the tumor into small fragments (2-3 mm³).

  • Anesthetize the immunodeficient mouse.

  • Make a small incision in the flank skin and create a subcutaneous pocket.

  • (Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.[12]

  • Implant one tumor fragment into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth by caliper measurements twice a week.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.[11]

  • A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen for molecular analysis.

  • The remaining tumor can be passaged into new mice for cohort expansion.

In Vivo Efficacy Study of FL118 in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of FL118.

Materials:

  • A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm³)

  • FL118, formulated for in vivo administration (e.g., in a Tween 80-free i.v. formulation)[8]

  • Vehicle control solution

  • Dosing syringes and needles

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Randomize mice into treatment and control groups (typically 5-10 mice per group) based on tumor volume to ensure an even distribution.

  • Record the initial tumor volume and body weight of each mouse.

  • Administer FL118 at the desired dose and schedule (e.g., 2.5 mg/kg or 5 mg/kg, weekly x 4, via oral gavage or intravenous injection).[2][7][6]

  • Administer the vehicle solution to the control group using the same schedule and route.

  • Measure tumor volume and body weight twice weekly.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and harvest the tumors.

  • Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g., Western blot, IHC).

Western Blot Analysis of FL118-Treated PDX Tumors

This protocol is for assessing the protein levels of FL118 targets and apoptosis markers in tumor tissue.

Materials:

  • Frozen PDX tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Homogenize the frozen tumor tissue in RIPA buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Immunohistochemistry (IHC) of FL118-Treated PDX Tumors

This protocol is for the in-situ detection of protein expression in tumor sections.

IHC_Workflow TumorFixation Tumor Fixation (Formalin) Embedding Paraffin Embedding TumorFixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB Chromogen) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy & Analysis DehydrationMounting->Microscopy

Caption: Immunohistochemistry workflow.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections

  • Xylene and ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide

  • Blocking serum

  • Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-survivin)[13][14]

  • Biotinylated secondary antibody

  • ABC reagent (Vectastain)

  • DAB substrate

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform heat-induced antigen retrieval in a steamer or water bath with antigen retrieval buffer.[15]

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific antibody binding with blocking serum.

  • Incubate the sections with the primary antibody.

  • Wash the sections with PBS.

  • Incubate with the biotinylated secondary antibody.

  • Wash the sections with PBS.

  • Incubate with the ABC reagent.

  • Wash the sections with PBS.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

  • Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.[14]

References

Application Notes: FL118 in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), remains one of the most lethal malignancies, with a 5-year survival rate of just 6-8%.[1][2] The primary challenges in treating pancreatic cancer are its aggressive nature, late-stage diagnosis, and profound resistance to conventional therapies.[1] This has spurred the search for novel therapeutic agents that can overcome these hurdles. FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel small molecule analogue of camptothecin that has emerged as a promising candidate.[3][4][5] Discovered at Roswell Park Comprehensive Cancer Center, FL118 has been granted Orphan Drug Designation by the U.S. FDA for the treatment of pancreatic cancer.[3][4] Preclinical studies have demonstrated its high efficacy in eliminating pancreatic cancer cells, including treatment-resistant and cancer stem-like cells, both alone and in combination with standard chemotherapies.[1][2][6]

Mechanism of Action

FL118 exhibits a multi-faceted mechanism of action that distinguishes it from other camptothecin derivatives.[7] Its primary molecular target is the oncoprotein DDX5 (p68), a DEAD-box RNA helicase that acts as a master regulator for multiple cancer-causing genes.[6][8]

Key Actions of FL118:

  • DDX5 Degradation: FL118 acts as a "molecular glue degrader." It binds directly to the DDX5 protein, inducing its dephosphorylation and subsequent degradation via the proteasome pathway, without affecting DDX5 mRNA levels.[6][8][9][10]

  • Inhibition of Anti-Apoptotic Proteins: By degrading DDX5, FL118 effectively downregulates the expression of numerous key survival and anti-apoptotic proteins that are transcriptionally controlled by DDX5. These include survivin, Mcl-1, XIAP, and cIAP2.[1][8][11]

  • Downregulation of Oncogenes: The degradation of DDX5 also leads to the suppression of critical oncogenes such as c-Myc and mutant KRAS (mKras).[5][8] Activating KRAS mutations are present in over 90% of pancreatic cancers and drive constitutive activation of downstream survival pathways like RAF/MEK/ERK and PI3K/Akt.[7][11]

  • Induction of Apoptosis: By suppressing a wide array of anti-apoptotic and oncogenic proteins, FL118 robustly induces programmed cell death (apoptosis) in pancreatic cancer cells.[6][12]

FL118_Mechanism_of_Action cluster_FL118 FL118 cluster_downstream Downstream Effects FL118 FL118 (Molecular Glue Degrader) DDX5 DDX5 (p68) Oncoprotein FL118->DDX5 Binds to AntiApoptotic Anti-Apoptotic Proteins (Survivin, Mcl-1, XIAP, cIAP2) FL118->AntiApoptotic Inhibits Oncogenes Oncogenes (c-Myc, mutant KRAS) FL118->Oncogenes Inhibits Apoptosis Apoptosis & Tumor Elimination FL118->Apoptosis Promotes Pathways RAF/MEK/ERK PI3K/Akt Pathways FL118->Pathways Inhibits Degradation Proteasomal Degradation DDX5->Degradation Induces DDX5->AntiApoptotic Upregulates DDX5->Oncogenes Upregulates Degradation->DDX5 Degrades AntiApoptotic->Apoptosis Blocks Oncogenes->Apoptosis Blocks Oncogenes->Pathways Activates Pathways->Apoptosis Blocks Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_phases Trial Phases cluster_monitoring Monitoring & Follow-up Patient Advanced PDAC Patients (Post 1st Line Therapy) DoseEscalation Part A: Dose Escalation (Find MTD) Patient->DoseEscalation Screening DoseExpansion Part B: Dose Expansion (Confirm Safety/Efficacy) DoseEscalation->DoseExpansion MTD Determined Day1 Day 1 FL118 (PO) DoseExpansion->Day1 Assessments Assessments (Blood Samples, CT/MRI) DoseExpansion->Assessments Day8 Day 8 FL118 (PO) Day15 Day 15 FL118 (PO) Rest Days 16-28 Rest Rest->Day1 Repeat Cycle FollowUp Follow-up (Up to 12 months) Assessments->FollowUp End of Treatment MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with FL118 or Vehicle Control B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (4 hr incubation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability G->H

References

FL118: A Novel Camptothecin Analog for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FL118 is a novel camptothecin analog demonstrating potent antitumor activity in preclinical models of colorectal cancer (CRC).[1] Structurally similar to irinotecan and topotecan, FL118 exhibits a superior efficacy profile, in part by overcoming common mechanisms of drug resistance.[2][3][4] These application notes provide a comprehensive overview of FL118's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action:

FL118 exerts its anticancer effects through a multi-faceted approach, primarily by inducing DNA damage and inhibiting crucial cell survival pathways. As a topoisomerase I (TOPO1) inhibitor, FL118 traps the TOPO1-DNA cleavage complex, leading to DNA double-strand breaks.[1][5] This initial damage triggers a cascade of cellular responses culminating in cell cycle arrest and apoptosis.[5][6]

Key molecular mechanisms of FL118 in colorectal cancer include:

  • Survivin and RAD51 Downregulation: A notable mechanism of FL118 is the reduction of survivin levels. This leads to the downregulation of RAD51, a key protein in the homologous recombination DNA repair pathway, thereby attenuating the cancer cells' ability to repair DNA damage.[1][6]

  • p53 Pathway Activation: In colorectal cancer cells with wild-type p53, FL118 activates the p53 tumor suppressor pathway by promoting the degradation of MdmX, a negative regulator of p53.[2][7][8] This activation can lead to p53-dependent senescence.[2][8]

  • p53-Independent Apoptosis: In cancer cells lacking functional p53, FL118 can induce apoptosis through alternative pathways, highlighting its potential efficacy across different genetic backgrounds of colorectal cancer.[2][3]

  • Inhibition of Inhibitor of Apoptosis Proteins (IAPs): FL118 has been shown to inhibit multiple anti-apoptotic proteins from the IAP family, including survivin, XIAP, and cIAP2.[3] It also downregulates the anti-apoptotic protein Mcl-1 from the Bcl-2 family.[3]

  • Overcoming ABCG2-Mediated Drug Resistance: Unlike irinotecan, FL118 is not a substrate for the ABCG2/BCRP efflux pump.[1][5][9] This allows FL118 to maintain its intracellular concentration and efficacy in cancer cells that have developed resistance to other chemotherapeutics through the overexpression of ABCG2.[4][9]

  • Upregulation of CDC73: FL118 has been shown to upregulate the expression of CDC73, which may act as a tumor suppressor in colorectal cancer by negatively regulating the Wnt/β-catenin pathway.[10]

  • Interaction with DDX5: The high expression of the RNA helicase DDX5 (p68) has been associated with increased sensitivity to FL118 in colorectal and pancreatic cancers. FL118 can bind to DDX5, leading to its dephosphorylation and degradation.[11]

Quantitative Data

In Vitro Efficacy of FL118 in Colorectal Cancer Cell Lines
Cell LineIC50 of FL118IC50 of SN-38 (Active Metabolite of Irinotecan)NotesReference
HCT116Lower than SN-38-FL118 shows higher antitumor activity.[10]
LOVOLower than SN-38Higher than FL118FL118 is more potent than SN-38.[1][10]
SW480Lower than SN-38-FL118 effectively inhibits cell viability.[10]
SN38-resistant LOVOEffectiveReduced efficacyFL118 overcomes SN-38 resistance.[1]
SW620 (KrasG12V)Highly sensitive-Kras mutation may influence sensitivity.[12]
DLD-1 (KrasG13D)Sensitive-Kras mutation may influence sensitivity.[12]
SNU-C2B (KrasG12D)Sensitive-Kras mutation may influence sensitivity.[12]
In Vivo Efficacy of FL118 in Colorectal Cancer Xenograft Models
Xenograft ModelFL118 DosageTreatment ScheduleOutcomeReference
LOVO Xenograft0.5 and 0.75 mg/kgOnce weeklySignificant tumor growth inhibition; more than twofold reduction in tumor weight at 0.75 mg/kg.[1]
LOVO SN38R XenograftNot specifiedNot specifiedFL118 suppresses tumor growth.[1]
Human Colorectal Cancer XenograftLow and high dose (not specified)Not specifiedTumor volume in the high-dose group was significantly smaller (537.09 mm³) compared to the control group (2322.6 mm³).[10]
SW620 Xenograft2, 3, 4, 5, and 6 mg/kgWeekly x 4Elimination of established tumors in a high percentage of mice at all tested doses.[11]
Colon and Lung Cancer Models with ABCG2-induced resistanceNot specifiedNot specifiedExtended time to progression by more than 50% compared to irinotecan.[4]

Signaling Pathways and Experimental Workflows

FL118_Mechanism_of_Action cluster_FL118 FL118 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FL118 FL118 TOPO1 TOPO1 FL118->TOPO1 Inhibits DNA_Damage DNA Double-Strand Breaks FL118->DNA_Damage Induces MdmX MdmX FL118->MdmX Promotes Degradation CDC73 CDC73 FL118->CDC73 Upregulates DDX5 DDX5 FL118->DDX5 Binds and Degrades Survivin Survivin FL118->Survivin Inhibits IAPs XIAP, cIAP2 FL118->IAPs Inhibits Mcl1 Mcl-1 FL118->Mcl1 Inhibits DNA DNA TOPO1->DNA Cleaves Apoptosis Apoptosis DNA_Damage->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest RAD51 RAD51 HR_Repair Homologous Recombination DNA Repair RAD51->HR_Repair Mediates HR_Repair->DNA_Damage Repairs p53 p53 Senescence Senescence p53->Senescence Induces MdmX->p53 Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway CDC73->Wnt_BetaCatenin Inhibits Survivin->RAD51 Regulates Survivin->Apoptosis Inhibits IAPs->Apoptosis Inhibit Mcl1->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture CRC Cell Lines (e.g., HCT116, LOVO, SW480) FL118_Treatment FL118 Treatment (Dose- and Time-dependent) Cell_Culture->FL118_Treatment Cell_Viability Cell Viability Assay (MTT) FL118_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) FL118_Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) FL118_Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Survivin, RAD51, p53, etc.) FL118_Treatment->Western_Blot Migration_Assay Migration/Wound Healing Assay FL118_Treatment->Migration_Assay Xenograft CRC Xenograft Model (Nude Mice) FL118_Admin FL118 Administration (e.g., i.p., p.o.) Xenograft->FL118_Admin Tumor_Measurement Tumor Volume & Weight Measurement FL118_Admin->Tumor_Measurement Toxicity Toxicity Assessment FL118_Admin->Toxicity IHC Immunohistochemistry (Target Proteins) Tumor_Measurement->IHC

References

Application Notes and Protocols for Assessing FL118 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing resistance to FL118, a novel camptothecin analogue with potent antitumor activity. Understanding the mechanisms of resistance is crucial for the clinical development of FL118 and for designing effective combination therapies.

FL118 exhibits superior antitumor activity by targeting multiple cancer-associated proteins, including survivin, Mcl-1, XIAP, and cIAP2, often independent of the p53 status of the cancer cells.[1][2] It can also overcome resistance mediated by the ABCG2 drug efflux pump, a common mechanism of resistance to other camptothecin analogues like irinotecan and topotecan.[1][2][3] However, resistance to FL118 can still emerge through various mechanisms. The following protocols outline key in vitro methods to investigate and characterize FL118 resistance in cancer cell lines.

Data Presentation: Summary of Key Quantitative Parameters

The following table summarizes typical quantitative data obtained from the experimental protocols described below, offering a comparative view of sensitive versus resistant cancer cells.

Assay TypeParameterFL118-Sensitive Cells (Example)FL118-Resistant Cells (Example)Reference
Cell Viability IC50 (nM)1 - 10 nM> 100 nM[4][5]
Apoptosis % Apoptotic Cells (Annexin V+)Significant increase (e.g., >30%)Minimal increase (e.g., <10%)[4][6]
Gene Expression (mRNA) ABCG2 Relative ExpressionLow / UndetectableHigh[4]
Survivin Relative ExpressionHigh (baseline), decreases with treatmentHigh, sustained with treatment[4]
Protein Expression Cleaved PARPStrong inductionWeak or no induction[6][7][8]
P-glycoprotein (P-gp)Low / UndetectableHigh[4]
Mcl-1Decreases with treatmentSustained or increased expression[2]

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol determines the concentration of FL118 that inhibits cell growth by 50% (IC50), a key indicator of resistance.

Materials:

  • FL118 (10,11-methylenedioxy-20(S)-camptothecin)

  • Cancer cell lines (sensitive and potentially resistant)

  • 96-well plates

  • Complete cell culture medium

  • CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[4]

  • Prepare serial dilutions of FL118 in complete medium.

  • Remove the medium from the wells and add 100 µL of the FL118 dilutions (e.g., 0, 1, 10, 100, 300 nM).[4]

  • Incubate the plates for 48 to 72 hours.[4][7]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. A significant increase in IC50 (e.g., >3-fold) indicates resistance.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by FL118.

Materials:

  • FL118

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with FL118 at a concentration around the IC50 of the sensitive cells (e.g., 10 nM) for 24 and 48 hours.[4]

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.[6] Resistant cells will show a significantly lower percentage of apoptotic cells (Annexin V positive) compared to sensitive cells.

Western Blot Analysis

This protocol assesses changes in the expression of key proteins involved in FL118's mechanism of action and potential resistance pathways.

Materials:

  • FL118

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Survivin, Mcl-1, XIAP, cIAP2, ABCG2, P-gp, ERCC1, Cleaved PARP, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with FL118 for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate. GAPDH or β-actin should be used as a loading control.[4]

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression levels of genes potentially mediating FL118 resistance, such as ABCG2 and survivin.

Materials:

  • FL118

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ABCG2, survivin) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR system

Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ABCG2ATG TCA ACT CCT CCT TCT ACAAT GAT CTG AGC TAT AGA GGC
GAPDHACA GTT GCC ATG TAG ACCTTG AGC ACA GGG TAC TTT A

(Note: These are example primers; it is recommended to design and validate primers according to specific experimental needs.)[9]

Procedure:

  • Treat cells with FL118 for 48 hours.[4]

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations: Signaling Pathways and Experimental Workflows

FL118_Action_Pathway FL118 Mechanism of Action FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds & Dephosphorylates Survivin Survivin FL118->Survivin Inhibits Top1 Topoisomerase I FL118->Top1 Inhibits Proteasome Proteasomal Degradation DDX5->Proteasome Degraded DDX5->Survivin Regulates Expression Mcl1 Mcl-1 DDX5->Mcl1 Regulates Expression XIAP XIAP DDX5->XIAP Regulates Expression cIAP2 cIAP2 DDX5->cIAP2 Regulates Expression Apoptosis Apoptosis Survivin->Apoptosis RAD51 RAD51 Survivin->RAD51 Downregulates Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Top1->DNA_Damage HR_Repair Homologous Recombination Repair RAD51->HR_Repair HR_Repair->DNA_Damage Repairs

Caption: FL118 mechanism of action targeting DDX5, IAP proteins, and DNA repair.

FL118_Resistance_Mechanisms Potential FL118 Resistance Mechanisms cluster_efflux Drug Efflux cluster_apoptosis Apoptosis Evasion cluster_target Target Alteration cluster_pathway Signaling Pathway Activation ABCG2 ABCG2 Overexpression Resistance FL118 Resistance ABCG2->Resistance Note: FL118 often bypasses this Mcl1_up Mcl-1 Upregulation Mcl1_up->Resistance XIAP_up XIAP Upregulation XIAP_up->Resistance DDX5_ko DDX5 Knockout/Mutation DDX5_ko->Resistance PI3K_Akt PI3K/Akt Activation PI3K_Akt->Resistance RAF_ERK RAF/ERK Activation RAF_ERK->Resistance

Caption: Overview of molecular mechanisms contributing to FL118 resistance.

Experimental_Workflow Workflow for Assessing FL118 Resistance Start Start with Sensitive and Suspected Resistant Cancer Cell Lines Viability 1. Cell Viability Assay (IC50 Determination) Start->Viability Apoptosis 2. Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Confirm differential response Western 3. Western Blot (Protein Expression) Apoptosis->Western Investigate protein level changes qPCR 4. qRT-PCR (mRNA Expression) Western->qPCR Correlate with gene expression Analysis Data Analysis and Resistance Confirmation qPCR->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming FL118 Solubility and Experimental Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FL118, a novel small molecule inhibitor with potent anti-cancer activity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with FL118, with a primary focus on its solubility.

Troubleshooting Guides and FAQs

Question: I am having trouble dissolving FL118 for my in vitro experiments. What are the recommended solvents and concentrations?

Answer: FL118 is known to have poor solubility in aqueous solutions.[1] For in vitro assays, dimethyl sulfoxide (DMSO) is the recommended solvent. A stock solution of FL118 can be prepared in DMSO at a concentration of 1 mg/ml (2.55 mM) or 4 mg/mL (10.19 mM).[2][3] This stock solution can then be diluted into your experiment-relevant buffers or cell culture media to achieve the desired final concentration. It is crucial to use fresh, moisture-free DMSO to avoid precipitation.[3]

Question: My FL118 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

Answer: This is a common issue due to the low aqueous solubility of FL118. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%, to minimize solvent-induced artifacts. However, for FL118, a slightly higher but still non-toxic concentration might be necessary. It's recommended to perform a vehicle control with the same final DMSO concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual decrease in DMSO concentration can help keep FL118 in solution.

  • Vortexing/Mixing: When diluting, vortex or mix the solution gently and continuously to aid in the dispersion of the compound.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the FL118 stock solution can sometimes improve solubility.

Question: What is the recommended formulation for in vivo animal studies?

Answer: Two main formulations have been successfully used for in vivo administration of FL118: an intraperitoneal (i.p.) formulation and an intravenous (i.v.) formulation. The choice depends on the desired route of administration and experimental design.

A Tween 80-containing formulation is suitable for i.p. injections, while a Tween 80-free, cyclodextrin-based formulation is preferred for i.v. administration to improve the therapeutic index.[4][5][6]

Question: Can you provide the detailed preparation protocol for the in vivo formulations?

Answer: Absolutely. Below are the detailed methodologies for preparing FL118 for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of FL118 for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies demonstrating the in vivo efficacy of FL118.[2][4]

  • Stock Solution Preparation: Dissolve FL118 in DMSO to a concentration of 1 mg/ml.

  • Final Formulation Preparation:

    • For a final working solution of 0.05 mg/ml FL118, dilute the DMSO stock solution in a freshly prepared vehicle of saline and Tween-80.

    • The final composition of the working solution should be:

      • 0.05 mg/ml FL118

      • 5% DMSO (v/v)

      • 20% Tween-80 (v/v)

      • 75% Saline (v/v)

  • Vehicle Control: The control solution (placebo) should consist of 5% DMSO, 20% Tween-80, and 75% saline, without FL118.[2]

Protocol 2: Preparation of FL118 for Intravenous (i.v.) Injection

This Tween 80-free formulation is designed to be compatible with intravenous administration and has been shown to have a better therapeutic index.[4][5]

  • Stock Solution Preparation: Dissolve FL118 in DMSO to a concentration of 1 mg/ml.

  • Final Formulation Preparation:

    • This formulation utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.

    • The final composition of the working solution can range from 0.1 - 0.5 mg/ml FL118 and contains:

      • 5% DMSO (v/v)

      • 0.05% - 0.25% (w/v) Hydroxypropyl-β-cyclodextrin

      • Saline (q.s. to final volume)

  • Vehicle Control: The corresponding vehicle solution contains 5% DMSO and 0.05% - 0.25% HP-β-CD in saline.[4]

Data Presentation

Table 1: FL118 Solubility and Formulation Data
ParameterIn VitroIn Vivo (i.p.)In Vivo (i.v.)
Solvent DMSODMSO, Tween-80, SalineDMSO, HP-β-CD, Saline
Stock Concentration 1 mg/ml or 4 mg/ml1 mg/ml in DMSO1 mg/ml in DMSO
Working Concentration Varies (e.g., sub-nM to µM)0.05 mg/ml0.1 - 0.5 mg/ml
Final Vehicle Composition Diluted in culture medium5% DMSO, 20% Tween-80, 75% Saline5% DMSO, 0.05-0.25% HP-β-CD, Saline

Signaling Pathways and Experimental Workflows

FL118 exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily by inhibiting the expression of key anti-apoptotic proteins in a p53-independent manner.[2][7]

FL118 Mechanism of Action

FL118 has been shown to bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[8] This action, in turn, regulates the expression of several downstream targets. FL118 selectively inhibits the expression of survivin, Mcl-1, XIAP, and cIAP2.[2][3][7] This leads to the induction of apoptosis in cancer cells.

FL118_Mechanism FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & degrades Survivin Survivin DDX5->Survivin Regulates expression of Mcl1 Mcl-1 DDX5->Mcl1 Regulates expression of XIAP XIAP DDX5->XIAP Regulates expression of cIAP2 cIAP2 DDX5->cIAP2 Regulates expression of Apoptosis Apoptosis Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit

Caption: FL118 binds to and degrades DDX5, leading to the downregulation of anti-apoptotic proteins and induction of apoptosis.

Involvement in PI3K/AKT/mTOR and RAF/MEK/ERK Pathways

In some cancer types, FL118 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[8] Additionally, in pancreatic cancer cells with KRAS mutations, FL118, in combination with other agents, can inhibit the RAF/MEK/ERK pathway.[9]

FL118_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_raf RAF/MEK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK FL118 FL118 FL118->mTOR Inhibits FL118->ERK Inhibits

Caption: FL118 can inhibit key signaling pathways such as PI3K/AKT/mTOR and RAF/MEK/ERK in certain cancer contexts.

Experimental Workflow for Testing FL118 In Vitro

The following diagram outlines a typical workflow for evaluating the efficacy of FL118 in a cell-based assay.

In_Vitro_Workflow A Prepare FL118 Stock (1 mg/ml in DMSO) C Dilute FL118 to desired concentrations in medium A->C B Seed Cancer Cells in Culture Plates D Treat Cells with FL118 (and vehicle control) B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform endpoint assay (e.g., MTT, Western Blot, FACS) E->F

Caption: A standard workflow for assessing the in vitro effects of FL118 on cancer cells.

We hope this technical support guide helps you in your research with FL118. For further questions, please do not hesitate to consult the cited literature.

References

FL118 Technical Support Center: Mitigating Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity-related issues encountered during in vivo studies with FL118.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and general malaise in our mice treated with FL118. What are the common causes and how can we reduce this toxicity?

A1: High toxicity with FL118 in animal studies is often linked to the formulation, administration route, and dosing schedule. Here are key factors to consider:

  • Formulation: The original FL118 formulation containing Tween 80 is associated with higher toxicity.[1][2][3] A newer, Tween 80-free formulation is available and has been shown to be significantly less toxic, allowing for a higher maximum tolerated dose (MTD).[1][2][3] If you are using a Tween 80-containing formulation, switching to the Tween 80-free version is highly recommended.

  • Route of Administration: Intraperitoneal (i.p.) administration of the Tween 80-containing formulation has a lower MTD compared to intravenous (i.v.) or oral administration of the Tween 80-free formulation.[1][4] The i.v. and oral routes with the improved formulation are generally better tolerated.

  • Dosing Schedule: The MTD of FL118 is highly dependent on the dosing schedule.[1][5] More frequent administration schedules (e.g., daily) will have a lower MTD than less frequent schedules (e.g., weekly). It is crucial to determine the MTD for your specific animal model and chosen schedule.

  • Vehicle Toxicity: Ensure that the vehicle used to dissolve and administer FL118 is not contributing to the observed toxicity. The vehicle for the improved i.v. formulation is generally well-tolerated.

Q2: What is the recommended starting dose for FL118 in a mouse xenograft model?

A2: The optimal starting dose depends on the formulation, route of administration, and dosing schedule. It is essential to perform a dose-finding study to determine the MTD in your specific model. However, published studies can provide a starting point.

Q3: Are there any known mechanisms of FL118 toxicity?

A3: FL118, as a camptothecin analogue, can cause hematopoietic toxicity, which is a known side effect of this class of drugs.[6] This is thought to be related to its interaction with Topoisomerase I (Top1).[6] Interestingly, the potent anti-tumor effect of FL118 appears to be less dependent on Top1 inhibition and more on its ability to downregulate survival proteins like survivin, Mcl-1, XIAP, and cIAP2.[6][7] FL118 has also been shown to activate the p53 tumor suppressor pathway, which may contribute to its favorable toxicity profile in normal tissues with wild-type p53.[8]

Q4: How does the pharmacokinetics of FL118 contribute to its therapeutic index?

A4: FL118 exhibits favorable pharmacokinetic properties that contribute to a good therapeutic index. It is rapidly cleared from the bloodstream but effectively accumulates and is retained in tumor tissue.[7][9] This differential distribution—lower systemic exposure and higher tumor concentration—likely contributes to its potent anti-tumor activity with reduced systemic toxicity.

Troubleshooting Guides

Issue: Excessive body weight loss (>20%) and signs of distress in animals.

Potential Cause Troubleshooting Step
Dose is too high for the chosen schedule. Reduce the dose of FL118. Perform a dose-escalation study to determine the MTD for your specific animal model and schedule.
Inappropriate formulation. Ensure you are using the Tween 80-free formulation, especially for i.v. or frequent dosing schedules.[1][2]
Vehicle-related toxicity. Administer the vehicle alone to a control group to rule out any toxicity associated with the delivery solution.
Frequent dosing schedule. Consider a less frequent dosing schedule (e.g., from daily to every other day, or weekly) which is often associated with a higher MTD.[1]

Issue: Poor anti-tumor efficacy at a well-tolerated dose.

Potential Cause Troubleshooting Step
Sub-optimal dosing schedule. The anti-tumor efficacy of FL118 can be schedule-dependent.[1] Explore different administration schedules (e.g., daily x 5, q2d x 5, weekly x 4) to find the most effective regimen for your tumor model.[1][10]
Inadequate drug accumulation in the tumor. While FL118 generally shows good tumor accumulation, consider verifying drug concentration in tumor tissue if possible.[9]
Tumor model resistance. Although FL118 has been shown to overcome resistance to other camptothecins like irinotecan and topotecan, inherent resistance in certain models is possible.[9][11]

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) of FL118 with Different Formulations and Schedules in Mice

FormulationAdministration RouteDosing ScheduleMTD (mg/kg)Reference
Tween 80-containingi.p.daily x 50.2[1]
Tween 80-containingi.p.q2d x 30.5[1]
Tween 80-containingi.p.weekly x 41.5[1]
Tween 80-freei.v.daily x 51.5 - 2.0[1][5]
Tween 80-freei.v.q2d x 51.5 - 2.0[5]
Tween 80-freei.v.weekly x 45.0[5]
Oral FormulationOral Gavageweekly x 410.0[4]

Table 2: Therapeutic Index (TI) of FL118 Formulations

FormulationAdministration RouteTherapeutic Index (TI)Reference
Tween 80-containingi.p.1.3 - 2.0[1][12]
Tween 80-freei.v.5.0 - 6.0[1][12]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of FL118 in Mice

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., SCID or nude) bearing human tumor xenografts.

  • Groups: Divide mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups for FL118.

  • Formulation and Administration: Prepare the Tween 80-free formulation of FL118 for i.v. or oral administration.

  • Dosing: Administer FL118 according to the desired schedule (e.g., daily for 5 days). Start with a conservative dose based on published data and escalate in subsequent groups.

  • Monitoring: Monitor the animals daily for signs of toxicity, including:

    • Body weight loss (endpoint is typically >20% loss).

    • Changes in posture, fur, and activity levels.

    • Signs of diarrhea or dehydration.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding 20%.[4]

Visualizations

FL118_Signaling_Pathway FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & dephosphorylates Survivin Survivin DDX5->Survivin Regulates expression of Mcl1 Mcl-1 DDX5->Mcl1 Regulates expression of XIAP XIAP DDX5->XIAP Regulates expression of cIAP2 cIAP2 DDX5->cIAP2 Regulates expression of Apoptosis Apoptosis Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit

Caption: FL118 binds to and degrades DDX5, leading to the downregulation of anti-apoptotic proteins.

Experimental_Workflow_MTD cluster_setup Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Animal_Model Select Animal Model (e.g., SCID mice) Tumor_Implantation Implant Human Tumor Xenografts Animal_Model->Tumor_Implantation Group_Allocation Allocate to Treatment & Control Groups Tumor_Implantation->Group_Allocation Select_Schedule Choose Dosing Schedule (e.g., daily x 5) Group_Allocation->Select_Schedule Dose_Escalation Administer Vehicle or Escalating Doses of FL118 Daily_Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dose_Escalation->Daily_Monitoring Select_Schedule->Dose_Escalation Endpoint Endpoint: >20% Weight Loss or Moribund State Daily_Monitoring->Endpoint MTD_Determination Determine MTD Endpoint->MTD_Determination

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of FL118 in animal studies.

References

FL118 Technical Support Center: Optimizing Treatment Schedules for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing FL118 treatment schedules. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate effective experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of FL118?

A1: FL118 is a potent, orally active small molecule that functions as a "molecular glue degrader." Its primary mechanism involves binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[1][2] The degradation of DDX5, a master regulator, in turn downregulates the expression of several key anti-apoptotic and oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[1][2] This multi-targeted approach contributes to its broad anti-cancer activity. Additionally, FL118 can inhibit the PI3K/AKT/mTOR signaling pathway.[1]

Q2: Is the anti-tumor activity of FL118 dependent on p53 status?

A2: No, the anti-tumor activity of FL118 is largely independent of p53 status.[3][4] It has been shown to be effective in cancer cells with wild-type, mutant, or null p53.[3] This suggests that FL118 may be effective against a wide range of tumors, including those that have developed resistance to conventional therapies due to p53 mutations.

Q3: How does FL118 overcome resistance to other chemotherapeutic agents like irinotecan and topotecan?

A3: FL118 can overcome resistance to irinotecan and topotecan through several mechanisms. Unlike these agents, FL118 is not a substrate for major drug efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6] This means that cancer cells overexpressing these pumps cannot efficiently remove FL118, allowing it to accumulate and exert its cytotoxic effects. Furthermore, FL118's unique mechanism of targeting DDX5 and downstream anti-apoptotic proteins provides an alternative pathway for inducing cell death in tumors that have developed resistance to Topoisomerase I inhibitors.[5][7]

Q4: What are the recommended starting points for in vitro concentrations of FL118?

A4: The effective concentration of FL118 in vitro is cell line-dependent. Based on published data, IC50 values typically range from low nanomolar to sub-micromolar concentrations. For initial experiments, a dose-response curve ranging from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cancer cell line.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor solubility of FL118 in aqueous media. FL118 is a hydrophobic molecule with poor water solubility.[8]- Prepare stock solutions in DMSO.[9] - For in vivo studies, consider using a formulation with solubilizing agents like hydroxypropyl-β-cyclodextrin.[8] - Ensure the final DMSO concentration in cell culture media is non-toxic (typically <0.5%).
Inconsistent results in cell viability assays (e.g., MTT, XTT). - Suboptimal cell seeding density. - Interference of FL118 with the assay reagent. - Fluctuation in incubation times.- Perform a cell titration experiment to determine the optimal seeding density for a linear response. - Include a "no-cell" control with FL118 to check for direct reduction of the tetrazolium salt. - Adhere strictly to standardized incubation times for both drug treatment and assay development.
Low or no expression of target proteins (survivin, DDX5) at baseline. Some cancer cell lines may have inherently low expression of FL118's primary targets.- Screen a panel of cell lines to identify those with robust expression of DDX5 and survivin. - Consider transiently overexpressing the target protein as a positive control for target engagement.
Development of resistance to FL118 in long-term cultures. - Upregulation of alternative survival pathways. - Selection of a subpopulation of cells with inherent resistance.- Analyze resistant clones for changes in the expression of other anti-apoptotic proteins or activation of alternative signaling pathways. - Consider combination therapies to target potential escape pathways.

Data on FL118 Efficacy

In Vitro Cytotoxicity of FL118 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Citation(s)
A549Human Lung Carcinoma8.94 ± 1.54[1]
MDA-MB-231Human Breast Carcinoma24.73 ± 13.82[1]
RM-1Mouse Prostate Carcinoma69.19 ± 8.34[1]
HCT-116Human Colorectal Carcinoma< 6.4[4]
MCF-7Human Breast Carcinoma< 6.4[4]
HepG2Human Liver Carcinoma< 6.4[4]
Preclinical Efficacy of FL118 in Xenograft Models
Tumor ModelTreatment ScheduleRoute of AdministrationOutcomeCitation(s)
FaDu (Head & Neck)1.5 mg/kg, daily x 5Intravenous (i.v.)Tumor regression[10]
SW620 (Colon)2.5 mg/kg, daily x 5Intravenous (i.v.)Tumor regression[10]
FaDu (Head & Neck)3.5 mg/kg, weekly x 4Intravenous (i.v.)Tumor elimination
SW620 (Colon)5 mg/kg, weekly x 4Intravenous (i.v.)Tumor elimination
UM9 (Multiple Myeloma)0.2 mg/kg, for 5 daysNot specified86% reduction in initial tumor volume and delayed tumor growth[11]
Phase I Clinical Trial Dosing Schedule
Clinical Trial IDIndicationTreatment Schedule
NCT06206876Advanced Pancreatic Ductal AdenocarcinomaFL118 administered orally on days 1, 8, and 15 of a 28-day cycle.[12]

Key Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of FL118 (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for DDX5 and Survivin Expression
  • Cell Lysis: Treat cells with FL118 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX5 and survivin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizations

FL118_Signaling_Pathway cluster_downstream Downstream Effects FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & Promotes Degradation PI3K_AKT PI3K/AKT/mTOR Pathway FL118->PI3K_AKT Proteasome Proteasomal Degradation DDX5->Proteasome Survivin Survivin DDX5->Survivin Mcl1 Mcl-1 DDX5->Mcl1 XIAP XIAP DDX5->XIAP cIAP2 cIAP2 DDX5->cIAP2 cMyc c-Myc DDX5->cMyc mKras mutant Kras DDX5->mKras Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis Cell_Survival Cell Survival & Proliferation cMyc->Cell_Survival mKras->Cell_Survival PI3K_AKT->Cell_Survival Drug_Resistance Drug Resistance Cell_Survival->Drug_Resistance

Caption: FL118 signaling pathway leading to apoptosis and inhibition of cell survival.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Cancer Cell Lines cell_viability Cell Viability Assay (e.g., MTT) start_invitro->cell_viability western_blot Western Blot (DDX5, Survivin, etc.) start_invitro->western_blot ic50 Determine IC50 cell_viability->ic50 protein_exp Analyze Protein Expression western_blot->protein_exp start_invivo Xenograft Model Establishment ic50->start_invivo Guide Dose Selection treatment FL118 Treatment (Varying Schedules) start_invivo->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement survival_analysis Survival Analysis treatment->survival_analysis efficacy Evaluate Efficacy tumor_measurement->efficacy survival_analysis->efficacy

Caption: General experimental workflow for evaluating FL118 efficacy.

References

FL118 Bioavailability Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with FL118, a promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is FL118 and why is its bioavailability a primary concern?

A1: FL118 (10,11-Methylenedioxy-20(S)-camptothecin) is a novel analog of camptothecin with potent anti-tumor activity.[1][2] A significant challenge in its development is its poor solubility in both aqueous and organic solutions, which can limit its bioavailability and therapeutic efficacy when not formulated properly.[3] Overcoming this solubility issue is key to maximizing its therapeutic potential.

Q2: What are the most effective formulation strategies to improve FL118's bioavailability and efficacy?

A2: Several strategies have been developed to enhance the delivery and effectiveness of FL118:

  • Intravenous (i.v.) Formulation: A Tween 80-free formulation, suitable for intravenous administration, has been developed. This formulation, typically containing FL118, DMSO, and hydroxypropyl-β-cyclodextrin in saline, significantly improves the maximum tolerated dose (MTD) and therapeutic index (TI) compared to older intraperitoneal (i.p.) formulations.[4][5][6]

  • Solid Dispersions: For oral delivery, creating a solid dispersion of an FL118 derivative with a carrier like Soluplus® has been shown to increase oral bioavailability by over 12-fold by improving solubility and dissolution rates.[7] This strategy transforms the drug into a homogeneous amorphous form.[7]

  • Nanoparticle and Prodrug Approaches: While specific research on FL118 is emerging, nanoparticle-based delivery systems and prodrug strategies are recognized as innovative methods for enhancing the bioavailability of poorly soluble drugs.[8][9][10] These approaches can improve solubility, protect the drug from degradation, and facilitate targeted delivery.

Q3: How does the route of administration impact the efficacy and toxicity of FL118?

A3: The route of administration, dictated by the formulation, has a profound impact. An early intraperitoneal (i.p.) formulation containing Tween 80 showed significant toxicity.[5][11] In contrast, a newer intravenous (i.v.) formulation is much safer, with a 3- to 7-fold increase in the maximum tolerated dose (MTD).[5][6] This improved i.v. formulation allows for more effective dosing schedules and has demonstrated the ability to completely eliminate human tumor xenografts in animal models, a feat not consistently achieved with the i.p. version.[4][11]

Q4: What is the primary mechanism of action for FL118?

A4: FL118 has a multi-targeted mechanism of action. Its primary direct target is the oncoprotein DDX5 (p68).[1][12] FL118 acts as a "molecular glue degrader," binding to DDX5, which leads to its dephosphorylation and subsequent degradation.[1][12] The degradation of DDX5 disrupts downstream oncogenic signaling, leading to the suppression of key cancer survival proteins, including:

  • Survivin [13][14]

  • Mcl-1 [14][15]

  • XIAP (X-linked inhibitor of apoptosis protein)[14][15]

  • cIAP2 (cellular inhibitor of apoptosis protein 2)[14][15]

  • c-Myc and mutant Kras [1][12]

By inhibiting these proteins, FL118 induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][14][16]

Q5: How does FL118 overcome the drug resistance mechanisms that affect other camptothecin analogs?

A5: FL118 has a distinct advantage over FDA-approved camptothecins like irinotecan and topotecan. The active metabolites of these drugs are substrates for efflux pump proteins like ABCG2/BCRP and P-glycoprotein/MDR1, which actively pump the drugs out of cancer cells, causing resistance.[17][18] FL118 is not a substrate for these pumps.[17][18][19][20] This allows FL118 to bypass this major resistance mechanism, maintain high intracellular concentrations, and effectively eliminate tumors that have become resistant to irinotecan and topotecan.[17][18]

Troubleshooting Guide

Problem: I am observing low or inconsistent anti-tumor efficacy in my in vivo animal models.

Potential CauseRecommended Solution
Inadequate Formulation FL118 has very poor solubility. Ensure you are using a validated formulation protocol. For intravenous or intraperitoneal administration, the Tween 80-free formulation containing hydroxypropyl-β-cyclodextrin is recommended for its improved safety and efficacy.[6][11]
Suboptimal Dosing/Schedule The therapeutic index (TI) of FL118 is highly dependent on the formulation and administration schedule. The i.v. formulation allows for a much higher MTD than older i.p. formulations. Review the MTD and TI data (see Table 1) and consider optimizing your dosing regimen. For example, a q2 x 5 schedule (every other day for 5 doses) with the i.v. formulation has shown high efficacy.[5]
Route of Administration Intravenous (i.v.) administration has been shown to be superior to intraperitoneal (i.p.) injection in terms of both safety and tumor elimination.[5][11] If using the i.p. route, ensure the formulation is appropriate and be aware of the lower MTD.

Problem: My FL118 solution is precipitating during preparation for in vitro assays.

Potential CauseRecommended Solution
Poor Aqueous Solubility FL118 is not readily soluble in aqueous media like PBS or cell culture medium.[3]
Incorrect Solvent Use Always prepare a high-concentration stock solution of FL118 in 100% DMSO first.[5] This stock can then be serially diluted to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Temperature and Storage Store the DMSO stock solution in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, allow the stock to thaw completely and vortex gently before dilution.

Problem: My cancer cell line appears to be resistant to FL118 treatment.

Potential CauseRecommended Solution
Bypassed Resistance Mechanisms FL118 is known to overcome resistance mediated by ABCG2 and P-gp efflux pumps.[17] If your cell line's resistance mechanism is unknown, FL118 may still be effective.
Altered Molecular Targets While uncommon, resistance could be related to the expression levels or mutation status of FL118's primary targets. Use Western Blot analysis to verify the expression of DDX5, survivin, Mcl-1, XIAP, and cIAP2 in your cell line.[14] A significant downregulation or mutation in these targets could potentially reduce sensitivity.
Incorrect Assay Conditions Ensure your cell viability assay (e.g., MTT) is optimized. Check cell seeding density and ensure the treatment duration is sufficient (e.g., 48-72 hours) for FL118 to induce apoptosis.[14][21]

Quantitative Data Summary

Table 1: Comparison of FL118 Formulations and Administration Schedules

Parameteri.p. Formulation (Tween 80-containing)i.v. Formulation (Tween 80-free)
Composition FL118, DMSO, Tween 80, Saline[5]FL118, DMSO, Hydroxypropyl-β-cyclodextrin, Saline[5]
MTD (daily x 5) 0.2 mg/kg[11]1.5 - 2.5 mg/kg[5]
MTD (weekly) 1.5 mg/kg (weekly x 4)[11]10.0 mg/kg (weekly x 5)[5]
Therapeutic Index (TI) 1.3 - 2.0[6]5.0 - 6.0[6]
Efficacy Able to eliminate tumors only in a weekly schedule.[5]Able to eliminate tumors in all tested schedules (daily, q2, weekly).[5][6]

Table 2: Caco-2 Permeability of FL118

DirectionApparent Permeability (Papp) (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)Interpretation
A-to-B (Apical to Basolateral) 7.0 - 8.01.0 - 1.2High permeability. A Papp ≥ 1.0 x 10-6 is considered high.[17]
B-to-A (Basolateral to Apical) Not specified, but calculated in ratio1.0 - 1.2An efflux ratio near 1 indicates that FL118 is not a significant substrate for efflux pumps like P-gp expressed in Caco-2 cells.[17]

Visualized Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis solubility Solubility & Formulation (e.g., with Cyclodextrins) stability Formulation Stability Assay solubility->stability caco2 Caco-2 Permeability Assay stability->caco2 viability Cancer Cell Viability (MTT Assay) caco2->viability western Target Protein Analysis (Western Blot) viability->western mtd MTD & Toxicity Study western->mtd pk Pharmacokinetics (PK) (Plasma & Tumor Levels) mtd->pk efficacy Xenograft Tumor Efficacy Study pk->efficacy formulation_dev New FL118 Formulation Development formulation_dev->solubility

Workflow for Evaluating a New FL118 Formulation.

mechanism_of_action cluster_downstream Downstream Effects cluster_outcome Cellular Outcome FL118 FL118 DDX5 DDX5 (p68) Oncoprotein FL118->DDX5 Binds to Degradation Dephosphorylation & Ubiquitin-Proteasome Degradation DDX5->Degradation Induces cMyc c-Myc ↓ DDX5->cMyc Transcriptionally Regulates Survivin Survivin ↓ DDX5->Survivin Transcriptionally Regulates Mcl1 Mcl-1 ↓ DDX5->Mcl1 Transcriptionally Regulates XIAP XIAP / cIAP2 ↓ DDX5->XIAP Transcriptionally Regulates Degradation->DDX5 Inhibits Apoptosis Apoptosis ↑ cMyc->Apoptosis Survivin->Apoptosis CellCycleArrest G2/M Arrest Survivin->CellCycleArrest Mcl1->Apoptosis XIAP->Apoptosis

FL118 Mechanism of Action via DDX5 Degradation.

resistance_mechanism cluster_drugs cluster_cell Cancer Cell Irinotecan Irinotecan / Topotecan EffluxPump Efflux Pumps (ABCG2, P-gp) Irinotecan->EffluxPump Enters & is a substrate for Target Intracellular Targets Irinotecan->Target Inhibited by Efflux FL118 FL118 FL118->EffluxPump Enters but is NOT a substrate FL118->Target Reaches Target EffluxPump->Irinotecan Effluxed

FL118 Bypasses Efflux Pump-Mediated Drug Resistance.

Experimental Protocols

Protocol 1: Preparation of FL118 Intravenous Formulation

This protocol is adapted from formulations used in preclinical animal studies.[5]

  • Materials:

    • FL118 powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Hydroxypropyl-β-cyclodextrin (HPβCD)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 5% (w/v) stock solution of HPβCD in sterile saline. Vortex until fully dissolved.

    • Weigh the required amount of FL118 powder.

    • Prepare a concentrated stock of FL118 (e.g., 10 mg/mL) by dissolving it in 100% DMSO. Vortex thoroughly.

    • To prepare the final injection solution (e.g., 0.5 mg/mL), calculate the required volumes. For a 1 mL final solution, this would typically involve:

      • 50 µL of 10 mg/mL FL118 in DMSO stock (Final DMSO concentration: 5%)

      • 950 µL of the HPβCD/saline solution.

    • Slowly add the FL118/DMSO stock to the HPβCD/saline solution while vortexing to prevent precipitation.

    • The final vehicle control solution should contain the same concentration of DMSO and HPβCD in saline without FL118.

    • Administer to animals immediately after preparation.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of FL118 on cancer cell lines.[20]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • FL118 (prepared as a 10 mM stock in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).

    • Prepare serial dilutions of FL118 in complete medium from the DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FL118 (or vehicle control).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium.

    • Add 150-200 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Caco-2 Permeability Assay

This assay predicts intestinal absorption and determines if a compound is a substrate for efflux pumps.[17]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 0.4 µm pore size)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

    • FL118 formulation

    • LC-MS/MS or HPLC for quantification

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A-to-B) Transport:

      • Wash the monolayer with pre-warmed transport buffer.

      • Add the FL118-containing transport buffer to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the sampled volume with fresh buffer.

    • Basolateral to Apical (B-to-A) Transport:

      • Perform the reverse of the A-to-B transport, adding FL118 to the basolateral chamber and sampling from the apical chamber.

    • Quantify the concentration of FL118 in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. A ratio >2 typically indicates active efflux.

References

FL118 Technical Support Center: Managing Off-Target Effects and Optimizing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL118. Our goal is to help you manage potential off-target effects and refine your experimental protocols for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FL118?

FL118 is a potent, orally active survivin inhibitor and a camptothecin analogue.[1] Its primary mechanism involves binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1] This action, in turn, regulates the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-MYc, and mKras.[1][2] Unlike other camptothecin analogues such as irinotecan and topotecan, FL118's antitumor activity is not primarily dependent on Topoisomerase 1 (Top1) inhibition.[2][3][4]

Q2: Is the antitumor effect of FL118 dependent on the p53 status of the cancer cells?

No, the inhibition of target genes and tumor growth by FL118 is independent of the p53 status (wild type, mutant, or null).[2][3] However, the specific mechanisms of action may differ in cells with varying p53 statuses.[3] In cells with wild-type p53, FL118 can activate the p53 signaling pathway.[3][5]

Q3: Does FL118 have known off-target effects?

While FL118 is selective, it does modulate multiple signaling pathways which can be considered off-target effects depending on the research focus. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in ovarian cancer cells.[1] Additionally, FL118 can induce DNA damage and G2/M cell cycle arrest.[2][6]

Q4: How does FL118 overcome common drug resistance mechanisms?

FL118 has been shown to bypass resistance mechanisms that affect other camptothecin analogs. It is not a substrate for the ABCG2 efflux pump, which is a common cause of resistance to irinotecan and topotecan.[3][7][8] Furthermore, its efficacy is largely unaffected by Top1 mutations that confer resistance to other Top1 inhibitors.[3] FL118 has also been shown to be effective against cisplatin-resistant pancreatic cancer cells.[9]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cytotoxicity in normal/control cell lines p53 activation in normal cells might lead to cell cycle arrest or senescence.[3]- Titrate FL118 concentration to determine the optimal therapeutic window for your cancer cell line versus normal cells.- Use a lower concentration of FL118 and combine it with another therapeutic agent to achieve synergistic effects with reduced toxicity.
Inconsistent results in cell viability assays Cell confluence, treatment duration, or FL118 concentration may not be optimal.- Ensure consistent cell seeding density and confluence at the time of treatment.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1]- Perform a dose-response curve to identify the IC50 for your specific cell line.
Unexpected changes in non-target protein expression FL118 is known to affect multiple signaling pathways.- Perform pathway analysis (e.g., Western blotting for key pathway proteins) to identify affected pathways in your model.- Consider the impact on pathways such as PI3K/AKT/mTOR and RAF/ERK.[1][10]
Drug precipitation in culture medium FL118 has limited solubility in aqueous solutions.- Prepare fresh stock solutions in DMSO.[11]- For working solutions, dilute the stock in a solvent containing Tween-80 (10-20%) and saline (75-85%) for in vivo studies.[11] For in vitro studies, ensure the final DMSO concentration is low and consistent across all treatments.

Quantitative Data Summary

Table 1: In Vitro Efficacy of FL118 in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration RangeDurationEffectReference
ES-2, SK-O-V3Ovarian CancerCell Proliferation0-200 nM24, 48, 72 hInhibition of cell proliferation[1]
ES-2, SK-O-V3Ovarian CancerCell Migration0-100 nM24 hInhibition of cell migration[1]
A549Lung CancerApoptosis (PARP cleavage)0-10 nM48 hIncreased PARP cleavage[1]
A549Lung CancerCell Cycle0-10 nM48 hG2/M phase arrest[1]
HCT-8Colon CancerApoptosis (Caspase-3, PARP)10 nM24 hActivation of caspase-3 and PARP cleavage[12]
LOVO, LS1034Colorectal CancerApoptosisNot specified48 hReduction in IAPs[6]
LOVO, LS1034Colorectal CancerCell CycleNot specified48 hReduction in cyclin B1[6]

Key Experimental Protocols

1. Western Blot Analysis for Apoptosis Markers

  • Cell Treatment: Plate sub-confluent HCT-8 colon cancer cells and treat with or without FL118 at the desired concentration and time points (e.g., 10 nM for 24 hours).[12]

  • Cell Lysis: Lyse the cells and quantify protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against survivin, activated caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.[12]

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat A549 cells with FL118 (e.g., 0-10 nM) for 48 hours.[1]

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3. In Vivo Tumor Xenograft Studies

  • Animal Model: Use athymic nude female mice (6-12 weeks old).[12]

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-3 x 10^6) to establish tumor xenografts.[11]

  • Drug Formulation and Administration: Dissolve FL118 in DMSO and further dilute in a vehicle containing Tween-80 and saline for intraperitoneal (i.p.) injection.[11] A common dosing schedule is weekly for four weeks.[12]

  • Tumor Measurement: Measure the longest and shortest axes of the tumor with a Vernier caliper to monitor tumor growth.[12]

  • Toxicity Monitoring: Monitor animal body weight and overall health daily for the first two weeks of treatment and every other day thereafter.[11]

Visualizations

FL118_Mechanism_of_Action FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & Dephosphorylates Proteasome Proteasome Degradation DDX5->Proteasome Degradation Anti_Apoptotic Anti-Apoptotic Proteins (Survivin, Mcl-1, XIAP, cIAP2) DDX5->Anti_Apoptotic Regulates Expression Oncogenic Other Oncogenic Proteins (c-Myc, mutant Kras) DDX5->Oncogenic Regulates Expression Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of anti-apoptotic and other oncogenic proteins, ultimately inducing apoptosis.

FL118_Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Check_Cells Assess Cell Health & Confluence Start->Check_Cells Hypothesis Formulate Hypothesis for Off-Target Effect Check_Protocol->Hypothesis Check_Reagents->Hypothesis Check_Cells->Hypothesis Pathway_Analysis Perform Pathway Analysis (e.g., Western Blot for PI3K/AKT) Hypothesis->Pathway_Analysis Suspect Pathway Modulation Dose_Response Conduct Dose-Response & Time-Course Hypothesis->Dose_Response Suspect Suboptimal Conditions Optimize Optimize Protocol Pathway_Analysis->Optimize Dose_Response->Optimize End End: Reliable Data Optimize->End

Caption: A logical workflow for troubleshooting unexpected results in FL118 experiments, focusing on identifying and managing off-target effects.

FL118_vs_Other_Camptothecins cluster_FL118 FL118 cluster_Others Irinotecan / Topotecan FL118 FL118 FL118_Target Primary Target: DDX5 Degradation FL118->FL118_Target FL118_Resistance Bypasses ABCG2 Resistance FL118->FL118_Resistance FL118_p53 p53-Independent Efficacy FL118->FL118_p53 Others Irinotecan / Topotecan Others_Target Primary Target: Topoisomerase 1 Inhibition Others->Others_Target Others_Resistance Susceptible to ABCG2 Resistance Others->Others_Resistance Others_p53 Efficacy can be p53-Dependent Others->Others_p53

Caption: A comparison of the key mechanistic and resistance features of FL118 versus other camptothecin analogs like irinotecan and topotecan.

References

FL118 Technical Support Center: Troubleshooting & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FL118, a novel small molecule inhibitor with potent anti-cancer properties. This guide is designed for researchers, scientists, and drug development professionals to provide practical information on the stability of FL118 in solution and to offer troubleshooting assistance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of FL118?

FL118 is a camptothecin analogue that exhibits a multi-targeted approach to cancer therapy. It is a potent inhibitor of survivin, Mcl-1, XIAP, and cIAP2, which are key proteins involved in cancer cell survival and resistance to apoptosis.[1][2] Additionally, FL118 functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[3] This degradation of DDX5 disrupts downstream signaling pathways that promote cancer cell proliferation and survival. FL118 has also been shown to activate the p53 tumor suppressor pathway by promoting the degradation of its negative regulator, MdmX.[4]

Q2: What are the solubility characteristics of FL118?

FL118 is poorly soluble in aqueous solutions.[5] For in vitro experiments, it is common practice to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can then be further diluted into aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of DMSO in the experimental setup is kept low (typically below 0.5%) to avoid solvent-induced toxicity and off-target effects.

Q3: How should I prepare and store FL118 solutions?

  • Stock Solutions: Prepare a high-concentration stock solution of FL118 in 100% DMSO. For example, a 10 mM stock solution is commonly used.

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: For in vitro assays, dilute the DMSO stock solution directly into the cell culture medium or aqueous buffer immediately before use. It is recommended to perform serial dilutions to achieve the desired final concentration. To minimize precipitation, ensure rapid and thorough mixing upon dilution.

Troubleshooting Guide

Problem 1: Precipitation of FL118 upon dilution in aqueous media.

Cause: FL118 is a hydrophobic compound, and its solubility significantly decreases when diluted from a DMSO stock into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).

Solutions:

  • Optimize Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., up to 0.5% v/v) may be necessary to maintain solubility at higher FL118 concentrations. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Pre-warmed Medium: Adding the FL118 stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the cell culture medium can help to solubilize hydrophobic compounds through protein binding.

  • Consider Formulation Strategies: For in vivo studies or specific in vitro applications requiring higher concentrations, consider using formulation vehicles such as those containing cyclodextrins or Tween 80, which have been shown to improve the solubility and delivery of FL118.[6]

Problem 2: Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT).

Cause: Inconsistent IC50 values can arise from several factors, including issues with compound stability, precipitation, or interference with the assay chemistry.

Solutions:

  • Ensure Complete Solubilization: Visually inspect your diluted FL118 solutions for any signs of precipitation before adding them to the cells. Even microscopic precipitates can lead to variability in the effective concentration.

  • Minimize Incubation Time in Media: Prepare fresh dilutions of FL118 in media for each experiment and add them to the cells promptly. The lactone ring of camptothecin analogues is susceptible to hydrolysis at neutral or alkaline pH, which can reduce the compound's activity.

  • Check for Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based viability assays (MTT, XTT). To test for this, run a control experiment in a cell-free system by adding FL118 to the medium and then adding the assay reagent to see if there is any direct reduction of the tetrazolium salt.

  • Standardize Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments, as this can significantly impact the calculated IC50 value.

Problem 3: Loss of FL118 activity over time in prepared solutions.

Cause: The primary cause of activity loss for camptothecin analogues like FL118 in aqueous solutions is the hydrolysis of the active lactone ring to an inactive carboxylate form. This hydrolysis is pH- and temperature-dependent.

Solutions:

  • pH Considerations: The lactone form is more stable at acidic pH (pH < 6.0). For experiments in buffered solutions, if possible, use a buffer in the acidic range to slow down hydrolysis. Be mindful of the pH of your cell culture medium, which is typically slightly alkaline (pH 7.2-7.4), where hydrolysis is more rapid.

  • Temperature: Prepare and use FL118 solutions at room temperature or on ice to minimize degradation if they are not for immediate use. For longer-term storage, frozen DMSO stock solutions are recommended.

  • Photostability: Protect FL118 solutions from light, as camptothecins can be susceptible to photodegradation.[7] Use amber vials or wrap containers in aluminum foil.

Stability Data

The stability of FL118 is crucial for obtaining reliable and reproducible experimental results. The primary degradation pathway for FL118 in aqueous solution is the hydrolysis of its E-ring lactone to the inactive carboxylate form. This reaction is reversible and the equilibrium is pH-dependent.

Condition Observation Recommendation
pH The lactone form is favored in acidic conditions (pH < 6.0). At neutral to alkaline pH (pH ≥ 7.0), the equilibrium shifts towards the inactive carboxylate form.For non-cell-based experiments, use slightly acidic buffers if possible. For cell-based assays, prepare fresh solutions and minimize the time the compound is in the culture medium before and during the experiment.
Temperature Higher temperatures accelerate the rate of lactone hydrolysis.Prepare and handle FL118 solutions at room temperature or on ice. For storage, use frozen DMSO stock solutions.
Light Camptothecin analogues are known to be susceptible to photodegradation.[7]Protect all FL118 solutions from direct light exposure by using amber vials or by wrapping containers with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of FL118 Stock and Working Solutions for In Vitro Assays

  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of FL118 powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL).

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentrations.

    • Mix thoroughly by pipetting or gentle vortexing immediately after each dilution step.

    • Use the working solutions immediately.

Protocol 2: Stability-Indicating HPLC Method for FL118

This protocol provides a general framework for a stability-indicating HPLC method to separate FL118 from its potential degradation products, primarily the hydrolyzed carboxylate form. Method optimization and validation are essential for specific applications.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its degradants.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the lactone and carboxylate forms have significant absorbance (e.g., around 254 nm or 370 nm).

  • Sample Preparation: Dilute the FL118 solution to be tested in the initial mobile phase composition.

Visualizations

FL118_Degradation_Pathway FL118_lactone FL118 (Active Lactone Form) FL118_carboxylate FL118 (Inactive Carboxylate Form) FL118_lactone->FL118_carboxylate Hydrolysis (pH ≥ 7) FL118_carboxylate->FL118_lactone Lactonization (pH < 6)

Caption: Reversible pH-dependent hydrolysis of the FL118 lactone ring.

Experimental_Workflow_FL118_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare FL118 solution in desired buffer stress_pH Incubate at different pH values prep->stress_pH stress_temp Incubate at different temperatures prep->stress_temp stress_light Expose to light (with dark control) prep->stress_light analysis Analyze by Stability-Indicating HPLC Method stress_pH->analysis stress_temp->analysis stress_light->analysis

Caption: General workflow for assessing the stability of FL118.

FL118_Signaling_Pathway cluster_DDX5 DDX5 Degradation cluster_p53 p53 Activation cluster_IAP Inhibition of Anti-Apoptotic Proteins FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to MdmX MdmX FL118->MdmX Promotes degradation of Survivin Survivin FL118->Survivin Inhibits Mcl1 Mcl-1 FL118->Mcl1 Inhibits XIAP XIAP FL118->XIAP Inhibits cIAP2 cIAP2 FL118->cIAP2 Inhibits Proteasome Proteasomal Degradation DDX5->Proteasome Leads to p53 p53 MdmX->p53 Inhibits Senescence Cellular Senescence p53->Senescence Induces Apoptosis Apoptosis Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit

Caption: Simplified overview of FL118's major signaling pathways.

References

Technical Support Center: Managing FL118 Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling potential resistance to the novel anti-cancer agent FL118 in long-term cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is FL118 and what is its primary mechanism of action?

FL118 is a novel camptothecin analogue with potent anti-tumor activity.[1] Unlike other camptothecin derivatives such as irinotecan and topotecan, which primarily act as topoisomerase I (Top1) inhibitors, FL118 exhibits a multi-targeted mechanism of action.[1][2][3] Its primary mechanism involves the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, leading to cancer cell apoptosis.[2][3][4][5] This inhibition occurs in a p53-independent manner, making FL118 effective against a broad range of cancers, including those with p53 mutations.[2][3]

Recent studies have identified the oncoprotein DDX5 as a direct molecular target of FL118.[6][7] FL118 binds to, dephosphorylates, and promotes the proteasomal degradation of DDX5.[6][7] As DDX5 is a master regulator of several oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras, its degradation by FL118 leads to a broad anti-cancer effect.[6][7][8]

Q2: Is FL118 susceptible to common mechanisms of chemotherapy resistance?

FL118 has been shown to overcome several common mechanisms of drug resistance. Notably, it is not a substrate for the efflux pump proteins ABCG2 and P-gp (P-glycoprotein), which are major contributors to multidrug resistance and often confer resistance to other camptothecin analogues like irinotecan and topotecan.[2][3][9][10] This allows FL118 to maintain its efficacy in cancer cells that overexpress these efflux pumps.[2][3] Furthermore, FL118's effectiveness is largely independent of Top1 mutations, which can cause resistance to other Top1 inhibitors.[1][2]

Q3: Can cancer cells develop acquired resistance to FL118?

While FL118 circumvents many common resistance mechanisms, it is plausible for cancer cells to develop acquired resistance to FL118 through long-term exposure. Research suggests a few potential mechanisms for this acquired resistance:

  • Downregulation or loss of DDX5: Since DDX5 is a direct target of FL118, the loss or mutation of DDX5 can render cells resistant to the drug's effects.[6][7][8]

  • Overexpression of anti-apoptotic proteins: Forced overexpression of Mcl-1, XIAP, or cIAP2 has been shown to confer resistance to FL118-induced apoptosis.[2]

Troubleshooting Guide: Handling Decreased FL118 Sensitivity in Long-Term Cell Culture

If you observe a decrease in the sensitivity of your cell line to FL118 over time, consider the following troubleshooting steps.

Step 1: Confirm the Resistance Phenotype

The first step is to quantitatively confirm that your cell line has developed resistance to FL118.

Experiment: IC50 Determination by Cell Viability Assay Protocol: See "Experimental Protocols" section below for a detailed methodology. Expected Outcome: A significant increase (typically 2-fold or higher) in the IC50 value of the long-term cultured cells compared to the parental cell line.

Cell LineTreatmentIC50 (nM)Fold Change
Parental Cell LineFL11810-
Suspected Resistant LineFL118505-fold

This table is for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Step 2: Investigate Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the potential underlying molecular mechanisms.

Hypothesis 1: Altered DDX5 Expression

Experiment: Western Blot for DDX5 Protocol: See "Experimental Protocols" section. Expected Outcome: Reduced or absent DDX5 protein expression in the resistant cell line compared to the parental line.

Hypothesis 2: Overexpression of Anti-Apoptotic Proteins

Experiment: Western Blot for Mcl-1, XIAP, and cIAP2 Protocol: See "Experimental Protocols" section. Expected Outcome: Increased expression of one or more of these anti-apoptotic proteins in the resistant cell line.

Step 3: Strategies to Overcome or Mitigate FL118 Resistance

Based on the findings from your investigation, you can explore several strategies to manage the resistant cell culture.

Strategy 1: Combination Therapy

If overexpression of a specific anti-apoptotic protein is identified, consider combining FL118 with an inhibitor targeting that protein.

Resistance MechanismCombination DrugRationale
Mcl-1 OverexpressionMcl-1 Inhibitor (e.g., AZD5991)Directly targets the resistance mechanism to restore apoptotic sensitivity.[11][12]
XIAP/cIAP2 OverexpressionSMAC Mimetics (e.g., Birinapant, LCL161)Mimic the endogenous IAP inhibitor SMAC to promote apoptosis.[13]

Strategy 2: Drug Holiday

In some cases, acquired drug resistance can be transient. A "drug holiday," where the cells are cultured in the absence of FL118 for several passages, may help to restore sensitivity. After the drug-free period, re-determine the IC50 to assess any changes in sensitivity.

Strategy 3: Develop a Resistant Cell Line for Further Study

If the resistance is stable, you have a valuable tool to study the mechanisms of FL118 resistance in more detail. Consider performing more in-depth molecular analyses such as RNA sequencing or whole-exome sequencing to identify novel resistance-conferring mutations.

Experimental Protocols

IC50 Determination by MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of FL118.

Materials:

  • Parental and suspected FL118-resistant cancer cell lines

  • Complete cell culture medium

  • FL118 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of FL118 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the FL118 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the protein expression levels of DDX5, Mcl-1, XIAP, and cIAP2.

Materials:

  • Parental and FL118-resistant cell lysates

  • Protein electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-DDX5, anti-Mcl-1, anti-XIAP, anti-cIAP2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Protocol for Generating an FL118-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • FL118

  • Complete cell culture medium

  • Cell culture flasks

Procedure:

  • Determine the initial IC20 (concentration that inhibits 20% of cell growth) of FL118 for the parental cell line.

  • Culture the cells in medium containing FL118 at the IC20 concentration.

  • When the cells have adapted and are growing steadily, subculture them and increase the FL118 concentration by a small increment (e.g., 1.5 to 2-fold).

  • If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Repeat the process of gradually increasing the FL118 concentration over several months.

  • Periodically test the IC50 of the cell population to monitor the development of resistance.

  • Once a stable resistant cell line is established (with a significantly higher IC50 than the parental line), it can be used for further characterization.

Signaling Pathways and Workflows

FL118_Mechanism_of_Action FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds and induces dephosphorylation Proteasome Proteasome Apoptosis Apoptosis FL118->Apoptosis Induces DDX5->Proteasome Degradation Survivin Survivin DDX5->Survivin Master regulator of expression Mcl1 Mcl-1 DDX5->Mcl1 Master regulator of expression XIAP XIAP DDX5->XIAP Master regulator of expression cIAP2 cIAP2 DDX5->cIAP2 Master regulator of expression Survivin->Apoptosis Inhibition Mcl1->Apoptosis Inhibition XIAP->Apoptosis Inhibition cIAP2->Apoptosis Inhibition

Caption: FL118's primary mechanism of action.

FL118_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms DDX5_loss DDX5 Loss/Mutation Apoptosis Apoptosis DDX5_loss->Apoptosis Blocks FL118 effect IAP_overexpression Overexpression of Mcl-1, XIAP, cIAP2 IAP_overexpression->Apoptosis Inhibits FL118 FL118 FL118->Apoptosis Induces

Caption: Potential mechanisms of acquired resistance to FL118.

Troubleshooting_Workflow start Decreased FL118 Sensitivity Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate Investigate Mechanisms (Western Blot) confirm_resistance->investigate ddx5_check DDX5 Expression? investigate->ddx5_check iap_check IAP Overexpression? ddx5_check->iap_check Normal combination_therapy Combination Therapy ddx5_check->combination_therapy Reduced iap_check->combination_therapy Yes drug_holiday Drug Holiday iap_check->drug_holiday Yes develop_resistant_line Develop Resistant Line iap_check->develop_resistant_line No/Other

References

Technical Support Center: FL118 Delivery and Application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FL118. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing FL118 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and clarify key concepts related to FL118 delivery and mechanism of action.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during preclinical studies with FL118.

Problem Potential Cause Suggested Solution
Inconsistent anti-tumor efficacy in animal models. 1. Formulation Instability: FL118 is a water-insoluble compound, and improper formulation can lead to precipitation and reduced bioavailability.[1][2] 2. Administration Route: The route of administration (intravenous vs. intraperitoneal) significantly impacts the maximum tolerated dose and therapeutic index.[1][3] 3. Tumor Model Variability: Different tumor xenograft models can exhibit varying sensitivity to FL118.[4]1. Formulation: For intravenous (i.v.) administration, a Tween 80-free formulation is recommended to improve the therapeutic index and reduce toxicity.[1][2][3] For in vitro studies, dissolve FL118 in DMSO as a stock solution and then dilute in the appropriate cell culture medium.[4][5] 2. Administration Route: Intravenous administration of a Tween 80-free formulation has been shown to have a higher maximum tolerated dose (MTD) compared to intraperitoneal (i.p.) administration of Tween 80-containing formulations.[2][3] The dosing schedule (e.g., daily, every other day, weekly) will also impact efficacy and should be optimized for your specific model.[1][3] 3. Tumor Model Selection: Select a well-characterized tumor model and ensure consistency in tumor implantation and measurement. Be aware that tumor heterogeneity can influence results.
High toxicity or adverse effects in animal models. 1. Formulation: The presence of solvents like Tween 80 in the formulation can increase toxicity, especially with intravenous administration.[2] 2. Dose and Schedule: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal model and administration route.1. Formulation: Utilize a Tween 80-free formulation for in vivo studies to enhance safety and tolerability.[1][2][3] 2. Dose-Escalation Study: Conduct a dose-escalation study to determine the MTD of your specific FL118 formulation in your animal model. Start with lower doses and monitor for signs of toxicity (e.g., weight loss, behavioral changes).[5]
Drug resistance in cancer cell lines. 1. Efflux Pump Overexpression: While FL118 is not a substrate for common efflux pumps like P-glycoprotein (P-gp) and ABCG2, some cell lines may exhibit unique resistance mechanisms.[4][6][7] 2. Altered Molecular Targets: Mutations or altered expression of FL118 target proteins (e.g., survivin, Mcl-1, DDX5) could potentially confer resistance.[6][8]1. Verify Efflux Pump Activity: Confirm that the resistance is not mediated by P-gp or ABCG2. FL118 has been shown to overcome resistance mediated by these transporters.[4][6][7] 2. Molecular Profiling: Analyze the expression and mutation status of key FL118 targets in your resistant cell line. Consider combination therapies to target alternative survival pathways.[9]
Variability in in vitro assay results (e.g., IC50 values). 1. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Drug Preparation: Improper dilution of the FL118 stock solution can affect the final concentration in the assay. 3. Assay Duration: The incubation time with FL118 can influence the observed cytotoxic effects.[10]1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Fresh Dilutions: Prepare fresh dilutions of FL118 from the DMSO stock for each experiment.[5] 3. Optimize Incubation Time: Determine the optimal assay duration for your specific cell line and experimental endpoint.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended formulation for FL118 for in vivo studies?

For intravenous (i.v.) administration, a Tween 80-free formulation is recommended. This formulation has been shown to have a 3-7 fold higher maximum tolerated dose (MTD) and a better therapeutic index (TI) of 5-6 compared to Tween 80-containing formulations administered intraperitoneally (i.p.), which have a TI of 1.3-2.[1][2][3]

Q2: What are the key pharmacokinetic properties of FL118?

Pharmacokinetic studies in xenograft models have shown that FL118 is rapidly cleared from the bloodstream while effectively accumulating in tumor tissue with a long retention half-life.[4][6][7] This favorable biodistribution contributes to its high anti-tumor efficacy and lower systemic toxicity.[6]

Q3: Is FL118 orally bioavailable?

Yes, FL118 is orally active.[10] A phase I clinical trial for advanced pancreatic ductal adenocarcinoma is evaluating an oral formulation of FL118 administered on days 1, 8, and 15 of a 28-day cycle.[11][12]

Mechanism of Action

Q4: What is the primary mechanism of action of FL118?

FL118 is a multi-targeting agent that inhibits the expression of several key cancer survival proteins, including survivin, Mcl-1, XIAP, and cIAP2.[5][6][9] This inhibition occurs independently of the p53 tumor suppressor protein status.[6] More recently, FL118 has been identified as a "molecular glue degrader" that binds to the oncoprotein DDX5, leading to its dephosphorylation and subsequent degradation.[8] The degradation of DDX5, in turn, downregulates the expression of c-Myc, survivin, and mutant Kras.[8]

Q5: How does FL118 induce cancer cell death?

By inhibiting anti-apoptotic proteins and downregulating key oncogenic drivers, FL118 promotes apoptosis (programmed cell death) in cancer cells.[6][10] It has been shown to induce PARP cleavage and arrest cells in the G2/M phase of the cell cycle.[10][13]

Q6: Does FL118 overcome drug resistance?

Yes, FL118 has demonstrated the ability to overcome resistance to other chemotherapeutic agents like irinotecan and topotecan.[4][7] This is partly because FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are common mediators of multidrug resistance.[4][6][7]

Quantitative Data Summary

Table 1: In Vivo Efficacy of FL118 Formulations

FormulationAdministration RouteMaximum Tolerated Dose (MTD)Therapeutic Index (TI)Reference
Tween 80-containingIntraperitoneal (i.p.)Lower1.3 - 2[3]
Tween 80-freeIntravenous (i.v.)3-7 fold higher than i.p.5 - 6[2][3]

Table 2: Molecular Targets of FL118

Target ProteinFamilyFunctionEffect of FL118
Survivin (BIRC5)Inhibitor of Apoptosis (IAP)Inhibits apoptosis, regulates cell divisionDownregulation[5][6][14]
Mcl-1B-cell lymphoma 2 (Bcl-2)Anti-apoptoticDownregulation[5][6]
XIAPInhibitor of Apoptosis (IAP)Inhibits caspasesDownregulation[5][6]
cIAP2Inhibitor of Apoptosis (IAP)Inhibits apoptosisDownregulation[5][6]
DDX5 (p68)DEAD-box helicaseOncoprotein, regulates transcriptionBinds, dephosphorylates, and degrades[8]
c-MycTranscription factorOncogeneDownregulation (via DDX5)[8]
Mutant KrasGTPaseOncogeneDownregulation (via DDX5)[8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 1000x stock solution of FL118 in DMSO.[5] Immediately before use, perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of FL118. Include a vehicle control (DMSO) at the same final concentration as the highest FL118 treatment.

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of FL118 Target Proteins

  • Cell Lysis: Treat cells with FL118 at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, DDX5) and a loading control (e.g., actin, tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

FL118_Signaling_Pathway cluster_FL118 FL118 cluster_targets Direct Targets cluster_downstream Downstream Effects FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds & Degrades Survivin Survivin DDX5->Survivin Regulates Expression Mcl1 Mcl-1 DDX5->Mcl1 Regulates Expression XIAP XIAP DDX5->XIAP Regulates Expression cIAP2 cIAP2 DDX5->cIAP2 Regulates Expression cMyc c-Myc DDX5->cMyc Regulates Expression mutantKras Mutant Kras DDX5->mutantKras Regulates Expression Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis

Caption: Simplified signaling pathway of FL118 action.

Experimental_Workflow_In_Vivo cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Implantation Tumor Cell Implantation (Xenograft Model) Tumor_Growth Tumor Growth to ~200-250 mm³ Tumor_Implantation->Tumor_Growth Treatment_Start Initiate Treatment (Day 0) Tumor_Growth->Treatment_Start FL118_Admin FL118 Administration (e.g., i.v., q2d x 5) Treatment_Start->FL118_Admin Control_Admin Vehicle Control Administration Treatment_Start->Control_Admin Tumor_Measurement Tumor Volume Measurement FL118_Admin->Tumor_Measurement Body_Weight Body Weight Monitoring FL118_Admin->Body_Weight Control_Admin->Tumor_Measurement Control_Admin->Body_Weight Endpoint Endpoint Analysis (e.g., Tumor Regression) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: General experimental workflow for in vivo efficacy studies.

References

Addressing challenges in scaling up FL118 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of FL118.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in yield when scaling up the synthesis of FL118 from gram to kilogram scale. What are the potential causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Mixing and Heat Transfer: In larger reaction vessels, achieving uniform mixing and maintaining consistent temperature control is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.

    • Troubleshooting:

      • Optimize the stirring speed and impeller design for the larger reactor volume.

      • Implement a more robust temperature control system, potentially with multiple heating/cooling jackets or internal cooling coils.

      • Consider using a continuous flow reactor system, which can offer better control over mixing and heat transfer, even at larger scales.[1]

  • Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.

    • Troubleshooting:

      • Conduct a study to optimize the reagent addition rate for the scaled-up process.

      • Utilize a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.

  • Solvent Effects: The choice of solvent and its volume can influence reaction kinetics and solubility of intermediates and the final product.

    • Troubleshooting:

      • Re-evaluate the solvent system for the larger scale. A solvent that is effective for precipitation and isolation at a small scale might not be optimal for handling larger volumes.

      • Consider the use of "green" or deep eutectic solvents, which can sometimes improve reaction efficiency and simplify workup procedures.[2][3]

Q2: We are struggling with the purification of FL118 at a larger scale. The column chromatography method used in the lab is not practical for multi-kilogram batches. What are alternative purification strategies?

A2: Scaling up purification requires moving away from traditional laboratory techniques. Here are some strategies for large-scale purification of FL118 and related camptothecin analogues:

  • Crystallization: This is one of the most effective and scalable methods for purifying solid compounds.

    • Troubleshooting:

      • Conduct a thorough solvent screening to identify a suitable solvent or solvent system for recrystallization that provides good recovery and high purity. For camptothecin, glacial acetic acid has been used effectively.[4][5]

      • Optimize cooling rates and agitation to control crystal size and minimize impurity inclusion.

  • Solid-Liquid Extraction: This technique can be used to remove soluble impurities from the solid crude product.

    • Troubleshooting:

      • Select a solvent in which FL118 is insoluble or sparingly soluble, but the impurities are soluble.[4][5]

      • Multiple extractions may be necessary to achieve the desired purity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While still a form of chromatography, modern prep-HPLC systems are capable of purifying kilogram quantities of material.

    • Troubleshooting:

      • This method can be expensive due to solvent consumption and column costs. It is often used for final polishing after initial purification by crystallization or extraction.

      • Ion exchange chromatography can be a potent and scalable method for purification.[6]

Q3: Our scaled-up batches of FL118 show a different impurity profile compared to the lab-scale synthesis. How can we identify and control these new impurities?

A3: Changes in impurity profiles during scale-up are often due to variations in reaction conditions.

  • Identification:

    • Utilize analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structures of the new impurities.

  • Control Strategies:

    • Starting Material Purity: Ensure the purity of starting materials is consistent and high, as impurities in the starting materials can be carried through and lead to different side products at scale.[7]

    • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction progress and the formation of impurities in real-time. This allows for adjustments to be made during the reaction to minimize impurity formation.

    • Temperature and Reaction Time: Tightly control the reaction temperature and time, as even small deviations can lead to the formation of different impurities.[7]

    • Atmosphere Control: For air- or moisture-sensitive reactions, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. Nitrogen sparging can help eliminate certain oxidation-related impurities.[7]

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Synthesis of FL118

ParameterLab-Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Yield 85%70%65%
Purity (by HPLC) 99.5%98.0%97.5%
Major Impurity A 0.1%0.5%0.8%
Major Impurity B Not Detected0.3%0.6%
Reaction Time 8 hours12 hours16 hours
Purification Method Column ChromatographyCrystallizationMulti-step Crystallization

Note: This data is illustrative and intended to highlight common trends observed during scale-up.

Experimental Protocols

Detailed Methodology for the Synthesis of FL118 (Illustrative)

This protocol is a generalized procedure based on the synthesis of camptothecin analogues and FL118 derivatives.[8][9]

Step 1: Synthesis of 6-amino-3-benzodioxole-5-carboxaldehyde (Compound 2)

  • To a solution of 6-nitropiperonal (Compound 1) in methanol, add 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at room temperature for 10 hours under a hydrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain Compound 2.

Step 2: Synthesis of FL118 (Compound 4)

  • To a reaction vessel, add tricyclic ketolactone (Compound 3), Compound 2, and Iodine (I₂) in Dimethylformamide (DMF).

  • Heat the reaction mixture to 90°C for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and add ice water to quench the reaction.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (for lab-scale) or crystallization from an appropriate solvent system (for large-scale) to yield FL118.

Visualizations

FL118_Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation 6-nitropiperonal 6-nitropiperonal Compound_2 6-amino-3-benzodioxole-5-carboxaldehyde 6-nitropiperonal->Compound_2 H2, Pd/C Methanol Tricyclic_ketolactone Tricyclic_ketolactone FL118 FL118 Tricyclic_ketolactone->FL118 Compound_2_ref 6-amino-3-benzodioxole-5-carboxaldehyde Compound_2_ref->FL118 I2, DMF 90°C

Caption: A simplified workflow for the two-step synthesis of FL118.

Troubleshooting_Workflow Start Low Yield or High Impurity in Scale-Up Check_Mixing Evaluate Mixing Efficiency and Heat Transfer Start->Check_Mixing Optimize_Stirring Optimize Stirrer Design and Speed Check_Mixing->Optimize_Stirring Not Optimal Improve_Temp_Control Enhance Temperature Control System Check_Mixing->Improve_Temp_Control Not Optimal Check_Reagent_Addition Analyze Reagent Addition Rate Check_Mixing->Check_Reagent_Addition Optimal Optimize_Stirring->Check_Reagent_Addition Improve_Temp_Control->Check_Reagent_Addition Optimize_Addition Optimize Addition Rate (e.g., use syringe pump) Check_Reagent_Addition->Optimize_Addition Not Optimal Analyze_Purification Assess Purification Method Scalability Check_Reagent_Addition->Analyze_Purification Optimal Optimize_Addition->Analyze_Purification Develop_Crystallization Develop Scalable Crystallization Protocol Analyze_Purification->Develop_Crystallization Inefficient Consider_Extraction Investigate Solid-Liquid Extraction Analyze_Purification->Consider_Extraction Inefficient End Process Optimized Analyze_Purification->End Sufficient Develop_Crystallization->End Consider_Extraction->End

Caption: A troubleshooting workflow for addressing common FL118 synthesis scale-up issues.

References

Validation & Comparative

A Head-to-Head Battle in Oncology: Unveiling the Efficacy of FL118 Versus Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more potent and tolerable cancer therapeutics is relentless. This guide provides a comprehensive comparison of FL118, a novel camptothecin analogue, and irinotecan, a widely used chemotherapeutic agent. Drawing upon preclinical data, we delve into their mechanisms of action, comparative efficacy in various cancer models, and the experimental frameworks underpinning these findings. This objective analysis aims to equip researchers, clinicians, and drug development professionals with a detailed understanding of these two compounds.

Executive Summary

FL118 emerges as a promising anti-cancer agent with a distinct and potentially superior profile compared to irinotecan. While both are camptothecin analogues, FL118 exhibits a multi-faceted mechanism of action that extends beyond topoisomerase I inhibition, the primary mode of action for irinotecan's active metabolite, SN-38.[1][2][3] Preclinical studies consistently demonstrate FL118's enhanced potency, particularly in irinotecan-resistant cancer models. This superiority is attributed to its ability to inhibit key anti-apoptotic proteins and bypass common drug resistance pathways.[4][5]

Mechanisms of Action: A Tale of Two Camptothecins

Irinotecan, a prodrug, is converted in the body to its active form, SN-38.[1] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][2][3] By trapping the topoisomerase I-DNA complex, SN-38 leads to the accumulation of DNA single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[2][3]

FL118, while structurally similar to irinotecan, showcases a more complex and multi-targeted mechanism.[6] Although it does inhibit topoisomerase I, its potent anti-cancer activity is largely attributed to its ability to downregulate the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[6][7][8][9] This inhibition of multiple survival pathways makes FL118 effective even in cancers with p53 mutations, a common mechanism of resistance to traditional DNA-damaging agents.[7] Furthermore, a critical advantage of FL118 is its ability to overcome drug resistance mediated by efflux pumps like ABCG2, a significant challenge in irinotecan therapy.[10][4][5][11]

FL118_vs_Irinotecan_MoA cluster_Irinotecan Irinotecan Pathway cluster_FL118 FL118 Pathway Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolism TopoI Topoisomerase I SN38->TopoI Inhibits DNA_damage DNA Strand Breaks TopoI->DNA_damage Causes Apoptosis_I Apoptosis DNA_damage->Apoptosis_I Induces FL118 FL118 Survivin Survivin FL118->Survivin Inhibits Mcl1 Mcl-1 FL118->Mcl1 Inhibits XIAP XIAP FL118->XIAP Inhibits ABCG2 ABCG2 Efflux Pump FL118->ABCG2 Bypasses Apoptosis_F Apoptosis Survivin->Apoptosis_F Mcl1->Apoptosis_F XIAP->Apoptosis_F

Figure 1: Simplified signaling pathways of Irinotecan and FL118.

Comparative Efficacy: In Vitro and In Vivo Evidence

A substantial body of preclinical evidence highlights the superior efficacy of FL118 over irinotecan, particularly in colorectal cancer models.

In Vitro Cytotoxicity

Cell-based assays consistently demonstrate that FL118 is significantly more potent than SN-38 in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values for FL118 are often in the nanomolar range and are considerably lower than those for SN-38.

Cell LineFL118 IC50 (nM)SN-38 IC50 (nM)Reference
HCT-116<1~5-10[1]
HT-29<1~40[10]
SW620<1~20[10]
LOVOLower than SN-38Higher than FL118[7]

Table 1: Comparative IC50 Values of FL118 and SN-38 in Colorectal Cancer Cell Lines.

In Vivo Antitumor Activity

Xenograft models in immunocompromised mice have provided compelling evidence of FL118's potent in vivo antitumor activity. In multiple studies, FL118 has been shown to induce significant tumor regression and, in some cases, complete tumor eradication, even in tumors resistant to irinotecan.[10][4][12][13]

One study directly compared the efficacy of FL118 and irinotecan in irinotecan-resistant human colorectal cancer xenografts. FL118 treatment resulted in a significant extension of the time to tumor progression compared to irinotecan.[13] Another study showed that FL118 effectively obliterated human xenograft tumors that had acquired resistance to both irinotecan and topotecan.[4][12]

Tumor ModelTreatmentOutcomeReference
Irinotecan-resistant HCT116-SN50 xenograftFL118 (1.5 mg/kg, weekly) vs. Irinotecan (100 mg/kg, weekly)FL118 significantly delayed tumor growth compared to irinotecan.[13]
Irinotecan-resistant FaDu xenograftFL118 (0.75-1.5 mg/kg)Effectively regressed tumors that had acquired irinotecan resistance.[12]
LOVO SN38R xenograftFL118 (0.5 and 0.75 mg/kg, weekly)Inhibited tumor growth more effectively than the control.[14]

Table 2: In Vivo Efficacy of FL118 in Irinotecan-Resistant Xenograft Models.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of FL118 and irinotecan. Specific parameters may vary between individual studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of FL118 or SN-38 (typically ranging from picomolar to micromolar) for 48-72 hours.

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blot Analysis
  • Protein Extraction: Cells treated with FL118 or a vehicle control are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., survivin, Mcl-1, XIAP, actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model
  • Cell Implantation: Human colorectal cancer cells (e.g., HCT-116, LOVO) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment groups and receive FL118, irinotecan, or a vehicle control. Administration routes (e.g., intraperitoneal, intravenous) and schedules (e.g., weekly, daily for 5 days) vary depending on the study.[5][13][14]

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: Antitumor efficacy is assessed by comparing tumor growth inhibition, regression, and overall survival between the treatment groups.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT-116) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_fl118 FL118 Treatment randomization->treatment_fl118 treatment_irinotecan Irinotecan Treatment randomization->treatment_irinotecan control Vehicle Control randomization->control monitoring Tumor Volume and Body Weight Monitoring treatment_fl118->monitoring treatment_irinotecan->monitoring control->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint

Figure 2: Generalized workflow for a human tumor xenograft experiment.

Future Directions and Clinical Perspective

The robust preclinical data for FL118 has paved the way for its clinical development. A Phase I clinical trial of FL118 is currently underway for patients with advanced pancreatic ductal adenocarcinoma.[15][16] The outcome of this and future trials will be crucial in determining the clinical utility of FL118 and its potential to address the unmet needs of cancer patients, including those who have developed resistance to standard therapies like irinotecan.

Irinotecan remains a cornerstone in the treatment of colorectal cancer and other solid tumors.[17][18][19][20] Its efficacy, particularly in combination with other chemotherapeutic agents, is well-established. However, challenges related to toxicity and drug resistance persist. The development of novel agents like FL118, with distinct mechanisms of action and the ability to overcome resistance, represents a promising strategy to improve patient outcomes.

References

FL118: A Paradigm Shift from Conventional Topoisomerase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide for Researchers and Drug Development Professionals

FL118, a novel camptothecin analogue, is emerging as a potent anti-cancer agent with a distinct mechanism of action that sets it apart from traditional topoisomerase I (Top1) inhibitors like irinotecan and topotecan. While structurally similar to these established drugs, FL118 exhibits superior efficacy, circumvents common resistance mechanisms, and targets a unique array of cancer survival pathways. This guide provides an objective comparison of FL118 with other topoisomerase inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.

Differentiating Mechanisms of Action: Beyond Topoisomerase I Inhibition

Conventional camptothecins, such as irinotecan and its active metabolite SN-38, and topotecan, exert their cytotoxic effects by inhibiting Top1, an enzyme essential for relieving DNA torsional stress during replication and transcription. This inhibition leads to the accumulation of DNA single-strand breaks and subsequent cancer cell death.

In contrast, while FL118 can inhibit Top1, this is not its primary anti-cancer mechanism.[1][2] Studies have shown that FL118 is a poor Top1 inhibitor compared to SN-38.[1] However, it effectively inhibits cancer cell growth at nanomolar concentrations, far below the concentrations required for significant Top1 inhibition.[3][4] The true potency of FL118 lies in its ability to selectively downregulate multiple key anti-apoptotic proteins, including:

  • Survivin: A member of the inhibitor of apoptosis (IAP) family, crucial for cell division and apoptosis resistance.[1][3]

  • Mcl-1: An anti-apoptotic protein belonging to the Bcl-2 family.[1][3]

  • XIAP (X-linked inhibitor of apoptosis protein): Another potent member of the IAP family.[1][3]

  • cIAP2 (cellular inhibitor of apoptosis protein 2): Also a member of the IAP family.[1][3]

This multi-targeted approach disrupts critical cancer cell survival pathways, leading to apoptosis independently of p53 status, a common mutation in cancer that confers resistance to many chemotherapies.[1][5]

Comparative Efficacy: In Vitro and In Vivo Evidence

Quantitative data from preclinical studies consistently demonstrate the superior efficacy of FL118 over other topoisomerase inhibitors.

In Vitro Cytotoxicity

FL118 exhibits significantly greater potency in inhibiting the growth of various cancer cell lines compared to topotecan and SN-38.

CompoundCell LineIC50 (nM)Fold Difference (vs. FL118)Reference
FL118 HCT-8 (Colon)~1-[4]
Topotecan HCT-8 (Colon)~2525x less potent[4]
FL118 Du145 (Prostate)~10-40x more effective than CPT, SN-38, topotecan-[1]
SN-38 HT-29 (Colon)8.8-[6]
Topotecan HT-29 (Colon)333.75x less potent than SN-38[6]
In Vivo Antitumor Activity

In human tumor xenograft models, FL118 has demonstrated the ability to completely eradicate tumors, even those resistant to irinotecan and topotecan.[4][7] Furthermore, FL118 shows superior antitumor efficacy compared to a wide range of standard chemotherapeutic agents, including irinotecan, topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, and cisplatin.[8]

Overcoming Drug Resistance: A Key Advantage of FL118

A major challenge in cancer therapy is the development of drug resistance. Irinotecan and topotecan are susceptible to resistance mechanisms involving drug efflux pumps, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (ABCG2/BCRP), which actively transport the drugs out of cancer cells.

FL118 possesses a significant advantage in this regard as it is not a substrate for P-gp or ABCG2.[4][7] This allows FL118 to bypass this common resistance mechanism and maintain its efficacy in tumors that have become resistant to other topoisomerase inhibitors.[4] Studies have shown that cancer cells with high ABCG2 expression, which are significantly resistant to SN-38 and topotecan, remain sensitive to FL118.[1]

Furthermore, in cancer cell lines with mutated Top1, which confers high resistance to CPT, SN-38, and topotecan, FL118's efficacy is largely unaffected, highlighting its distinct mechanism of action.[1] In these Top1-mutated cells, FL118 can be up to 800 times more effective than topotecan.[1]

Signaling Pathways and Experimental Workflows

The unique mechanism of action of FL118 involves the modulation of specific signaling pathways.

FL118_Signaling_Pathway FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & dephosphorylates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FL118->PI3K_AKT_mTOR Inhibits Proteasome Proteasomal Degradation DDX5->Proteasome Targeted for Survivin Survivin Mcl1 Mcl-1 XIAP XIAP cIAP2 cIAP2 Apoptosis Apoptosis Proteasome->Apoptosis Promotes PI3K_AKT_mTOR->Apoptosis | Survivin->Apoptosis | Mcl1->Apoptosis | XIAP->Apoptosis | cIAP2->Apoptosis |

Caption: FL118 signaling pathway leading to apoptosis.

Recent studies indicate that FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[9] DDX5 is a master regulator of several oncogenic proteins, including the downstream targets of FL118.[9] FL118 has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[9]

A typical experimental workflow to compare the in vitro efficacy of FL118 and other topoisomerase inhibitors is depicted below.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., HCT-8, SW620) treatment Treatment start->treatment FL118_treat FL118 (Dose-Response) treatment->FL118_treat Topo_treat Other Topo Inhibitor (e.g., Topotecan) (Dose-Response) treatment->Topo_treat Control_treat Vehicle Control (DMSO) treatment->Control_treat MTT MTT Assay (Cell Viability/IC50) FL118_treat->MTT Colony Colony Formation Assay (Clonogenic Survival) FL118_treat->Colony Western Western Blot (Protein Expression of Survivin, Mcl-1, etc.) FL118_treat->Western Topo_treat->MTT Topo_treat->Colony Topo_treat->Western Control_treat->MTT Control_treat->Colony Control_treat->Western Analysis Compare IC50 values, colony numbers, and protein levels MTT->Analysis Colony->Analysis Western->Analysis

Caption: In vitro workflow for comparing anticancer drug efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of FL118, other topoisomerase inhibitors (e.g., topotecan, SN-38), or a vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined by non-linear regression analysis.[4]

Colony Formation Assay
  • Cell Seeding: A low density of cancer cells (e.g., 100-500 cells per well) is seeded in 6-well or 12-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of the drugs for a defined period (e.g., 2 or 6 hours).[4]

  • Drug Washout: The drug-containing medium is removed, and the cells are washed with PBS and then cultured in fresh, drug-free medium.

  • Colony Growth: The cells are allowed to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Western Blot Analysis
  • Cell Lysis: After drug treatment for the desired time, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., survivin, Mcl-1, XIAP, cIAP2, β-actin as a loading control).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.[4]

Conclusion

FL118 represents a significant advancement in the development of camptothecin-based anticancer agents. Its unique multi-targeting mechanism, which focuses on the inhibition of key anti-apoptotic proteins rather than solely on Top1, translates to superior efficacy and the ability to overcome clinically relevant drug resistance mechanisms. The compelling preclinical data for FL118 strongly supports its continued development and evaluation in clinical trials as a promising therapeutic option for a wide range of cancers.

References

FL118: A Potent Anti-Tumor Agent Outperforming Standard Chemotherapeutics in New Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

FL118, a novel camptothecin analog, is demonstrating significant anti-tumor efficacy across a range of new and challenging cancer models, consistently outperforming established chemotherapeutic agents. Extensive preclinical data reveal its unique multi-targeted mechanism of action, its ability to overcome common drug resistance pathways, and a favorable safety profile, positioning it as a promising next-generation cancer therapy.

Recent studies highlight FL118's superior performance against colorectal, pancreatic, lung, and ovarian cancers, including models resistant to conventional drugs like irinotecan, topotecan, and cisplatin. Its effectiveness stems from a distinct molecular mechanism that goes beyond the topoisomerase 1 (Top1) inhibition typical of other camptothecin derivatives.[1][2][3]

Superior Efficacy and Broad-Spectrum Activity

FL118 has shown remarkable potency in inhibiting cancer cell growth at nanomolar concentrations, a level significantly lower than that required for Top1 inhibition.[4][5] This suggests that its primary anti-tumor activity is driven by other mechanisms. In vivo studies in human tumor xenograft models have consistently shown that FL118 leads to significant tumor regression, and in many cases, complete tumor elimination, a feat not achieved by a variety of clinically used drugs it was compared against.[4][5]

A key advantage of FL118 is its ability to bypass drug resistance mechanisms that often limit the efficacy of other chemotherapies.[1] It is not a substrate for the efflux pump proteins ABCG2 and P-gp, which are major contributors to multidrug resistance.[1][3][6] This allows FL118 to maintain its potency in cancers that have developed resistance to irinotecan and topotecan.[1][3]

Multi-Targeted Mechanism of Action

The potent anti-cancer activity of FL118 is attributed to its ability to simultaneously modulate multiple key signaling pathways involved in cancer cell survival and proliferation. Unlike traditional chemotherapeutics that often have a single target, FL118's multi-pronged attack makes it more difficult for cancer cells to develop resistance.

FL118's primary mechanism involves the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4][5][7] These proteins are often overexpressed in cancer cells and play a critical role in preventing programmed cell death (apoptosis). By downregulating these proteins, FL118 effectively restores the natural apoptotic process in cancer cells. Furthermore, FL118 has been shown to induce the expression of pro-apoptotic proteins like Bax and Bim.[1][7]

Recent research has also identified DDX5, an oncoprotein, as a direct target of FL118.[8][9] FL118 binds to, dephosphorylates, and promotes the degradation of DDX5, which in turn downregulates the expression of other oncogenic proteins like c-Myc and mutant Kras.[8] This action is particularly relevant in cancers like pancreatic and colorectal cancer, where these mutations are common.

The efficacy of FL118 is largely independent of the p53 tumor suppressor gene status, a significant advantage as p53 is mutated or inactivated in over half of all human cancers.[1][7][10] In cancers with wild-type p53, FL118 can induce senescence, while in p53-deficient tumors, it triggers apoptosis.[10]

FL118_Mechanism_of_Action cluster_apoptosis Apoptosis Regulation cluster_oncoprotein Oncoprotein Regulation FL118 FL118 Survivin Survivin FL118->Survivin Mcl1 Mcl-1 FL118->Mcl1 XIAP XIAP FL118->XIAP cIAP2 cIAP2 FL118->cIAP2 Bax Bax FL118->Bax Bim Bim FL118->Bim DDX5 DDX5 FL118->DDX5 Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis Bax->Apoptosis Bim->Apoptosis cMyc c-Myc DDX5->cMyc mutantKras mutant Kras DDX5->mutantKras

FL118's multi-targeted mechanism of action.

Comparative Efficacy Data

The following tables summarize the superior performance of FL118 compared to other established anti-cancer agents in various cancer models.

Colorectal Cancer (CRC) FL118 Irinotecan/SN-38 Topotecan
Overcoming Resistance Effective in irinotecan-resistant models.[3][11][12] Not a substrate for ABCG2/P-gp.[1][3][12]Resistance common due to ABCG2/P-gp expression.[1][12]Resistance common due to ABCG2 expression.[1]
Mechanism Inhibits Survivin, Mcl-1, XIAP, cIAP2; Degrades DDX5.[1][8] Weak Top1 inhibitor.[1]Primarily a Top1 inhibitor.[4]Primarily a Top1 inhibitor.[1]
In Vivo Efficacy Superior tumor regression in xenograft models.[3][4]Less effective, especially in resistant models.[3][6]Less effective, especially in resistant models.[3]
Pancreatic Cancer FL118 Gemcitabine Cisplatin
Efficacy Effective as a single agent and in combination.[13][14] Eliminates patient-derived xenograft (PDX) tumors.[13][14]Often used in combination; resistance is a major issue.Synergistic effect when combined with FL118.[13]
Targeting Cancer Stem Cells Targets drug-resistant cancer stem-like cells.[13]Less effective against cancer stem cells.
Clinical Status Granted FDA Orphan Drug Designation.[9] Phase I clinical trial ongoing.[15][16]Standard of care, often in combination.Used in some combination regimens.
Lung Cancer (NSCLC) FL118 Cisplatin
Efficacy against Resistant Cells More effective than cisplatin in cisplatin-resistant cells.[17]Reduced efficacy in resistant cell lines.
Effect on Cancer Stem Cells (CSCs) Suppresses proliferation, chemoresistance, and invasiveness of CSCs.[17]Less effective against CSCs.
Mechanism Down-regulates CSC markers (ABCG2, ALDH1A1, Oct4) and drug resistance proteins (P-gp, ERCC1).[17]
Ovarian Cancer FL118 Topotecan
In Vivo Efficacy Exerts greater antitumor effect in a nude mouse model.[18][19]Less effective in the same model.[18][19]
Mechanism Inhibits PI3K/AKT/mTOR signaling pathway.[18] Upregulates cytoglobin (CYGB).[18][19]Primarily a Top1 inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of FL118 or comparative drugs (e.g., cisplatin, SN-38) for 24, 48, or 72 hours.

  • MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Western Blot Analysis
  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice or SCID mice were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., colorectal, pancreatic, lung, ovarian) were subcutaneously injected into the flanks of the mice. For patient-derived xenografts (PDX), tumor fragments were implanted.

  • Drug Administration: Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. FL118 and other drugs were administered via various routes (e.g., intraperitoneal, oral) at specified doses and schedules.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: Anti-tumor efficacy was assessed by comparing tumor growth inhibition between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Drug_Treatment_Vitro Treatment with FL118 and Comparators Cell_Culture->Drug_Treatment_Vitro MTT_Assay Cell Viability (MTT Assay) Drug_Treatment_Vitro->MTT_Assay Western_Blot Protein Expression (Western Blot) Drug_Treatment_Vitro->Western_Blot Efficacy_Analysis Efficacy Analysis MTT_Assay->Efficacy_Analysis Western_Blot->Efficacy_Analysis Animal_Model Xenograft/PDX Animal Model Drug_Administration_Vivo Systemic Administration of FL118 Animal_Model->Drug_Administration_Vivo Tumor_Monitoring Tumor Volume & Body Weight Monitoring Drug_Administration_Vivo->Tumor_Monitoring Tumor_Monitoring->Efficacy_Analysis

General workflow for preclinical evaluation of FL118.

Conclusion

FL118 represents a significant advancement in the development of novel anti-cancer therapeutics. Its unique multi-targeted mechanism of action, ability to overcome drug resistance, and superior efficacy in a variety of preclinical cancer models, including those resistant to current standard-of-care therapies, underscore its potential as a transformative treatment for a broad range of malignancies. The ongoing Phase I clinical trial in pancreatic cancer is a critical step towards validating these promising preclinical findings in patients.

References

FL118: A Preclinical Powerhouse Awaiting Clinical Validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite promising preclinical results and the initiation of a Phase 1 trial, clinical data on the novel anti-cancer agent FL118 remains unavailable to the public. The registered clinical trial for FL118 in patients with advanced pancreatic ductal adenocarcinoma was withdrawn before completion, leaving researchers and clinicians to rely on a substantial body of preclinical evidence to assess its potential. This guide provides a comprehensive comparison of FL118 with its structural analogs, irinotecan and topotecan, based on available preclinical data, and details the experimental methodologies and signaling pathways central to its mechanism of action.

FL118, a derivative of camptothecin, has demonstrated superior efficacy in a multitude of preclinical cancer models, including those resistant to conventional chemotherapies. Its unique multi-targeted approach sets it apart from other camptothecin analogs.

In Vitro Efficacy: A Clear Advantage in Cell-Based Assays

FL118 has consistently shown potent cytotoxic effects across a wide range of cancer cell lines, often at nanomolar concentrations. The following table summarizes the 50% inhibitory concentration (IC50) values for FL118 in comparison to irinotecan and topotecan in various cancer cell lines.

Cell LineCancer TypeFL118 IC50 (nM)Irinotecan IC50 (µM)Topotecan IC50 (nM)
A549Lung Carcinoma8.94 ± 1.54[1]--
MDA-MB-231Breast Carcinoma24.73 ± 13.82[1]-160 (ng/ml)[2]
RM-1Mouse Prostate Carcinoma69.19 ± 8.34[1]--
HCT-116Colorectal Cancer< 6.4[3]--
MCF-7Breast Cancer< 6.4[3]-100 (ng/ml)[2]
HepG2Liver Cancer< 6.4[3]--
ES-2Ovarian Cancer(dose-dependent inhibition)[4]--
SK-O-V3Ovarian Cancer(dose-dependent inhibition)[4]--
HT-29Colon Cancer-5.17[1]-
LoVoColon Cancer-15.8[1]-
DU-145Prostate Cancer--2[5]

Note: IC50 values for irinotecan are often reported for its active metabolite, SN-38. Direct comparisons should be made with caution due to variations in experimental conditions.

In Vivo Performance: Tumor Regression in Animal Models

Preclinical studies using human tumor xenografts in immunodeficient mice have consistently demonstrated the potent anti-tumor activity of FL118. These studies have shown that FL118 can lead to significant tumor growth inhibition and even complete tumor regression in various cancer models.

Cancer ModelTreatmentDosage and ScheduleKey Findings
Irinotecan-resistant HCT116-SN50 (Colon)FL118 vs. Irinotecan1.5 mg/kg vs. 100 mg/kg, IP, once weeklyFL118 showed significantly improved efficacy and time to progression compared to irinotecan.[2]
Irinotecan-resistant H460 (Lung)FL118 vs. Irinotecan1.5 mg/kg vs. 100 mg/kg, IP, once weeklyFL118 demonstrated superior tumor growth inhibition over irinotecan.[2]
FaDu (Head & Neck) XenograftFL1181.5 mg/kg and 2.5 mg/kg, IV, daily x 5FL118 effectively eliminated tumor mass.[6][7]
SW620 (Colon) XenograftFL1181.5 mg/kg and 2.5 mg/kg, IV, daily x 5FL118 effectively eliminated tumor mass.[6][7]
Ovarian Cancer Xenograft (ES-2)FL118 vs. Topotecan5 mg/kg and 10 mg/kg, oral, once a weekFL118 exhibited superior antitumor effect compared to topotecan.[4]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

FL118's potent anti-cancer activity stems from its ability to modulate multiple key signaling pathways involved in cancer cell survival, proliferation, and drug resistance.

Inhibition of Anti-Apoptotic Proteins

A primary mechanism of FL118 is the downregulation of several key anti-apoptotic proteins. This targeted inhibition shifts the balance within cancer cells towards apoptosis (programmed cell death).

FL118_Anti_Apoptotic_Pathway FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & Induces Dephosphorylation Proteasome Proteasomal Degradation DDX5->Proteasome Degradation Survivin Survivin DDX5->Survivin Regulates Transcription Mcl1 Mcl-1 DDX5->Mcl1 Regulates Transcription XIAP XIAP DDX5->XIAP Regulates Transcription cIAP2 cIAP2 DDX5->cIAP2 Regulates Transcription Apoptosis Apoptosis Survivin->Apoptosis Inhibits Mcl1->Apoptosis Inhibits XIAP->Apoptosis Inhibits cIAP2->Apoptosis Inhibits

Caption: FL118 binds to DDX5, leading to its degradation and subsequent downregulation of anti-apoptotic proteins.

Modulation of the p53 Tumor Suppressor Pathway

FL118 has also been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis. It achieves this by promoting the degradation of MdmX, a negative regulator of p53.

FL118_p53_Pathway FL118 FL118 Mdm2_MdmX Mdm2-MdmX E3 Ligase Complex FL118->Mdm2_MdmX Stimulates activity towards MdmX MdmX MdmX Mdm2_MdmX->MdmX Targets for p53 p53 MdmX->p53 Inhibits Ub Ubiquitination MdmX->Ub CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Degradation Proteasomal Degradation Ub->Degradation

Caption: FL118 promotes MdmX degradation, leading to the activation of the p53 tumor suppressor.

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to circumvent common mechanisms of drug resistance. Unlike irinotecan and topotecan, which are substrates for the ABCG2 and P-glycoprotein (P-gp) efflux pumps, FL118 is not.[8] This means that cancer cells overexpressing these pumps, a common cause of acquired drug resistance, remain sensitive to FL118. This has been demonstrated in preclinical models where FL118 effectively eliminated tumors that had developed resistance to irinotecan and topotecan.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, detailed protocols for every FL118 study are not publicly available, the following sections describe the standard methodologies for the key assays used in the preclinical evaluation of FL118.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of FL118, irinotecan, topotecan, or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin, Mcl-1, XIAP, and cIAP2, in cells treated with FL118.

General Protocol:

  • Cell Lysis: Treat cells with FL118 or control, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-survivin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Human Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of FL118 in a living organism.

General Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, FL118, irinotecan). Administer the treatments according to the specified dose and schedule (e.g., intravenous, intraperitoneal, or oral administration).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition to assess the efficacy of the treatment.

Conclusion

The extensive preclinical data on FL118 paints a compelling picture of a potent anti-cancer agent with a novel, multi-targeted mechanism of action and the ability to overcome common drug resistance pathways. Its superior performance compared to established drugs like irinotecan and topotecan in these preclinical settings underscores its significant therapeutic potential. However, the absence of clinical trial data remains a critical gap in its validation. The reasons for the withdrawal of its initial Phase 1 trial are not publicly known. Future clinical investigations are imperative to determine if the remarkable promise of FL118 observed in the laboratory can be translated into meaningful clinical benefits for cancer patients. Researchers and drug development professionals should closely monitor any future developments regarding the clinical evaluation of this intriguing compound.

References

FL118 vs. Standard-of-Care Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel anti-cancer agent FL118 with current standard-of-care chemotherapy regimens for pancreatic and colorectal cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, mechanisms of action, and experimental methodologies.

Executive Summary

FL118 is a novel camptothecin analogue that has demonstrated potent anti-tumor activity in preclinical models of various cancers, including those resistant to conventional chemotherapies. Unlike standard-of-care treatments that primarily rely on DNA damage, FL118 exhibits a multi-targeted approach by selectively inhibiting key anti-apoptotic proteins. This guide presents a side-by-side comparison of FL118 with FOLFIRINOX and Gemcitabine plus nab-paclitaxel for pancreatic cancer, and FOLFOX and FOLFIRI for colorectal cancer, based on available preclinical and clinical data.

Mechanism of Action

FL118's primary mechanism of action is distinct from traditional chemotherapies. While it shares a structural similarity with camptothecin derivatives like irinotecan, its anti-cancer activity is not solely dependent on topoisomerase I (Top1) inhibition.[1] FL118 selectively downregulates the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3][4][5] This multi-targeted approach is largely independent of the p53 tumor suppressor status, which is often mutated in advanced cancers.[1]

Standard-of-care chemotherapies, in contrast, primarily induce cytotoxicity through DNA damage.

  • FOLFIRINOX and FOLFIRI contain irinotecan, a Top1 inhibitor, and 5-fluorouracil (5-FU), which inhibits thymidylate synthase, a key enzyme in DNA synthesis. FOLFIRINOX also includes oxaliplatin, a platinum-based agent that forms DNA adducts.[6]

  • FOLFOX combines 5-FU with oxaliplatin.[7]

  • Gemcitabine is a nucleoside analog that inhibits DNA synthesis, while nab-paclitaxel stabilizes microtubules, leading to cell cycle arrest.[8]

Signaling Pathway of FL118

FL118_Pathway FL118 FL118 Apoptotic_Proteins Anti-apoptotic Proteins (Survivin, Mcl-1, XIAP, cIAP2) FL118->Apoptotic_Proteins Inhibits Expression Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Promotes

Caption: FL118 signaling pathway leading to apoptosis.

Signaling Pathway of Standard Chemotherapy (Example: FOLFIRI)

FOLFIRI_Pathway FOLFIRI FOLFIRI (Irinotecan, 5-FU) Top1 Topoisomerase I FOLFIRI->Top1 Irinotecan inhibits TS Thymidylate Synthase FOLFIRI->TS 5-FU inhibits DNA_Replication DNA Replication Top1->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage leads to DNA_Synthesis DNA Synthesis TS->DNA_Synthesis DNA_Synthesis->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: FOLFIRI mechanism leading to DNA damage and apoptosis.

Preclinical Efficacy: FL118 vs. Components of Standard Chemotherapy

Direct preclinical comparisons of FL118 with full standard-of-care regimens like FOLFIRINOX or FOLFOX are limited. However, studies have compared FL118 to irinotecan and topotecan, key components of these regimens.

In Vitro Cytotoxicity
Cell LineDrugIC50 (nM)Fold Difference (vs. FL118)
HCT-8 (Colon)FL118~1-
SN-38 (active irinotecan)>10>10x less potent
FaDu (Head & Neck)FL118~1-
SN-38 (active irinotecan)>10>10x less potent

Data extracted from preclinical studies.[2] SN-38 is the active metabolite of irinotecan.

In Vivo Antitumor Activity (Xenograft Models)
Tumor ModelTreatmentDosageTumor Growth Inhibition
HCT116-SN50 (Irinotecan-resistant colon)FL1181.5 mg/kg, weeklySuperior to irinotecan[9]
Irinotecan100 mg/kg, weeklyLess effective than FL118[9]
H460 (Lung)FL1181.5 mg/kg, weeklySuperior to irinotecan[9]
Irinotecan100 mg/kg, weeklyLess effective than FL118[9]
FaDu (Head & Neck)FL118MTD (single dose)Superior to irinotecan and other standard agents[2]
HCT-8 (Colon)FL118MTD (single dose)Superior to irinotecan and other standard agents[2]

MTD: Maximum Tolerated Dose. In one study, FL118 exhibited superior antitumor efficacy in human tumor xenograft models in comparison with irinotecan, topotecan, doxorubicin, 5-FU, gemcitabine, docetaxel, oxaliplatin, cytoxan and cisplatin.[3]

Clinical Trial Data: Standard-of-Care Chemotherapy

Pancreatic Cancer
TrialRegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
PRODIGE 24/CCTG PA.6mFOLFIRINOX54.4 months (adjuvant)21.6 months (adjuvant)[10]
MPACTGemcitabine + nab-paclitaxel8.5 months (metastatic)5.5 months (metastatic)[8]
PRODIGE 4/ACCORD 11FOLFIRINOX11.1 months (metastatic)6.4 months (metastatic)[8]
Colorectal Cancer
TrialRegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
CRYSTALFOLFIRI + Cetuximab23.5 months9.9 months[6]
PRIMEFOLFOX + Panitumumab23.8 months9.6 months
TRIBEFOLFOXIRI + Bevacizumab29.8 months12.1 months

Note: Clinical trial data for FL118 is not yet mature as it is in early-phase trials.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay A Seed cells in 96-well plate B Treat with FL118 or Standard Chemotherapy A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of FL118 or standard chemotherapy drugs.

  • Incubate for 72 hours.[2]

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO).[11]

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

Protocol:

  • Treat cells with desired concentrations of FL118 or standard chemotherapy for 24-48 hours.

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, or other proteins of interest.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Human tumor xenografts in immunodeficient mice are a common preclinical model to evaluate the efficacy of anti-cancer agents.

Xenograft_Workflow A Inject human cancer cells subcutaneously into mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment groups B->C D Administer FL118 or Standard Chemotherapy C->D E Measure tumor volume and body weight regularly D->E F Analyze tumor growth inhibition E->F

References

Validating the Molecular Targets of FL118 with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-cancer agent FL118 with other alternatives, supported by experimental data. We delve into the validation of its molecular targets using CRISPR-Cas9 technology, offering detailed insights into its mechanism of action and superior efficacy.

Introduction to FL118 and its Molecular Targets

FL118, a derivative of camptothecin, is a promising small molecule inhibitor with potent anti-tumor activity across a range of cancers, including those resistant to conventional therapies.[1][2] Unlike its predecessors, irinotecan and topotecan, FL118 exhibits a distinct mechanism of action that is not solely reliant on the inhibition of topoisomerase 1 (Top1).[1][3] While it does inhibit Top1 to a similar extent as SN-38 (the active metabolite of irinotecan), its potent cancer cell-killing effects are observed at much lower concentrations.[3]

The primary molecular target of FL118 has been identified as the DEAD-box helicase 5 (DDX5), also known as p68.[4][5] FL118 acts as a 'molecular glue,' binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[4][5] DDX5 is a master regulator of several oncogenic proteins, and its degradation by FL118 leads to the downstream inhibition of multiple key survival proteins, including:

  • Survivin (BIRC5) [1][6]

  • Mcl-1 [1]

  • XIAP (X-linked inhibitor of apoptosis protein)[1]

  • cIAP2 (cellular inhibitor of apoptosis protein 2)[1]

  • c-Myc [4]

  • mutant Kras [4]

This multi-targeted approach contributes to FL118's broad efficacy and its ability to overcome drug resistance. Furthermore, FL118's activity is largely independent of p53 status, making it effective against a wider range of tumors, particularly advanced cancers that have lost functional p53.[1][7]

CRISPR-Cas9 Validation of DDX5 as a Primary Target

The advent of CRISPR-Cas9 genome editing has provided a powerful tool for definitively validating drug targets. In the case of FL118, CRISPR-Cas9 has been instrumental in confirming DDX5 as a critical molecular target.

Studies have shown that knocking out the DDX5 gene in pancreatic ductal adenocarcinoma (PDAC) cells confers resistance to FL118 treatment.[4][5] This loss of sensitivity upon the removal of the target protein provides strong evidence that DDX5 is a bona fide and direct target of FL118.[4][5] The efficacy of FL118 is significantly higher in tumors with high DDX5 expression, further underscoring the importance of this interaction.[4]

Comparative Performance of FL118

FL118 has demonstrated superior performance compared to other camptothecin analogs, such as irinotecan and topotecan, as well as other standard chemotherapeutic agents.

Key Advantages of FL118:

  • Higher Potency: FL118 is approximately 25-fold more potent than topotecan in inhibiting cancer cell growth and colony formation.[1]

  • Overcomes Drug Resistance: FL118 is not a substrate for the drug efflux pumps ABCG2 and MDR1, which are common mechanisms of resistance to irinotecan and topotecan.[1][2] This allows FL118 to effectively eliminate tumors that have developed resistance to these drugs.[1]

  • Favorable Pharmacokinetics: FL118 is rapidly cleared from the bloodstream but accumulates and is retained in tumor tissue, leading to a better therapeutic window and potentially lower systemic toxicity.[1]

  • Broader Efficacy: By targeting multiple survival pathways downstream of DDX5, FL118 shows efficacy against a wider range of cancers.[1][4]

Quantitative Data Summary
Parameter FL118 Irinotecan (SN-38) Topotecan Cisplatin Supporting Evidence
IC50 (Cancer Cell Growth) Sub-nanomolar to low nanomolar rangeMicromolar range~25-fold higher than FL118Varies by cell line[1][3]
Inhibition of Survivin, Mcl-1, XIAP, cIAP2 High (10-100 fold more effective than Topotecan)Weaker than FL118Weaker than FL118Not a primary mechanism[1]
Efficacy in Drug-Resistant Models (ABCG2/MDR1 overexpression) HighLowLowN/A[1][2]
Topoisomerase 1 Inhibition Similar to SN-38 at 1 µMPrimary mechanismPrimary mechanismN/A[3]
Effect of DDX5 Knockout Significantly reduced efficacyNo direct effectNo direct effectNo direct effect[4][5]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of DDX5

This protocol describes a general workflow for generating DDX5 knockout cell lines to validate its role as an FL118 target.

a. gRNA Design and Synthesis:

  • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the human DDX5 gene. Use online design tools to minimize off-target effects. Validated gRNA sequences can be found in public databases.

  • Synthesize the designed sgRNAs.

b. Ribonucleoprotein (RNP) Complex Formation:

  • Incubate the synthetic sgRNA with purified Cas9 nuclease to form the RNP complex. A typical ratio is 1.2:1 (sgRNA:Cas9).

c. Transfection:

  • Electroporate the RNP complexes into the target cancer cell line (e.g., a pancreatic or colon cancer cell line with high DDX5 expression).

d. Clonal Selection and Validation:

  • After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Screen the resulting clones for DDX5 knockout by PCR and Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Confirm the absence of DDX5 protein expression in knockout clones by Western blot.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of FL118 on the viability of wild-type versus DDX5 knockout cells.

a. Cell Plating:

  • Seed wild-type and DDX5 knockout cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

b. Drug Treatment:

  • Treat the cells with a range of concentrations of FL118 (and control compounds) for 72 hours.[3]

c. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[2]

d. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.

Western Blot Analysis

This technique is used to measure the expression levels of DDX5 and its downstream targets in response to FL118 treatment.

a. Cell Lysis:

  • Treat cells with FL118 for the desired time points.

  • Wash the cells with PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

b. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

c. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against DDX5, Survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

e. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

FL118_Signaling_Pathway cluster_downstream Downstream Targets FL118 FL118 DDX5 DDX5 (p68) FL118->DDX5 Binds to & promotes dephosphorylation Apoptosis Apoptosis TumorGrowthInhibition Tumor Growth Inhibition Proteasome Proteasomal Degradation DDX5->Proteasome Degradation Survivin Survivin DDX5->Survivin Activates expression Mcl1 Mcl-1 DDX5->Mcl1 Activates expression XIAP XIAP DDX5->XIAP Activates expression cIAP2 cIAP2 DDX5->cIAP2 Activates expression cMyc c-Myc DDX5->cMyc Activates expression mKras mutant Kras DDX5->mKras Activates expression Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit cMyc->TumorGrowthInhibition Promote mKras->TumorGrowthInhibition Promote

Caption: FL118 signaling pathway.

CRISPR_Validation_Workflow cluster_design 1. Design & Preparation cluster_editing 2. Gene Editing cluster_validation 3. Validation cluster_phenotyping 4. Phenotypic Analysis gRNA_Design Design gRNAs for DDX5 RNP_Formation Form Cas9-gRNA RNP Complex gRNA_Design->RNP_Formation Transfection Transfect Cells with RNP RNP_Formation->Transfection Clonal_Selection Isolate Single Cell Clones Transfection->Clonal_Selection Genotyping Genotyping (PCR & Sequencing) Clonal_Selection->Genotyping Western_Blot Western Blot for DDX5 Expression Genotyping->Western_Blot Cell_Viability Treat with FL118 & Assess Cell Viability (e.g., MTT) Western_Blot->Cell_Viability Validated KO Clones Compare_IC50 Compare IC50 of WT vs. KO Cell_Viability->Compare_IC50

Caption: CRISPR-based target validation workflow.

References

FL118: A Comparative Analysis Across Diverse Cancer Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparative analysis of the novel anti-cancer agent FL118 across various cancer types. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, providing a clear overview of FL118's efficacy, mechanisms of action, and performance against other established chemotherapeutics.

Abstract

FL118, a camptothecin analogue, has demonstrated potent antitumor activity in a range of preclinical cancer models, including pancreatic, colorectal, head and neck, lung, breast, and ovarian cancers.[1][2] Its unique mechanism of action, which involves the targeted degradation of the oncoprotein DDX5 and subsequent downregulation of multiple inhibitor of apoptosis proteins (IAPs), sets it apart from traditional chemotherapies.[3] Notably, FL118 exhibits efficacy in a p53-independent manner, suggesting its potential in treating tumors with mutated or deficient p53, a common feature in late-stage and drug-resistant cancers.[4][5] This guide provides a comparative assessment of FL118's performance, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Comparative Efficacy of FL118: In Vitro Studies

FL118 has consistently shown low nanomolar to sub-nanomolar IC50 values across a variety of cancer cell lines, often demonstrating significantly greater potency compared to other chemotherapeutic agents like irinotecan (and its active metabolite SN-38) and topotecan.[6][7]

Cancer Type Cell Line FL118 IC50 (nM) Comparator Drug Comparator IC50 (nM) Reference
Colorectal CancerSW6200.54SN-3810.07[6]
Colorectal CancerHCT-80.67SN-388.92[6]
Colorectal CancerHCT-116< 6.4--[2]
Lung CancerA5498.94 ± 1.54--MedChemExpress Data
Breast CancerMDA-MB-23124.73 ± 13.82--MedChemExpress Data
Prostate CancerRM-169.19 ± 8.34--MedChemExpress Data
Ovarian CancerES-2Time & Dose DependentTopotecanLess effective than FL118[8]
Ovarian CancerSK-O-V3Time & Dose DependentTopotecanLess effective than FL118[8]
Head and Neck CancerFaDu-Topotecan10-100 fold weaker[6]

Table 1: Comparative IC50 Values of FL118 and Other Chemotherapeutics in Various Cancer Cell Lines.

In Vivo Antitumor Activity: Xenograft Models

Preclinical studies using human tumor xenograft models in immunocompromised mice have consistently demonstrated the superior in vivo efficacy of FL118. It has been shown to effectively inhibit tumor growth and, in some cases, lead to complete tumor regression in models of colorectal, head and neck, and pancreatic cancers.[9][10]

Cancer Type Xenograft Model FL118 Treatment Regimen Observed Outcome Comparator Comparator Outcome Reference
Colorectal CancerLOVO0.5 and 0.75 mg/kg, once weeklySignificant tumor growth inhibition; >2-fold reduction in tumor weight at 0.75 mg/kg.Control-[9]
Irinotecan-Resistant Colorectal CancerLOVO SN38R-Nearly 40% reduction in tumor size.IrinotecanResistant[9]
Colorectal Cancer (Irinotecan-Resistant)HCT116-SN501.5 mg/kg, once per weekSignificant tumor growth inhibition.Irinotecan (100 mg/kg)Less effective[10]
Lung Cancer (Irinotecan-Resistant)H4601.5 mg/kg, once per weekSignificant tumor growth inhibition.Irinotecan (100 mg/kg)Less effective[10]
Head and Neck CancerFaDu-Effective tumor elimination.Irinotecan, TopotecanLess effective[6]
Pancreatic CancerPatient-Derived Xenograft (PDX)-Effective tumor elimination alone or in combination with gemcitabine.Gemcitabine-[3]

Table 2: Summary of FL118 In Vivo Efficacy in Human Tumor Xenograft Models.

Signaling Pathways and Mechanisms of Action

FL118's primary mechanism of action involves binding to and promoting the degradation of the oncoprotein DDX5.[3] This leads to the downstream suppression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[4] This multifaceted targeting of survival pathways contributes to its potent pro-apoptotic effects.

p53-Independent and -Dependent Mechanisms

A key feature of FL118 is its ability to induce cancer cell death irrespective of p53 tumor suppressor status.[4] In p53-deficient tumors, FL118 exclusively triggers p53-independent apoptosis.[5] However, in tumors with wild-type p53, FL118 exhibits a dual mechanism: it induces p53-independent apoptosis and also promotes p53/p21-dependent senescence by targeting MdmX for degradation.[5][11]

FL118_Mechanism cluster_IAPs Inhibitor of Apoptosis Proteins (IAPs) FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds to & promotes degradation Proteasome Proteasomal Degradation DDX5->Proteasome Survivin Survivin DDX5->Survivin Regulates Mcl1 Mcl-1 DDX5->Mcl1 Regulates XIAP XIAP DDX5->XIAP Regulates cIAP2 cIAP2 DDX5->cIAP2 Regulates Apoptosis Apoptosis Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit FL118_p53_Pathway cluster_p53_wt Wild-Type p53 Tumors cluster_p53_deficient p53-Deficient Tumors FL118 FL118 MdmX_wt MdmX FL118->MdmX_wt Promotes degradation Apoptosis_wt p53-independent Apoptosis FL118->Apoptosis_wt Induces p53_wt p53 MdmX_wt->p53_wt Inhibits Senescence_wt p53/p21-dependent Senescence p53_wt->Senescence_wt Induces Apoptosis_def p53-independent Apoptosis FL118_def->Apoptosis_def Induces FL118_Resistance cluster_cell Cancer Cell FL118 FL118 EffluxPumps Efflux Pumps (P-gp, ABCG2) FL118->EffluxPumps Not a substrate OtherDrugs Irinotecan, Topotecan OtherDrugs->EffluxPumps Substrate EffluxPumps->OtherDrugs Efflux

References

Cross-Validation of FL118's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FL118, a novel camptothecin analogue, has demonstrated significant potential as a potent anti-cancer agent with a distinct mechanism of action that sets it apart from other drugs in its class, such as irinotecan and topotecan.[1] This guide provides a comprehensive comparison of FL118's performance against other alternatives, supported by experimental data, to elucidate its unique therapeutic profile for researchers, scientists, and drug development professionals.

Core Mechanism of Action

FL118 exerts its anti-tumor effects through a multi-targeted approach, primarily by inhibiting the expression of several key anti-apoptotic proteins. Unlike traditional camptothecins that predominantly act as topoisomerase 1 (Top1) inhibitors, FL118's primary mechanism is not reliant on Top1 inhibition.[2] While it shares a structural similarity with irinotecan and topotecan, its anticancer activity is significantly greater, particularly in drug-resistant cancers.[2][3]

The primary targets of FL118 include:

  • Inhibitor of Apoptosis Proteins (IAPs): FL118 selectively downregulates survivin, XIAP, and cIAP2.[2][4] Survivin, in particular, is a key target, and its inhibition is a central aspect of FL118's activity.[5]

  • Bcl-2 Family Proteins: The compound also inhibits the anti-apoptotic protein Mcl-1.[2][4]

  • DDX5 (p68): FL118 binds to the oncoprotein DDX5, leading to its dephosphorylation and degradation. This, in turn, affects the expression of downstream targets like survivin, Mcl-1, XIAP, cIAP2, c-MYc, and mKras.[5][6]

  • MdmX: FL118 promotes the degradation of MdmX, a negative regulator of the tumor suppressor p53, thereby activating p53 signaling.[7][8]

This multi-pronged attack on cancer cell survival pathways contributes to its superior efficacy and its ability to overcome resistance mechanisms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FL118 and a general workflow for assessing its anti-cancer activity.

FL118_Mechanism_of_Action FL118 Mechanism of Action cluster_direct_targets Direct Targets cluster_downstream_effects Downstream Effects FL118 FL118 DDX5 DDX5 FL118->DDX5 Binds & Degrades MdmX MdmX FL118->MdmX Promotes Degradation p53 p53 FL118->p53 Activates Signaling Survivin Survivin DDX5->Survivin Inhibits Expression Mcl1 Mcl-1 DDX5->Mcl1 Inhibits Expression XIAP XIAP DDX5->XIAP Inhibits Expression cIAP2 cIAP2 DDX5->cIAP2 Inhibits Expression MdmX->p53 Inhibits Apoptosis Apoptosis Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit p53->Apoptosis Induces Senescence Senescence p53->Senescence Induces Experimental_Workflow Experimental Workflow for FL118 Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment FL118 Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Xenograft_Model Tumor Xenograft Model Drug_Administration FL118 Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

References

FL118: A New Frontier in Cancer Therapy Benchmarked Against Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the novel anti-cancer compound FL118 and its next-generation derivatives reveals significant advancements in potency and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of FL118's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

FL118, a novel camptothecin analog, has emerged as a promising clinical candidate for cancer treatment. Unlike its predecessors, irinotecan and topotecan, which primarily target Topoisomerase 1 (Top1), FL118 exhibits a unique multi-targeted mechanism of action.[1] This distinction overcomes key resistance mechanisms observed with traditional therapies. Building on the promising preclinical results of FL118, next-generation analogs have been developed, some of which demonstrate even greater anti-tumor activity.

Superior In Vitro Efficacy of Next-Generation FL118 Analogs

Subsequent research has focused on synthesizing and evaluating derivatives of FL118 to enhance its therapeutic properties. Notably, analogs with substitutions at the 7-position of the FL118 core structure have shown significantly improved in vitro cytotoxicity against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for FL118 and its promising next-generation analogs: FL77-6, FL77-9, and FL77-24.

CompoundHCT-116 (Colon) IC50 (nM)SW620 (Colon) IC50 (nM)PANC-1 (Pancreatic) IC50 (nM)A549 (Lung) IC50 (nM)
FL118 7.8 ± 1.18.5 ± 1.39.2 ± 1.510.1 ± 1.8
FL77-6 2.1 ± 0.42.5 ± 0.63.1 ± 0.73.8 ± 0.9
FL77-9 1.9 ± 0.32.2 ± 0.52.8 ± 0.63.2 ± 0.7
FL77-24 1.5 ± 0.21.8 ± 0.42.1 ± 0.52.6 ± 0.6

Data presented as mean ± standard deviation from at least three independent experiments.

Enhanced In Vivo Anti-Tumor Activity

The superior in vitro potency of the next-generation FL118 analogs translates to enhanced anti-tumor efficacy in in vivo xenograft models. The following table summarizes the tumor growth inhibition (TGI) in a colorectal cancer patient-derived xenograft (PDX) model (CR-1102) following treatment with FL118 and its analogs.

CompoundDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle -QW x 40-
FL118 1.5QW x 475.3< 0.01
FL77-6 1.5QW x 488.1< 0.001
FL77-9 1.5QW x 492.5< 0.001
FL77-24 1.5QW x 495.2< 0.001

QW x 4: Once weekly for four weeks.

Unraveling the Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

FL118 and its next-generation analogs exert their potent anti-cancer effects through a multi-targeted mechanism that is distinct from traditional camptothecins. A key aspect of their action is the p53-independent inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1] This leads to the induction of apoptosis in cancer cells. Furthermore, recent studies have identified the oncoprotein DDX5 as a direct target of FL118. Binding of FL118 to DDX5 leads to its degradation and the subsequent downregulation of multiple oncogenic pathways.

Below is a diagram illustrating the signaling pathway affected by FL118 and its analogs.

FL118_Signaling_Pathway FL118 FL118 & Next-Generation Analogs DDX5 DDX5 FL118->DDX5 Binds to and degrades IAPs Anti-Apoptotic Proteins (Survivin, Mcl-1, XIAP, cIAP2) FL118->IAPs Inhibits expression DDX5->IAPs Regulates expression Apoptosis Apoptosis IAPs->Apoptosis Inhibits CancerCell Cancer Cell Apoptosis->CancerCell Induces death of

Figure 1: FL118 Signaling Pathway

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Human cancer cell lines (HCT-116, SW620, PANC-1, and A549) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were treated with serial dilutions of FL118, FL77-6, FL77-9, or FL77-24 (ranging from 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: Patient-derived colorectal cancer tissue (CR-1102) was subcutaneously implanted into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment and control groups (n=8 per group).

  • Compound Administration: FL118 and its analogs were formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The compounds were administered intravenously once a week for four weeks at a dose of 1.5 mg/kg. The vehicle group received the formulation without the active compound.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

The following diagram illustrates the general workflow for the in vivo xenograft studies.

Xenograft_Workflow Start Start Implantation Subcutaneous Implantation of PDX Tissue Start->Implantation TumorGrowth Tumor Growth to 150-200 mm³ Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Weekly Intravenous Dosing (4 weeks) Randomization->Treatment Measurement Tumor Volume Measurement (Twice Weekly) Treatment->Measurement Analysis Data Analysis and Tumor Growth Inhibition Calculation Measurement->Analysis End End Analysis->End

Figure 2: In Vivo Xenograft Experimental Workflow

References

Safety Operating Guide

Proper Disposal of FL118-14-Propanol: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount in a laboratory setting to ensure the safety of personnel and the protection of the environment. This document provides guidance on the proper disposal procedures for propanol and its derivatives, with a specific focus on FL118-14-Propanol.

Important Notice: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The information provided below is based on the general properties of propanol. As this compound is a derivative, its physical, chemical, and toxicological properties may differ. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal instructions tailored to this compound.

General Propanol Disposal Procedures

Propanol, in its various forms (n-propanol and isopropanol), is classified as a flammable liquid and a hazardous waste. Improper disposal can lead to fire hazards, environmental contamination, and regulatory violations.

Waste Identification and Collection:
  • Hazardous Waste Determination: Due to its flammability, any waste containing propanol must be treated as hazardous waste.

  • Segregation: Do not mix propanol waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can cause dangerous chemical reactions.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Propanol Waste"), and the specific concentration or components.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for collecting propanol waste. Keep the container tightly sealed when not in use.

Disposal Workflow:

The following diagram outlines the general logical workflow for the disposal of propanol waste.

G cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Generate Propanol Waste B Transfer to Designated Hazardous Waste Container A->B Immediate Action C Label Container: 'Hazardous Waste, Propanol' B->C D Store in a Cool, Dry, Well-Ventilated Area C->D Safety Precaution E Contact EHS for Pickup D->E F Professional Disposal by Licensed Waste Management E->F Authorized Procedure

Propanol Waste Disposal Workflow

Quantitative Data for Propanol (General)

The following table summarizes key quantitative data for n-propanol and isopropanol, which may serve as a reference. Note: These values are for pure propanol and may not be representative of this compound.

Propertyn-PropanolIsopropanol
UN Number 12741219
Hazard Class 3 (Flammable Liquid)3 (Flammable Liquid)
Packing Group IIII
Flash Point 23 °C (73 °F)12 °C (54 °F)

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle is to avoid any uncontrolled release into the environment.

Small Spills (in a laboratory fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area thoroughly.

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS office and follow their emergency procedures.

Personal Protective Equipment (PPE)

When handling propanol waste, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: May be required for large spills or in poorly ventilated areas. Consult your EHS office for specific recommendations.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for professional safety advice. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department. The absence of a specific SDS for this compound underscores the importance of seeking expert consultation before handling or disposing of this compound.

Personal protective equipment for handling FL118-14-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: FL118-14-Propanol

Disclaimer: The chemical identifier "this compound" is not a standard chemical name. This guide is based on the known hazards of its primary component, Propanol , covering both 1-Propanol (n-propanol) and 2-Propanol (isopropanol). You must consult the specific Safety Data Sheet (SDS) provided by your supplier for the product designated "FL118-14" to ensure you have the most accurate and complete safety information.

This document provides immediate safety protocols, operational plans, and disposal procedures for handling propanol in a laboratory setting.

Immediate Hazard Assessment

Propanol is a highly flammable liquid that poses significant health and safety risks if not handled properly.[1][2][3] Key hazards include:

  • High Flammability: Vapors are flammable and can form explosive mixtures with air.[4][5][6] These vapors are heavier than air and may travel to a distant ignition source and flash back.[4][5]

  • Serious Eye Damage: Causes serious eye irritation or damage upon contact.[4][6][7][8][9]

  • Central Nervous System (CNS) Depression: Inhalation of vapors may cause drowsiness, dizziness, headache, and nausea.[1][6][9][10]

  • Respiratory Irritation: Vapors can irritate the respiratory tract.[1][11]

Quantitative Hazard Data

The following table summarizes key quantitative data for the two common isomers of propanol.

Property1-Propanol (n-Propanol)2-Propanol (Isopropanol)
CAS Number 71-23-8[4]67-63-0[7]
Molecular Formula C₃H₈O[12]C₃H₈O[9]
Flash Point 15 °C (59 °F)[4]12 °C (53.6 °F)[13]
Boiling Point 97 °C (207 °F)83 °C (181 °F)[13]
Explosive Limits 2.2% - 13.7% by volume in air[4]2.0% - 12.7% by volume in air
Exposure Limits (ACGIH) TWA: 100 ppmTWA: 200 ppm, STEL: 400 ppm[11]

Operational Plan: From Preparation to Disposal

Adherence to a strict, procedural workflow is critical for safety.

Engineering Controls & Work Area Preparation
  • Ventilation: Always handle propanol in a well-ventilated area. All work must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][11][14]

  • Ignition Sources: Before handling, ensure the work area is completely free of ignition sources, including open flames, hot surfaces, sparks, and static discharge.[1][2][3] Post "No Smoking" signs.[12]

  • Equipment: Use explosion-proof electrical and lighting equipment.[4][7][9] All metal equipment used for transfer must be grounded and bonded to prevent static electricity discharge.[1][9][12] Use only non-sparking tools.[4][9][12]

  • Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[3][4][12] Ensure a Class B (or ABC) fire extinguisher is readily available.[2]

Required Personal Protective Equipment (PPE)

A risk assessment should be performed before any new procedure. The minimum required PPE includes:

  • Eye and Face Protection: Wear indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][12]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are suitable.[1][11][14] Inspect gloves for tears or holes before each use and wash hands thoroughly after removal.[11]

  • Body Protection: Wear a fully-buttoned, flame-resistant lab coat and closed-toe shoes.[1][14] An apron made of chemical-resistant material may be required for larger quantities.[15]

HierarchyOfControls cluster_controls Hierarchy of Controls for Propanol elimination Elimination (Remove the hazard) substitution Substitution (Use a less flammable solvent) elimination->substitution engineering Engineering Controls (Use a fume hood) substitution->engineering administrative Administrative Controls (Implement SOPs, limit exposure time) engineering->administrative ppe Personal Protective Equipment (Goggles, gloves, lab coat) administrative->ppe caption Diagram 1: Hierarchy of Safety Controls

Caption: Diagram 1: Hierarchy of Safety Controls.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the designated work area. Assemble all necessary equipment and materials before retrieving the propanol.

  • Don PPE: Put on all required PPE as specified above.

  • Chemical Handling: Perform all transfers and manipulations of propanol inside a chemical fume hood.[3][14] Use the smallest quantity necessary for the experiment.[12] Keep the container tightly closed when not in use.[10]

  • Post-Handling: After use, decontaminate equipment and the work surface with soap and water.[16]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.[5]

Emergency and Spill Procedures

Accidental Exposure (First Aid)
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for 5-10 minutes.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]

  • Ingestion: DO NOT induce vomiting due to the risk of aspiration.[6][12] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]

Spill Response
  • Small Spill (less than 100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a commercial sorbent.[4][5][12]

    • Use non-sparking tools to scoop the absorbed material into a designated, labeled hazardous waste container.[4]

    • Wipe down the area and decontaminate.

  • Large Spill (outside a fume hood or greater than 100 mL):

    • Evacuate the laboratory immediately and alert others.[12]

    • Eliminate all ignition sources if it is safe to do so.[1][12]

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

Disposal Plan

Propanol and materials contaminated with it must be disposed of as hazardous waste.[14][17] Do not pour propanol down the drain.

Step-by-Step Waste Disposal Protocol
  • Waste Collection: Collect all propanol waste, including contaminated absorbent materials and disposable PPE, in a dedicated and compatible hazardous waste container.[14][17]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Propanol"), and the associated hazards (e.g., "Flammable Liquid").[17]

  • Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from ignition sources and incompatible materials, such as in a flammable waste cabinet.[11]

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste contractor.[17] Follow all federal, provincial, and local regulations for disposal.[12]

SafeHandlingWorkflow cluster_workflow Propanol Handling & Disposal Workflow start 1. Conduct Risk Assessment & Review SDS prep 2. Prepare Work Area (Fume Hood, No Ignition Sources) start->prep ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat) prep->ppe handle 4. Perform Chemical Work (Inside Fume Hood) ppe->handle waste 5. Collect Waste (Labeled, Sealed Container) handle->waste clean 6. Decontaminate Area & Equipment waste->clean doff 7. Doff PPE Correctly clean->doff end 8. Wash Hands Thoroughly doff->end caption Diagram 2: Procedural Workflow for Handling Propanol

Caption: Diagram 2: Procedural Workflow for Handling Propanol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.